N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-benzyl-N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(14-8-10-17-11-9-14)18(15-6-7-15)12-13-4-2-1-3-5-13;/h1-5,14-15,17H,6-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCIFIGFGVDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Introduction
N-benzyl-N-cyclopropylpiperidine-4-carboxamide and its hydrochloride salt are complex organic molecules that feature a central piperidine ring, a common scaffold in medicinal chemistry. The presence of both benzyl and cyclopropyl groups on the piperidine nitrogen, along with a carboxamide functional group at the 4-position, suggests its potential as a neuroactive agent or as a key intermediate in the synthesis of more complex pharmaceutical compounds. Piperidine derivatives are widely utilized in the development of analgesics, antipsychotics, and antihistamines, among other therapeutic agents[1]. The unique combination of bulky and strained ring systems in the target molecule makes its synthesis a challenging and insightful exercise in modern organic chemistry.
This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic protocol for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. The proposed synthesis is designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind the chosen synthetic strategy and experimental procedures.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The most logical approach involves the formation of the amide bond as a key final step. This strategy allows for the separate synthesis and purification of the constituent amine and carboxylic acid fragments, maximizing the overall efficiency and yield of the synthesis.
The primary disconnection is at the amide bond, yielding 1-benzylpiperidine-4-carboxylic acid and N-benzyl-N-cyclopropylamine. However, a more convergent approach would be to disconnect the N-cyclopropyl bond, which simplifies the amine precursor. A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic strategy highlights the key intermediates and the required chemical transformations: N-benzylation of a piperidine precursor and subsequent amide bond formation.
Proposed Synthetic Pathway
The proposed forward synthesis is a multi-step process designed for clarity, efficiency, and control over the final product's purity. The pathway involves the initial protection and activation of the piperidine ring, followed by the sequential introduction of the benzyl and cyclopropyl groups, and finally, the formation of the carboxamide and its conversion to the hydrochloride salt.
Caption: Proposed multi-step synthesis pathway.
Step 1: Esterification of Piperidine-4-carboxylic acid
The initial step involves the protection of the carboxylic acid functional group as a methyl ester. This is crucial to prevent unwanted side reactions during the subsequent N-alkylation step. A common and effective method is the Fischer-Speier esterification using methanol as both the solvent and reactant, with a catalytic amount of a strong acid like thionyl chloride or sulfuric acid. The use of thionyl chloride is advantageous as it reacts with any water present and generates HCl in situ to catalyze the reaction[2].
Step 2: N-Benzylation of Methyl 4-piperidinecarboxylate hydrochloride
The introduction of the benzyl group onto the piperidine nitrogen is a standard N-alkylation reaction. This is typically achieved by reacting the secondary amine with an alkyl halide, in this case, benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrohalic acid formed during the reaction[3][4]. Triethylamine or potassium carbonate are suitable bases for this transformation. The reaction is often performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction[3].
Step 3: Saponification of the Ester
Following the successful N-benzylation, the methyl ester protecting group is removed by saponification. This is a straightforward hydrolysis reaction carried out under basic conditions, typically using sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol like methanol or ethanol to ensure the solubility of the ester[2]. Acidification of the reaction mixture after the hydrolysis is complete will yield the free carboxylic acid.
Step 4: Amide Coupling
The formation of the amide bond is the most critical step in this synthesis. There are several reliable methods for amide bond formation from a carboxylic acid and an amine. A highly effective approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine. Thionyl chloride or oxalyl chloride are commonly used for the preparation of acid chlorides.
Alternatively, direct amide coupling can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.
Step 5: Formation of the Hydrochloride Salt
The final step is the conversion of the free base of N-benzyl-N-cyclopropylpiperidine-4-carboxamide to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and adding a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration. This process also serves as a final purification step.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed synthesis and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions should be taken.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Piperidine-4-carboxylic acid | 129.16 | 498-94-2 |
| Thionyl chloride | 118.97 | 7719-09-7 |
| Methanol | 32.04 | 67-56-1 |
| Benzyl bromide | 171.04 | 100-39-0 |
| Triethylamine | 101.19 | 121-44-8 |
| Sodium hydroxide | 40.00 | 1310-73-2 |
| Oxalyl chloride | 126.93 | 79-37-8 |
| N-cyclopropylamine | 57.09 | 765-30-0 |
| Hydrochloric acid (in diethyl ether) | 36.46 | 7647-01-0 |
| Diethyl ether | 74.12 | 60-29-7 |
| Dichloromethane | 84.93 | 75-09-2 |
| Ethyl acetate | 88.11 | 141-78-6 |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 |
Step-by-Step Procedure
1. Synthesis of Methyl 4-piperidinecarboxylate hydrochloride
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in methanol (10 mL/g), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the product as a white solid.
2. Synthesis of Methyl 1-benzylpiperidine-4-carboxylate
-
Dissolve methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in dichloromethane (15 mL/g).
-
Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.
3. Synthesis of 1-Benzylpiperidine-4-carboxylic acid
-
Dissolve methyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water (10 mL/g).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the carboxylic acid.
4. Synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide
-
Suspend 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in dry dichloromethane (15 mL/g) under a nitrogen atmosphere.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dry dichloromethane (10 mL/g) and cool to 0 °C.
-
In a separate flask, dissolve N-cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in dry dichloromethane.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).
5. Synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
-
Dissolve the purified N-benzyl-N-cyclopropylpiperidine-4-carboxamide (1.0 eq) in a minimal amount of dry diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) with stirring.
-
A white precipitate should form immediately.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Characterization and Analytical Methods
The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O stretch of the amide and carboxylic acid, N-H stretch).
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Safety Considerations
The synthesis protocol involves the use of several hazardous chemicals. It is imperative to conduct all procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Thionyl chloride and Oxalyl chloride: Are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO and CO₂). Handle with extreme care.
-
Benzyl bromide: Is a lachrymator and is corrosive. Avoid inhalation and skin contact.
-
Triethylamine: Is flammable and has a strong, unpleasant odor.
-
N-cyclopropylamine: Is flammable and corrosive.
-
Strong acids and bases: Handle with appropriate care to avoid burns.
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The presented in-depth technical guide outlines a robust and logical synthetic pathway for the preparation of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. By breaking down the synthesis into a series of well-established and high-yielding reactions, this protocol provides a solid foundation for researchers and drug development professionals. The emphasis on the rationale behind each step, coupled with a detailed experimental procedure and necessary safety precautions, ensures that this guide is a valuable resource for the synthesis of this and structurally related piperidine derivatives.
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N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride | 1333978-17-8 | IDC97817. Available at: [Link]
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physicochemical properties of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl
An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful development.[1][2][3][4] These intrinsic characteristics govern a compound's interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile.[1][3] This guide provides a comprehensive technical overview of the core physicochemical properties of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (HCl), a molecule featuring the N-benzyl piperidine motif—a structure frequently employed by medicinal chemists to modulate efficacy and physicochemical attributes in drug development.[5]
This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causality behind the experimental design and the implications of the findings for preclinical and formulation development. The protocols herein are designed as self-validating systems, ensuring the generation of robust and trustworthy data.
1. Molecular Structure and Core Identifiers
A precise understanding of the molecular structure is the foundation of all physicochemical analysis.
-
Chemical Name: N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
-
Molecular Formula: C₁₆H₂₃ClN₂O
-
Molecular Weight: 294.82 g/mol
-
CAS Number: 1333978-17-8
Figure 1: 2D structure of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl.
2. Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence bioavailability, stability, and manufacturability.[6][7] Many APIs can exist in multiple crystalline forms, known as polymorphs, which, while chemically identical, possess distinct physical properties.[6]
Experimental Protocol: Solid-State Analysis
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge.
-
An empty, sealed aluminum pan is used as a reference.
-
The melting point is determined from the peak of the endothermic event.
-
-
Thermogravimetric Analysis (TGA):
-
Weigh 5-10 mg of the sample into a platinum pan.
-
Heat the sample from 25°C to 400°C at 10°C/min under a nitrogen atmosphere.
-
Monitor the mass loss as a function of temperature to assess thermal stability and solvent/water content.
-
-
X-Ray Powder Diffraction (XRPD):
-
Lightly pack the sample powder onto a zero-background sample holder.
-
Collect the XRPD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 2° to 40° with a step size of 0.02°.
-
The resulting diffractogram provides a fingerprint of the crystalline form.
-
Hypothetical Solid-State Data
| Parameter | Result | Interpretation |
| Melting Point (DSC) | 215.4 °C | Sharp endotherm suggests a crystalline solid. |
| Thermal Decomposition (TGA) | > 250 °C | The compound is thermally stable up to 250 °C. |
| XRPD Analysis | Crystalline | A distinct pattern of sharp peaks confirms the crystalline nature. |
Causality and Insights: The sharp melting point and the lack of significant mass loss before decomposition in TGA indicate a stable, anhydrous crystalline form.[8] This is a favorable profile, suggesting good solid-state stability and reducing the complexity of handling and formulation, as hygroscopicity issues may be less of a concern.[9] The XRPD pattern serves as a crucial reference for ensuring batch-to-batch consistency and for identifying any potential polymorphic changes during development.[10][11]
3. Aqueous Solubility
Solubility is a gatekeeper for oral drug absorption; a drug must dissolve before it can be absorbed through the intestinal wall.[12] As an HCl salt, the solubility of this compound is expected to be pH-dependent.[9][13]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of the compound to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]
-
Sample Analysis:
Figure 2: Workflow for Equilibrium Solubility Determination.
Hypothetical Aqueous Solubility Data
| pH | Solubility (mg/mL) at 25°C | BCS Solubility Class |
| 1.2 (Simulated Gastric Fluid) | 15.2 | High Solubility |
| 4.5 (Simulated Intestinal Fluid) | 2.5 | High Solubility |
| 6.8 (Simulated Intestinal Fluid) | 0.8 | High Solubility |
Causality and Insights: The hypothetical data shows that solubility decreases as pH increases. This is expected for the hydrochloride salt of a basic compound. The high solubility in acidic conditions is advantageous for dissolution in the stomach.[15] Even at pH 6.8, the solubility remains sufficient to be classified as "high solubility" under the Biopharmaceutics Classification System (BCS), which is a positive indicator for oral absorption.[14]
4. Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[16][17][18][] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for ionizable compounds.[17]
Experimental Protocol: LogD Determination (Shake-Flask Method)
-
Phase Preparation: Use n-octanol and an aqueous buffer (e.g., pH 7.4) as the lipid and aqueous phases, respectively. Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge to ensure complete phase separation.
-
-
Analysis:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Hypothetical Lipophilicity Data
| Parameter | Value | Interpretation |
| cLogP (Calculated) | 3.1 | Moderately lipophilic (neutral form). |
| LogD at pH 7.4 | 2.2 | Optimal balance for permeability and solubility. |
Causality and Insights: A LogD at pH 7.4 in the range of 1-3 is often considered optimal for oral drug absorption, representing a balance between aqueous solubility and membrane permeability.[16] The hypothetical LogD of 2.2 suggests that the compound has sufficient lipophilicity to cross the intestinal membrane, while still retaining enough solubility to avoid precipitation in the aqueous environment of the gut.[]
5. Ionization Constant (pKa)
The ionization constant (pKa) dictates the degree of ionization of a molecule at a given pH.[20][21] This is crucial as the ionized state generally confers higher aqueous solubility, while the neutral state is more permeable across lipid membranes.[21]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[22]
-
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Hypothetical pKa Data
| Parameter | Value | Functional Group |
| pKa | 8.5 | Piperidine Nitrogen |
Causality and Insights: The hypothetical pKa of 8.5 is attributed to the protonated piperidine nitrogen. This value indicates that the compound will be predominantly in its ionized, more soluble form in the acidic environment of the stomach (pH 1-3) and the upper small intestine (pH ~5-6.5).[20] As it moves down the gastrointestinal tract to regions of higher pH, the proportion of the neutral, more permeable form will increase, facilitating absorption.[21]
The comprehensive physicochemical profile of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl, as detailed in this guide through established methodologies and representative data, portrays a compound with promising drug-like properties. The molecule exhibits characteristics favorable for oral administration, including high aqueous solubility in acidic conditions, a stable crystalline form, and a balanced lipophilicity profile at physiological pH. These properties collectively suggest a strong foundation for further preclinical development and formulation activities. The data and protocols presented here serve as a robust framework for scientists and researchers to build upon in the critical path of drug development.
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- 7. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]
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- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. Solid-State API analysis - University of Galway [universityofgalway.ie]
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- 20. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 21. ijirss.com [ijirss.com]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Characterization of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
This technical guide provides a comprehensive overview of the analytical techniques used to confirm the structure and purity of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. As a compound of interest in medicinal chemistry and drug development, rigorous structural elucidation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not only the expected spectral data but also the underlying scientific rationale for the experimental and interpretative methodologies.
The N-benzylpiperidine motif is a significant structural element in drug discovery, valued for its three-dimensional nature and its ability to engage in crucial cation-π interactions with target proteins.[1] The addition of a cyclopropyl group introduces conformational rigidity and can modulate metabolic stability and binding affinity. Therefore, unambiguous confirmation of the final structure, including the presence and connectivity of each functional group, is a critical step following synthesis.[2][3][4][5]
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.
Caption: Molecular structure of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride, both ¹H and ¹³C NMR would be essential.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. Due to the hydrochloride salt form, exchangeable protons (like the amide N-H and potentially a proton on the piperidine nitrogen) may show broad signals or have their chemical shifts significantly affected by the solvent.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | Broad Singlet | 1H | Amide N-H | The amide proton is expected to be downfield due to the electron-withdrawing effect of the carbonyl group and hydrogen bonding. |
| ~7.2 - 7.5 | Multiplet | 5H | Aromatic CH | Protons on the benzyl ring will appear in the characteristic aromatic region. |
| ~4.5 | Singlet | 2H | Benzyl CH₂ | The benzylic protons are adjacent to an electron-withdrawing phenyl group and the nitrogen, shifting them downfield. |
| ~3.0 - 3.5 | Multiplet | 4H | Piperidine CH (axial & equatorial at C2, C6) | Protons on the carbons adjacent to the nitrogen are deshielded. |
| ~2.5 - 2.8 | Multiplet | 1H | Piperidine CH (at C4) | The proton at the point of substitution will be a complex multiplet. |
| ~2.0 - 2.4 | Multiplet | 1H | Cyclopropyl CH | The methine proton on the cyclopropyl group will be deshielded by the adjacent nitrogen. |
| ~1.8 - 2.2 | Multiplet | 4H | Piperidine CH (axial & equatorial at C3, C5) | The remaining piperidine protons. |
| ~0.5 - 1.0 | Multiplet | 4H | Cyclopropyl CH₂ | Protons on the cyclopropyl ring are highly shielded and appear upfield. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C =O | The carbonyl carbon of the amide is characteristically far downfield. |
| ~135 - 140 | Aromatic C (quaternary) | The ipso-carbon of the benzyl group. |
| ~127 - 130 | Aromatic C H | The protonated carbons of the benzyl ring. |
| ~55 - 60 | Benzyl C H₂ | The benzylic carbon. |
| ~50 - 55 | Piperidine C H₂ (C2, C6) | Carbons adjacent to the nitrogen are shifted downfield. |
| ~40 - 45 | Piperidine C H (C4) | The substituted carbon of the piperidine ring. |
| ~35 - 40 | Cyclopropyl C H | The methine carbon of the cyclopropyl group. |
| ~25 - 30 | Piperidine C H₂ (C3, C5) | The remaining piperidine carbons. |
| ~5 - 10 | Cyclopropyl C H₂ | The methylene carbons of the cyclopropyl group are highly shielded. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts due to its higher polarity.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would be the protonated molecule [M+H]⁺. The molecular formula is C₁₆H₂₂N₂O, and the molecular weight of the free base is 270.36 g/mol . The hydrochloride salt has a molecular weight of 294.82 g/mol .[11]
-
Expected [M+H]⁺: m/z = 271.18
-
Key Fragmentation Pathways: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem MS (MS/MS) would reveal characteristic fragment ions.
Caption: Predicted major fragmentation pathways for N-benzyl-N-cyclopropylpiperidine-4-carboxamide in ESI-MS/MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote ionization.
-
Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer's ESI source.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 271.18) to generate a fragmentation spectrum.
-
For accurate mass measurement, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3030 | C-H Stretch | Aromatic |
| ~2850-2950 | C-H Stretch | Aliphatic (Piperidine, Cyclopropyl, Benzyl) |
| ~1640 | C=O Stretch | Amide (Amide I band) |
| ~1550 | N-H Bend | Amide (Amide II band) |
| ~1450, 1495 | C=C Stretch | Aromatic Ring |
| ~1100-1200 | C-N Stretch | Amine/Amide |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid sample to be placed on the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Conclusion
The combined application of NMR, MS, and IR spectroscopy provides a robust and comprehensive characterization of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. While this guide presents predicted data based on sound chemical principles, it is imperative for researchers to acquire experimental data for any newly synthesized batch to unequivocally confirm its identity, purity, and structural integrity before proceeding with further studies. The protocols outlined herein represent standard, validated methodologies for achieving this critical analytical goal.
References
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Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
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Id-chem. N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. [Link]
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The Royal Society of Chemistry. Supporting Information for a related synthesis. [Link]
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PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
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mzCloud. Benzylfentanyl Mass Spectrum. [Link]
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PubMed. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]
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European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
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PubChem. Benzyl 4-formylpiperidine-1-carboxylate. [Link]
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PubChem. N-cyclopropylpiperidine-4-carboxamide. [Link]
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PubChem. N-benzylpiperidine-4-carboxamide hydrochloride. [Link]
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An In-depth Technical Guide to the Solubility of N-benzyl-N-cyclopropylpiperidine-4-carboxamide Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a complex organic molecule with several functional groups that dictate its physicochemical properties, including solubility. The presence of the N-benzyl piperidine motif is common in drug discovery, offering a versatile scaffold to modulate efficacy and physicochemical properties[1]. The hydrochloride salt form is often employed to enhance the aqueous solubility and bioavailability of drug candidates[2].
Key Structural Features:
-
N-benzyl group: A bulky, non-polar aromatic group that contributes to lipophilicity.
-
N-cyclopropyl group: A small, strained ring that can influence molecular packing and interactions.
-
Piperidine ring: A saturated heterocycle that can participate in hydrogen bonding.
-
Carboxamide group: A polar functional group capable of acting as both a hydrogen bond donor and acceptor.
-
Hydrochloride salt: The ionic nature of the hydrochloride salt significantly influences solubility, particularly in polar solvents.
Understanding the interplay of these structural features is crucial for predicting and interpreting the solubility of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride in various organic solvents.
Theoretical Framework for Solubility
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride, this equilibrium is influenced by several factors, including the crystal lattice energy of the solid salt and the solvation energy of the ions in the solvent[3]. The general principle of "like dissolves like" provides a foundational understanding.
Solvent Classification and Expected Solubility:
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents possess a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors. Due to the ionic nature of the hydrochloride salt and the presence of the polar carboxamide group, N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is expected to exhibit higher solubility in polar protic solvents. These solvents can effectively solvate both the cation (the protonated amine) and the chloride anion.
-
Polar Aprotic Solvents (e.g., dimethyl sulfoxide, dimethylformamide, acetonitrile): These solvents have a dipole moment but lack an acidic proton. They are effective at solvating cations but less so for anions. The solubility in these solvents will likely be moderate, influenced by the polarity of the solvent and its ability to interact with the different parts of the molecule.
-
Non-polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are unable to effectively solvate ions. Consequently, the solubility of the hydrochloride salt in non-polar solvents is expected to be very low. The non-polar N-benzyl group might have some affinity for these solvents, but the overall ionic character of the molecule will dominate.
The following diagram illustrates the conceptual relationship between the molecular structure and solvent properties influencing solubility.
Caption: Conceptual diagram of factors influencing solubility.
Experimental Determination of Solubility
Given the absence of published data, a systematic experimental approach is necessary to determine the solubility of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. The following section outlines a robust, self-validating protocol.
Materials and Equipment
-
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS: 1333978-17-8)[4]
-
A selection of organic solvents (analytical grade or higher) from different classes (see Table 1).
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Recommended Organic Solvents for Screening
A well-chosen set of solvents is critical for a comprehensive solubility profile.
| Solvent Class | Solvent | Rationale |
| Polar Protic | Methanol | Common polar protic solvent, good for dissolving salts. |
| Ethanol | Another common alcohol, slightly less polar than methanol. | |
| Polar Aprotic | Acetonitrile | Used in chromatography, represents a less polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for compounds with poor solubility. | |
| Dimethylformamide (DMF) | Another highly polar aprotic solvent. | |
| Non-polar | Toluene | An aromatic, non-polar solvent. |
| Dichloromethane (DCM) | A chlorinated solvent with moderate polarity. | |
| Hexane | A classic non-polar aliphatic solvent. |
Experimental Workflow: Shake-Flask Method
The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol
-
Preparation of Stock Standards: Prepare a stock solution of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride in a solvent in which it is freely soluble (e.g., methanol) at a known concentration.
-
Calibration Curve: From the stock solution, prepare a series of calibration standards by serial dilution. Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: To a series of vials, add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted samples into the HPLC system and record the peak areas.
-
Data Analysis: Using the calibration curve, determine the concentration of the compound in the diluted samples. Back-calculate to determine the solubility in the original solvent, expressing the result in units such as mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Observations |
| Polar Protic | Methanol | > 100 | Freely Soluble |
| Ethanol | 50-100 | Soluble | |
| Polar Aprotic | Acetonitrile | 10-20 | Sparingly Soluble |
| DMSO | > 100 | Freely Soluble | |
| DMF | > 100 | Freely Soluble | |
| Non-polar | Toluene | < 1 | Insoluble |
| Dichloromethane | 1-5 | Slightly Soluble | |
| Hexane | < 0.1 | Practically Insoluble |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
The results should be interpreted in the context of the theoretical framework outlined in Section 2. For instance, high solubility in methanol and DMSO would be consistent with the polar and ionic nature of the compound. Conversely, low solubility in hexane and toluene would be expected due to the inability of these non-polar solvents to solvate the hydrochloride salt.
Conclusion
References
- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
IDC. (n.d.). N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
ScienceDirect. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]
-
PubMed. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
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Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
Ovid. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]
-
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-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
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Sources
An In-depth Technical Guide to N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS No. 1333978-17-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS No. 1333978-17-8), a molecule of interest within the broader class of N-substituted piperidine carboxamides. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes available information on its structural analogs and the foundational chemistry of the N-benzylpiperidine scaffold to offer valuable insights for researchers in drug discovery and development. The guide covers probable physicochemical characteristics, potential synthetic pathways, likely analytical methodologies for characterization, and discusses the potential biological significance of this chemical entity.
Introduction: The Significance of the N-Benzylpiperidine Scaffold
The N-benzylpiperidine motif is a well-established and highly valued scaffold in medicinal chemistry.[1] Its prevalence in numerous approved drugs and clinical candidates stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties. The benzyl group can engage in crucial cation-π interactions with biological targets, while the piperidine ring offers a three-dimensional framework that can be readily modified to optimize potency, selectivity, and metabolic stability.[1] The introduction of a cyclopropyl group on the nitrogen atom, as seen in the target molecule, adds a degree of conformational rigidity and can influence binding affinity and metabolic profile. The carboxamide linkage at the 4-position of the piperidine ring provides a versatile point for further functionalization and can participate in hydrogen bonding interactions within a target's binding site.
Given this structural context, N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride likely serves as a valuable building block or lead compound in the exploration of new therapeutic agents.
Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Source/Rationale |
| CAS Number | 1333978-17-8 | |
| Molecular Formula | C₁₆H₂₃ClN₂O | |
| Molecular Weight | 294.82 g/mol | |
| Appearance | Likely a white to off-white crystalline solid. | Based on the hydrochloride salt form of similar piperidine derivatives. |
| Solubility | Expected to be soluble in water and polar organic solvents such as methanol and ethanol. | The hydrochloride salt form generally enhances aqueous solubility. |
| Melting Point | Not available. Expected to be a relatively high-melting solid due to its ionic character. | General property of hydrochloride salts of organic amines. |
| Boiling Point | Not available. Likely to decompose at high temperatures before boiling. | Typical for non-volatile organic salts. |
| pKa | Not available. The piperidine nitrogen is basic and would be protonated at physiological pH. | The pKa of the piperidinium ion is typically around 11. |
Synthesis and Purification
A specific, detailed synthetic protocol for N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related piperidine-4-carboxamides.
A potential synthetic pathway could involve the following key steps:
Figure 1. A plausible synthetic pathway for N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride.
Experimental Protocol (Hypothetical):
Step 1: N-Cyclopropylation of Piperidine-4-carboxylic acid
-
To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate) and (1-ethoxycyclopropoxy)trimethylsilane.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain N-cyclopropylpiperidine-4-carboxylic acid.
Step 2: Amide Coupling
-
Activate the carboxylic acid of N-cyclopropylpiperidine-4-carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add N-benzylamine to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform an aqueous workup to remove the coupling reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel to yield N-Benzyl-N-cyclopropylpiperidine-4-carboxamide.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified N-Benzyl-N-cyclopropylpiperidine-4-carboxamide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride.
Purification and Characterization Workflow:
Figure 2. General workflow for the purification and characterization of the synthesized compound.
Analytical Characterization
The structural confirmation and purity assessment of N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride would rely on a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the aromatic protons of the benzyl group, the protons of the piperidine ring, the cyclopropyl group protons, and the methylene protons of the benzyl group. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine and cyclopropyl rings.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, C-H stretching of the aromatic and aliphatic moieties, and C-N stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) would likely provide good separation and allow for quantification of any impurities.
Reactivity and Stability
-
Reactivity: The reactivity of N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is primarily dictated by the functional groups present. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable under physiological conditions. The piperidine nitrogen, being a tertiary amine, can undergo further quaternization reactions. The benzyl group can potentially undergo reactions at the aromatic ring (e.g., electrophilic aromatic substitution) or at the benzylic position.
-
Stability: The compound is expected to be relatively stable under standard laboratory conditions (i.e., at room temperature, protected from light and moisture). As a hydrochloride salt, it is likely to be a non-volatile solid. Long-term storage in a cool, dry, and dark place is recommended to prevent degradation.
Potential Biological Activity and Applications in Drug Development
While no specific biological activity has been reported for CAS No. 1333978-17-8, the structural motifs present suggest several potential areas of therapeutic interest.
-
Cholinesterase Inhibition: The N-benzylpiperidine scaffold is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] Therefore, N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride could be investigated for its potential to inhibit acetylcholinesterase or butyrylcholinesterase.[3]
-
Antiviral Activity: N-benzyl carboxamide derivatives have been explored as potential antiviral agents. For instance, certain N-benzyl hydroxypyridone carboxamides have shown potent activity against human cytomegalovirus (HCMV).[4]
-
Herbicidal Activity: Structurally related N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been synthesized and evaluated for their herbicidal activity, showing inhibition of plant growth.[5]
-
Other CNS Targets: The piperidine ring is a common feature in many centrally acting drugs. Depending on the overall conformation and substitution pattern, this compound could potentially interact with various receptors and transporters in the central nervous system.
Figure 3. Potential areas of biological investigation for the title compound.
Safety and Handling
Based on the available GHS information from suppliers, N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS No. 1333978-17-8) represents a chemical entity with significant potential for application in drug discovery and development, owing to its incorporation of the privileged N-benzylpiperidine scaffold. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide has provided a detailed overview based on established chemical principles and data from closely related structures. The outlined potential synthetic routes and analytical methodologies offer a practical framework for researchers interested in working with this compound. Furthermore, the discussion of its potential biological activities highlights promising avenues for future investigation. As with any research chemical, appropriate safety precautions should be strictly adhered to during its handling and use.
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Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). National Institutes of Health. [Link]
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Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]
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The Multifaceted Mechanisms of N-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The N-benzylpiperidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing therapeutics targeting a spectrum of central nervous system (CNS) disorders. Its unique structural properties allow for precise molecular interactions with a variety of key biological targets implicated in neurodegenerative diseases, psychiatric conditions, and beyond. This technical guide provides an in-depth exploration of the primary mechanisms of action of N-benzylpiperidine derivatives, moving beyond a simple cataloging of activities to explain the causality behind their pharmacological effects. We will dissect the molecular interactions, downstream signaling consequences, and key structure-activity relationships that define this important class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage the N-benzylpiperidine core for next-generation therapeutics.
The Strategic Importance of the N-Benzylpiperidine Scaffold
The N-benzylpiperidine motif, characterized by a piperidine ring linked to a benzyl group via its nitrogen atom, offers a privileged structure in drug design. The piperidine ring, typically protonated at physiological pH, provides a crucial cationic center for electrostatic interactions, while the benzyl group offers a modifiable aromatic surface for engaging with hydrophobic pockets and participating in π-π stacking interactions. This duality allows for the development of potent and selective ligands for a diverse array of biological targets. Notably, derivatives have been successfully developed as multi-target-directed ligands (MTDLs), a crucial strategy for addressing complex, multifactorial pathologies like Alzheimer's disease (AD).[1]
Primary Mechanism: Dual-Site Cholinesterase Inhibition
A predominant mechanism of action for many therapeutically relevant N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] This action is central to the symptomatic treatment of Alzheimer's disease, where a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[3]
Molecular Interaction at the AChE Active Site
Acetylcholinesterase possesses a narrow, 20 Å deep gorge containing two key binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.[3] The N-benzylpiperidine scaffold is uniquely suited to act as a "dual-site" inhibitor, simultaneously bridging both sites to achieve high potency.[2]
-
Interaction with the Catalytic Active Site (CAS): The protonated nitrogen of the piperidine ring often forms a cation-π interaction with the indole ring of Tryptophan 86 (Trp86) in the CAS. This anchors the molecule within the catalytic machinery of the enzyme.[2]
-
Interaction with the Peripheral Anionic Site (PAS): The benzyl group extends up the gorge to the PAS, where its aromatic ring engages in crucial π-π stacking interactions with key aromatic residues, most notably Tryptophan 286 (Trp286) and Tyrosine 341 (Tyr341) .[2][3] Additional interactions with residues like Tyrosine 72 (Tyr72) and Tyrosine 337 (Tyr337) further stabilize the ligand-enzyme complex.[4]
This dual-binding mechanism not only blocks the hydrolysis of acetylcholine but also interferes with the non-catalytic role of the PAS in promoting the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of Alzheimer's disease.[5]
Diagram: Dual-Site Binding of N-Benzylpiperidine at AChE
Caption: Dual-site inhibition of AChE by an N-benzylpiperidine derivative.
Downstream Signaling Consequences
By inhibiting AChE, these derivatives increase the synaptic concentration and duration of action of acetylcholine.[6] This enhanced cholinergic tone leads to the potentiation of signaling through both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[6]
-
Nicotinic Receptors (nAChRs): These are ligand-gated ion channels. Increased ACh levels lead to their activation, which can modulate glutamatergic neurotransmission, a process vital for learning and memory.[7]
-
Muscarinic Receptors (mAChRs): These are G-protein coupled receptors. Their sustained activation by elevated ACh levels triggers a cascade of intracellular signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is critically involved in promoting neuronal survival and protecting against apoptosis (programmed cell death).[8]
-
ERK/MAPK Pathway: Activation of this pathway is linked to synaptic plasticity, neurogenesis, and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[9]
-
Therefore, the therapeutic benefit of AChE inhibition by N-benzylpiperidine derivatives extends beyond simple neurotransmitter replacement to include potent neuroprotective and disease-modifying effects.[8]
Diagram: Downstream Effects of AChE Inhibition
Caption: Signaling cascade following acetylcholinesterase (AChE) inhibition.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion (TNB), measured at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 10 mM.
-
Substrate Solution (ATChI): Dissolve acetylthiocholine iodide in the Reaction Buffer to a final concentration of 10 mM.
-
Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel) in Reaction Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the N-benzylpiperidine test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Reaction Buffer.
-
20 µL of DTNB Solution.
-
10 µL of the test compound solution (or vehicle for control).
-
-
Add 20 µL of the AChE enzyme solution to each well to initiate pre-incubation.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATChI substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Monoamine Transporter Inhibition: Modulating Dopaminergic and Noradrenergic Tone
Certain N-benzylpiperidine derivatives, most famously methylphenidate, function as norepinephrine-dopamine reuptake inhibitors (NDRIs).[10] This mechanism is fundamental to their use as CNS stimulants in conditions like Attention Deficit Hyperactivity Disorder (ADHD).
Molecular Interaction with DAT and NET
These derivatives bind to and block the dopamine transporter (DAT) and the norepinephrine transporter (NET).[10] This action prevents the re-uptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. Consequently, the extracellular concentrations of these neurotransmitters increase, prolonging their signaling activity in key brain regions like the prefrontal cortex and striatum.[10] Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the benzyl ring can be beneficial for high-affinity binding to the DAT.
Experimental Protocol: Dopamine Transporter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or COS-7) stably or transiently expressing the human dopamine transporter (hDAT). Plate the cells in a 96-well plate and grow to ~80% confluency.
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) supplemented with calcium and magnesium (PBS-CM).
-
Radioligand Solution: Prepare a solution of [³H]-dopamine in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the N-benzylpiperidine test compound in Assay Buffer.
-
-
Assay Procedure:
-
Aspirate the culture medium from the cells and wash gently with PBS-CM.
-
Add 40 µL of Assay Buffer (vehicle) or the appropriate dilution of the test compound to each well. Incubate for 10 minutes at room temperature.
-
Initiate dopamine uptake by adding 40 µL of the [³H]-dopamine solution to each well.
-
Incubate for a precise time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells twice with ice-cold PBS-CM.
-
-
Data Acquisition and Analysis:
-
Lyse the cells by adding 50 µL of scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Determine non-specific uptake using wells with non-transfected cells or in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine).
-
Calculate specific uptake and determine the IC₅₀ value of the test compound as described for the AChE assay.
-
Multi-Target Mechanisms in Neurodegeneration
The complexity of Alzheimer's disease has driven the development of N-benzylpiperidine derivatives that act on multiple pathological pathways simultaneously.
BACE-1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary enzyme in the amyloidogenic pathway, responsible for the production of the Aβ peptide.[3] N-benzylpiperidine derivatives have been designed to inhibit BACE-1. Their mechanism involves binding to the enzyme's active site, which features a catalytic dyad of two aspartate residues (Asp32 and Asp228).[11] The inhibitors form hydrogen bonds with these key residues, sterically blocking the entry and cleavage of the amyloid precursor protein (APP).[12]
Inhibition of Amyloid-Beta (Aβ) Aggregation
Beyond enzymatic inhibition, N-benzylpiperidine derivatives can directly interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.[5][6] The mechanism is thought to involve non-covalent interactions, such as hydrophobic and aromatic stacking, with specific regions of the Aβ peptide, particularly the hydrophobic core (residues 17-20, LVFF) and the N-terminus.[13] By binding to Aβ monomers or early oligomers, these compounds can redirect the aggregation pathway towards non-toxic, "off-pathway" aggregates, thus mitigating neurotoxicity.
Diagram: Multi-Target Strategy for Alzheimer's Disease
Caption: N-benzylpiperidine derivatives as multi-target-directed ligands for AD.
Modulation of Other CNS Targets
The versatility of the N-benzylpiperidine scaffold extends to other important CNS targets.
-
Sigma-1 (σ₁) Receptors: These are unique intracellular chaperone proteins located at the endoplasmic reticulum. N-benzylpiperidine derivatives can act as potent σ₁ receptor antagonists. This mechanism is being explored for the treatment of neuropathic pain and other neurological disorders.
-
Histone Deacetylases (HDACs): Some hybrid molecules incorporating the N-benzylpiperidine core have shown dual inhibitory activity against both HDAC and AChE, presenting a novel approach to influence epigenetic regulation and cholinergic signaling simultaneously.[1]
Conclusion and Future Directions
The N-benzylpiperidine scaffold is a powerful and adaptable platform for the design of CNS-active agents. Its ability to interact with a wide range of biological targets—from enzymes like cholinesterases and BACE-1 to transporters and intracellular chaperones—underscores its significance in modern drug discovery. The most promising therapeutic strategies involve the rational design of multi-target-directed ligands that can simultaneously address the complex, interconnected pathologies of neurodegenerative diseases. Future research will likely focus on refining the selectivity profiles of these derivatives, optimizing their pharmacokinetic properties for enhanced brain penetration, and further elucidating the downstream signaling pathways they modulate to unlock their full therapeutic potential.
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Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
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Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. Retrieved January 26, 2026, from [Link]
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Methylphenidate. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. Retrieved January 26, 2026, from [Link]
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Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). PubMed. Retrieved January 26, 2026, from [Link]
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Physiology, Cholinergic Receptors. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 26, 2026, from [Link]
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Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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- N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity. (2024).
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Alzheimer's Disease: Targeting the Cholinergic System. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]
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The Multifaceted Biological Landscape of N-Substituted Piperidine-4-Carboxamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperidine-4-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics.[1] Within this broad class of compounds, N-substituted piperidine-4-carboxamides have emerged as a particularly versatile and promising chemotype. The strategic placement of the carboxamide moiety at the 4-position and the diverse substitution possibilities at the nitrogen atom provide a rich three-dimensional chemical space for interaction with a wide range of biological targets. This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of N-substituted piperidine-4-carboxamides, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit the therapeutic potential of this remarkable scaffold.
Synthetic Strategies: Accessing the N-Substituted Piperidine-4-Carboxamide Core
The synthesis of N-substituted piperidine-4-carboxamides is typically achieved through a convergent approach, primarily involving the formation of an amide bond between a piperidine-4-carboxylic acid derivative and a primary or secondary amine. The key to accessing a diverse library of these compounds lies in the strategic N-substitution of the piperidine ring, which can be accomplished either before or after the amide coupling reaction.
A general and robust synthetic route involves the initial protection of the piperidine nitrogen, followed by amide coupling, and concluding with N-substitution. This approach allows for the late-stage introduction of diverse functionalities at the nitrogen atom, facilitating the exploration of a broad chemical space.
Experimental Protocol: General Synthesis of N-Substituted Piperidine-4-Carboxamides via Amide Coupling
This protocol outlines a standard procedure for the synthesis of N-substituted piperidine-4-carboxamides using a common coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) or a more modern equivalent like HATU.[2]
Materials:
-
N-protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid)
-
Desired primary or secondary amine
-
Coupling reagent (e.g., EDCI, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM, N,N-Dimethylformamide - DMF)
-
Reagents for deprotection (if applicable, e.g., Trifluoroacetic acid - TFA for Boc deprotection)
-
Reagents for N-alkylation/arylation (e.g., alkyl halide, aryl halide, boronic acid for Suzuki coupling)
-
Standard laboratory glassware and purification equipment (e-g., column chromatography)
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve the N-protected piperidine-4-carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Add the coupling reagent (e.g., EDCI, 1.2 equivalents) and, if necessary, an activating agent (e.g., HOBt, 1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add the desired amine (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-protected piperidine-4-carboxamide.
-
-
N-Deprotection (if necessary):
-
If a protecting group such as Boc is used, dissolve the purified product in a suitable solvent (e.g., DCM) and add the deprotecting agent (e.g., TFA).
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure to yield the deprotected piperidine-4-carboxamide.
-
-
N-Substitution:
-
The deprotected piperidine-4-carboxamide can then be subjected to various N-substitution reactions, such as reductive amination, alkylation with alkyl halides, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce a wide range of substituents on the piperidine nitrogen.
-
Caption: General synthetic workflow for N-substituted piperidine-4-carboxamides.
Diverse Biological Activities: A Multi-Target Scaffold
The true power of the N-substituted piperidine-4-carboxamide scaffold lies in its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. The nature of the N-substituent plays a crucial role in determining the specific biological activity and potency of these compounds.
Anticancer Activity
N-substituted piperidine-4-carboxamides have demonstrated significant potential as anticancer agents, exhibiting activity against various cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes or the disruption of critical signaling pathways involved in cancer cell proliferation and survival.[3]
Mechanism of Action Example: Tubulin Polymerization Inhibition
Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Caption: Mechanism of action for tubulin-inhibiting piperidine-4-carboxamides.
Table 1: Anticancer Activity of Selected N-Substituted Piperidine-4-Carboxamides
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Iodobenzylsulfonyl | - | - | [5] |
| 2 | Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [6] |
| 3 | Vindoline-piperazine conjugate | HOP-92 (Lung) | 1.35 | [6] |
| 4 | N-(4'-nitrophenyl)-l-prolinamide derivative | A549 (Lung) | >100 (example) | [7] |
| 5 | Ciprofloxacin-thiazolidinedione derivative | LOX IMVI (Melanoma) | 25.4 | [8] |
| 6 | Ciprofloxacin-thiazolidinedione derivative | A498 (Renal) | 33.9 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of compounds.[7][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (N-substituted piperidine-4-carboxamide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
Antiviral Activity
N-substituted piperidine-4-carboxamides have also demonstrated promising activity against a range of viruses, including human cytomegalovirus (CMV) and influenza A virus.[11][12] The antiviral mechanism often involves the inhibition of viral entry, replication, or other essential viral processes.
Table 2: Antiviral Activity of Selected N-Substituted Piperidine-4-Carboxamides
| Compound ID | N-Substituent | Virus | Assay | EC50 (µM) | Reference |
| NCGC2955 | (structure not specified) | Human CMV | Luciferase | 1.7 | [12] |
| 7 | (analog of NCGC2955) | Human CMV | Plaque Reduction | 0.55 | [11][12] |
| 8 | (analog of NCGC2955) | Human CMV | Plaque Reduction | 0.42 | [11][12] |
| 9 | (analog of NCGC2955) | Human CMV | Plaque Reduction | 0.35 | [11][12] |
| 11 | (structure not specified) | Influenza A/H1N1 | - | - | [13] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.[1][14][15]
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
96-well or 24-well plates
-
Test compound
-
Culture medium
-
Agarose or other overlay medium
-
Staining solution (e.g., crystal violet)
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a specific adsorption period.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined from a dose-response curve.[1]
Central Nervous System (CNS) Activity
The ability of N-substituted piperidine-4-carboxamides to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for the treatment of neurological and psychiatric disorders.[16][17] These compounds have been shown to modulate the activity of various receptors, including opioid and sigma receptors.[5][8][18]
Structure-Activity Relationship (SAR) Insights: Opioid Receptor Modulation
In the context of opioid receptor modulation, the nature of the N-substituent on the piperidine ring is a key determinant of activity and selectivity. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-phenethyl substituent generally confers higher potency at opioid receptors compared to an N-methyl substituent.[18] The stereochemistry of the piperidine ring and the substitution pattern on the N-aryl group also significantly influence binding affinity and functional activity.
Caption: Influence of N-substituent on opioid receptor activity.
Table 3: CNS Receptor Binding Affinity of Selected N-Substituted Piperidine-4-Carboxamides
| Compound ID | N-Substituent | Receptor Target | Kᵢ (nM) | Reference |
| 4 | 1-(6-methyl-benzimidazolone) | M1 mAChR | - (pEC50 = 8.3) | [19] |
| 5 | 1-(benzimidazolone) | M1 mAChR | - | [19] |
| (3R, 4S)-23 | (complex structure) | µ-Opioid Receptor | 0.0021 | [14] |
| - | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | 0.96 | [5] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[16][20][21][22]
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (a compound known to bind to the receptor with high affinity)
-
Test compound
-
Assay buffer
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Kᵢ), which is a measure of its binding affinity for the receptor.[16]
Conclusion and Future Perspectives
N-substituted piperidine-4-carboxamides represent a highly privileged and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the creation of large and diverse chemical libraries, while their ability to interact with a wide range of biological targets provides a fertile ground for the discovery of novel therapeutics for various diseases, including cancer, viral infections, and CNS disorders. The continued exploration of the structure-activity relationships of this compound class, coupled with advanced computational and experimental techniques, will undoubtedly lead to the development of new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to delve into the exciting and promising field of N-substituted piperidine-4-carboxamides.
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Guo, X., Ghosh, A. K., Miller, H., Knox, K., Kundu, M., Peterson, F., Meyers, D. J., & Arav-Boger, R. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Viruses, 14(2), 233. [Link]
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Antonini, I., & Polucci, P. (2012). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 922, 125–143. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Abdel-Maksoud, A. A., ... & Choi, H. J. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific reports, 14(1), 1-18. [Link]
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Drew, W. L., Miner, R. C., & Marousek, G. F. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 36(2), 543-546. [Link]
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Kaur, H., & Kishore, D. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 291-298. [Link]
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Lindsley, C. W., Wolkenberg, S. E., & Conn, P. J. (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS chemical neuroscience, 1(11), 791–796. [Link]
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Creative Diagnostics. (n.d.). Antiviral assay. Retrieved January 26, 2026, from [Link]
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Tussupbekova, A., et al. (2024). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 29(1), 169. [Link]
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Singh, R., & Kumar, B. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(39), 5363-5366. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
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Reddy, T. S., & Ghorai, P. (2025, September 17). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]
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Tussupbekova, A., et al. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. ResearchGate. [Link]
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de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & medicinal chemistry, 24(16), 3634-3643. [Link]
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Jabir, M. S., et al. (2023, February 22). MTT (Assay protocol). protocols.io. [Link]
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U. A. (2015, November 5). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry, 13(47), 11487-11490. [Link]
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Sari, Y., et al. (2025, July 2). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. ResearchGate. [Link]
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Srivastava, R., et al. (1992). Synthesis and Antiviral Evaluation of N-Carboxamidine-Substituted Analogues of 1-Beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxami. Defense Technical Information Center. [Link]
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Abdel-Maksoud, M. S., et al. (2024, October 15). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. ResearchGate. [Link]
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ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
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Mashayekhi, V., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European journal of medicinal chemistry, 69, 704–712. [Link]
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Caporuscio, F., et al. (2011). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of medicinal chemistry, 54(23), 8125–8135. [Link]
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Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 27(19), 6598. [Link]
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Malm, M., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Journal of medicinal chemistry, 51(20), 6433–6446. [Link]
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The Cyclopropyl Group: A Small Moiety with a Mighty Impact in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a constant challenge. Among the vast arsenal of chemical motifs available to drug designers, the cyclopropyl group stands out as a uniquely powerful tool. This small, three-membered carbocycle, often perceived as a simple saturated ring, confers a remarkable and diverse array of advantageous properties upon a parent molecule. Its introduction can profoundly influence a drug candidate's potency, metabolic stability, lipophilicity, and conformational rigidity, making it a cornerstone of modern drug design.
This guide provides a comprehensive exploration of the multifaceted roles of the cyclopropyl group. We will delve into the fundamental electronic and conformational properties that underpin its utility, examine its strategic application as a versatile bioisostere, and analyze its impact on absorption, distribution, metabolism, and excretion (ADME) profiles. Through detailed explanations, illustrative case studies, and practical methodologies, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the cyclopropyl moiety in their quest for superior therapeutics.
Part 1: The Unique Physicochemical & Conformational Properties of the Cyclopropyl Group
The distinct chemical nature of the cyclopropyl ring is the foundation of its broad utility in medicinal chemistry. Its strained three-membered ring system results in a unique electronic character and a rigid, defined geometry.
Electronic Character: A Hybrid of Alkane and Alkene
The C-C bonds within a cyclopropane ring are not typical sigma (σ) bonds. Due to severe angle strain (internal bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons), the carbon-carbon bonds have a high degree of p-character. These "bent" or "banana" bonds result in electron density being concentrated outside the internuclear axis, giving the cyclopropyl group partial π-character, similar to an alkene. This has several important consequences:
-
Increased Acidity of C-H Bonds: The high s-character of the C-H bonds makes the attached protons more acidic than those in typical alkanes.
-
Interaction with Aromatic Systems: The π-character allows the cyclopropyl ring to engage in favorable interactions with aromatic rings in target binding pockets, often mimicking the role of a phenyl group.
-
Modulation of Acidity/Basicity: When attached to an amine or carboxylic acid, the electron-withdrawing nature of the cyclopropyl group can decrease the pKa of the functional group.
Conformational Rigidity: A Tool for Pre-organization
Unlike flexible alkyl chains, the cyclopropyl group is conformationally locked. This rigidity is a powerful tool for medicinal chemists to:
-
Constrain Ligand Conformation: By incorporating a cyclopropyl group, the number of accessible conformations of a molecule is significantly reduced. This can "pre-organize" the ligand into the bioactive conformation required for binding to its target, leading to a favorable entropic contribution to the binding energy and thus, increased potency.
-
Probe Target Topography: The fixed geometry of the cyclopropyl group allows for precise probing of the shape and steric constraints of a binding site. Different stereoisomers of a cyclopropyl-containing molecule can be synthesized to map out the optimal spatial arrangement for target engagement.
Caption: Conformational restriction by a cyclopropyl group reduces the entropic penalty of binding.
Part 2: The Cyclopropyl Group as a Versatile Bioisostere
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of drug optimization. The cyclopropyl group serves as an effective bioisostere for several common moieties.
Isostere for Carbonyl and Alkene Groups
The unique electronics of the cyclopropyl ring allow it to act as a non-classical bioisostere of a carbonyl group or a double bond. The region of high electron density on the "outside" of the C-C bonds can mimic the hydrogen-bond accepting capability of a carbonyl oxygen. This replacement can be particularly advantageous for improving metabolic stability, as carbonyl groups are often sites of metabolic reduction.
Isostere for a Phenyl Group
In certain contexts, a cyclopropyl group can mimic the steric bulk and electronic properties of a phenyl ring. This is particularly true when exploring structure-activity relationships (SAR) where a bulky, lipophilic group is required for optimal target engagement. Replacing a phenyl ring with a cyclopropyl group can reduce the molecule's lipophilicity and improve its overall ADME profile.
Isostere for a gem-Dimethyl Group
The cyclopropyl group is often used as a conformationally restricted replacement for a gem-dimethyl group. This substitution locks the substituents in a specific spatial orientation, which can be beneficial for optimizing interactions with a target. Furthermore, the cyclopropyl group is metabolically more stable than a gem-dimethyl group, which can be susceptible to oxidative metabolism.
Part 3: Impact on ADME Properties and Metabolic Stability
A key driver for the widespread use of the cyclopropyl group in drug design is its profound and often positive impact on a molecule's ADME profile.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. It achieves this through several mechanisms:
-
Blocking Sites of Metabolism: By replacing a metabolically labile group (e.g., a methyl group on an aromatic ring or an α-carbon to a heteroatom) with a cyclopropyl group, oxidative metabolism at that position can be effectively blocked. The C-H bonds of the cyclopropyl ring are generally stronger and less accessible to metabolic enzymes like Cytochrome P450s (CYPs).
-
Resistance to Cleavage: The strained ring system is highly resistant to enzymatic cleavage, making it a robust structural anchor.
Caption: The cyclopropyl group acts as a metabolic shield, blocking oxidative metabolism.
Modulating Lipophilicity and Aqueous Solubility
The introduction of a cyclopropyl group generally increases a molecule's lipophilicity, as measured by its logP value. However, the increase is typically less than that of a similarly sized alkyl group like an isopropyl or tert-butyl group. This allows for a fine-tuning of lipophilicity to optimize a drug's solubility, permeability, and overall ADME properties.
| Group | Typical ΔlogP Contribution |
| Methyl | +0.5 |
| Ethyl | +1.0 |
| Isopropyl | +1.5 |
| Cyclopropyl | +1.1 |
| tert-Butyl | +1.9 |
Table 1: Comparative contribution of small alkyl and cycloalkyl groups to logP.
Impact on pKa
The electron-withdrawing nature of the cyclopropyl group can influence the pKa of nearby ionizable centers. When placed adjacent to a basic amine, it can lower the pKa, reducing the degree of ionization at physiological pH (7.4). This can lead to increased cell permeability and oral absorption. Conversely, when attached to an acidic group, it can lower the pKa, increasing its acidity.
Part 4: Case Studies - The Cyclopropyl Group in Action
The successful application of the cyclopropyl group is evident in numerous marketed drugs across various therapeutic areas.
-
Grazoprevir (Zepatier®): An HCV NS3/4A protease inhibitor, grazoprevir features a cyclopropyl group that enhances its potency and metabolic stability.
-
Ledipasvir (Harvoni®): A component of the combination therapy for Hepatitis C, ledipasvir incorporates a cyclopropyl moiety that contributes to its optimized pharmacokinetic profile.
-
Prasugrel (Effient®): An antiplatelet agent, prasugrel contains a cyclopropyl group that is critical for its metabolic activation.
Part 5: Synthetic Methodologies and Experimental Protocols
The incorporation of a cyclopropyl group into a target molecule can be achieved through various synthetic strategies.
Protocol: Simmons-Smith Cyclopropanation
This is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.
Materials:
-
Alkene substrate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate zinc dust by treating it with a copper sulfate solution to prepare the Zn(Cu) couple.
-
Under an inert atmosphere, add the Zn(Cu) couple to a flask containing anhydrous diethyl ether.
-
Slowly add diiodomethane to the stirred suspension to form the organozinc intermediate, iodomethylzinc iodide (ICH₂ZnI).
-
Add the alkene substrate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Protocol: Assessing Metabolic Stability via Liver Microsome Assay
This in vitro assay is a standard method to evaluate the metabolic stability of a compound.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) from the rate of disappearance of the compound.
Conclusion
The cyclopropyl group, despite its simple structure, is a remarkably powerful and versatile tool in the medicinal chemist's toolkit. Its unique combination of electronic properties, conformational rigidity, and metabolic stability allows for the strategic optimization of drug candidates. By serving as a potent bioisostere, a metabolic shield, and a modulator of physicochemical properties, the cyclopropyl moiety can transform a promising lead compound into a successful clinical candidate. A thorough understanding of its fundamental characteristics and strategic applications is essential for any researcher involved in the design and development of next-generation therapeutics. The continued exploration of novel synthetic methods for its introduction and a deeper understanding of its interactions with biological targets will undoubtedly solidify the cyclopropyl group's prominent role in the future of drug discovery.
References
-
Title: The cyclopropyl group in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]
-
Title: The Cyclopropyl Group in Drug Development. Source: Chemistry – A European Journal URL: [Link]
-
Title: The use of cyclopropyl groups as conformational constraints in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Cyclopropyl group as a carbonyl bioisostere: a new scaffold for potent and selective inhibitors of human leukocyte elastase. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Gem-Disubstituent Effect. Source: Chemical Reviews URL: [Link]
-
Title: Use of cyclopropyl groups in medicinal chemistry to improve metabolic stability. Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: The Cyclopropyl Moiety in the Discovery of Modern Pharmaceuticals. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The influence of the cyclopropyl group on the physicochemical properties of relevance to drug discovery. Source: MedChemComm URL: [Link]
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of N-benzyl-N-cyclopropylpiperidine-4-carboxamide
Introduction: Rationale for a Focused Screening Approach
The N-benzyl-N-cyclopropylpiperidine-4-carboxamide scaffold represents a novel chemical entity with potential for biological activity, particularly within the central nervous system (CNS). The piperidine core is a privileged structure in medicinal chemistry, frequently found in compounds targeting CNS receptors. The combination of N-benzyl and N-cyclopropyl substitutions creates a unique three-dimensional pharmacophore that warrants investigation. While no specific biological activity for this exact molecule is prominently documented in public literature, related structures containing piperidine and benzylamine moieties have shown affinity for G-protein coupled receptors (GPCRs) and other CNS targets like sigma receptors.[1][2]
This guide, therefore, outlines a logical, tiered approach for a preliminary in-vitro screening cascade. The objective is not merely to execute a series of assays, but to build a foundational pharmacological profile of the test compound, which we will refer to as "Compound X". Our strategy is built on principles of scientific integrity: we begin with fundamental physicochemical characterization to ensure data quality, proceed to primary binding assays to identify potential targets, follow up with functional assays to elucidate the mode of action, and conclude with essential counter-screens to rule out non-specific effects like cytotoxicity. This self-validating workflow ensures that each step builds upon reliable data, providing a trustworthy initial assessment of Compound X's therapeutic potential.
Section 1: Foundational Analysis - Physicochemical Characterization
Before any biological assessment, understanding the fundamental physicochemical properties of Compound X is paramount. These properties influence every subsequent experiment, from preparing accurate stock solutions to interpreting biological data, and are critical determinants of a compound's drug-likeness.[3][4][5] Poor solubility can lead to false negatives, while high lipophilicity can result in non-specific binding and potential toxicity.[6]
Key Physicochemical Parameters
We will assess purity, solubility, and lipophilicity. These three pillars provide the necessary foundation for a robust screening campaign.
-
Purity Analysis (LC-MS & ¹H NMR): Verifies the identity and assesses the purity of the compound. Impurities can confound biological results.
-
Aqueous Solubility: Determines the maximum concentration of Compound X that can be dissolved in an aqueous buffer. This is crucial for preparing accurate dosing solutions and avoiding compound precipitation in assays.
-
Lipophilicity (LogD at pH 7.4): Measures the compound's distribution between an aqueous and an organic phase at physiological pH. It is a key predictor of membrane permeability, non-specific binding, and metabolic stability.[7]
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment (Turbidimetric Method)
-
Prepare a high-concentration stock solution of Compound X (e.g., 10 mM) in 100% DMSO.
-
In a 96-well microplate, perform a serial dilution of the stock solution into phosphate-buffered saline (PBS), pH 7.4, to achieve a range of final concentrations (e.g., 1 µM to 200 µM).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the absorbance at 620 nm using a plate reader. The onset of turbidity (increased absorbance) indicates the point of precipitation.
-
The highest concentration at which no significant increase in absorbance is observed is reported as the kinetic solubility.
Data Presentation: Physicochemical Profile
All quantitative data should be summarized for clear interpretation.
| Parameter | Method | Result | Interpretation |
| Chemical Identity | LC-MS | C₁₆H₂₂N₂O | Confirmed |
| Molecular Weight | LC-MS | 258.36 g/mol | Confirmed |
| Purity | HPLC-UV (254 nm) | >98% | High purity, suitable for screening |
| Kinetic Solubility | Turbidimetry | 75 µM in PBS, pH 7.4 | Sufficient for most in-vitro assays |
| Lipophilicity (LogD) | RP-HPLC | 2.8 at pH 7.4 | Moderate lipophilicity, within drug-like range |
Section 2: Primary Screening - Identifying Molecular Targets
Based on the structural motifs of Compound X, our primary screening will focus on a panel of CNS receptors where piperidine-containing ligands are known to be active. We will employ radioligand binding assays, the gold standard for quantifying the affinity of a compound for a specific receptor.[8] These assays directly measure the interaction between the ligand and the receptor, providing a robust measure of binding affinity (Ki).[9] Our panel will include key opioid and sigma receptor subtypes.
Target Panel Rationale
-
Opioid Receptors (μ, δ, κ): These GPCRs are major targets for analgesics and drugs of abuse. The piperidine scaffold is a classic feature of many opioid ligands.
-
Sigma Receptors (σ₁, σ₂): These unique intracellular proteins are implicated in a range of neurological disorders and are targets for various synthetic compounds, including some with piperidine cores.[1]
General Radioligand Binding Assay Workflow
The core principle of a competitive binding assay is to measure the ability of our unlabeled Compound X to displace a known, high-affinity radioligand from the target receptor.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol: Sigma-1 Receptor (S1R) Binding Assay
This protocol is adapted from established methodologies.[10][11] The causality behind using specific reagents is critical: for instance, the filter paper is pre-soaked in polyethyleneimine (PEI) to reduce the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.[10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~40-50 Ci/mmol), diluted in Assay Buffer to a final concentration of 5 nM.
-
Test Compound: Prepare an 11-point serial dilution of Compound X in Assay Buffer (e.g., from 100 µM to 10 pM).
-
Non-specific Control: Haloperidol at 10 µM final concentration.
-
Receptor Source: Guinea pig brain membrane homogenates (100 µg protein/well).[11]
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of Haloperidol (for non-specific binding) OR 50 µL of Compound X dilution.
-
50 µL of [³H]-(+)-pentazocine.
-
100 µL of membrane homogenate.
-
-
Incubate the plate at 37°C for 90 minutes to reach equilibrium.[10][11]
-
Terminate the reaction by rapid filtration through a PEI-soaked GF/B glass fiber filter mat using a cell harvester.[10]
-
Wash the filters three times with 500 µL of ice-cold Assay Buffer to remove unbound radioligand.[10]
-
Dry the filter mat, place it in a scintillation vial with 3 mL of scintillation fluid, and incubate overnight.[10]
-
-
Data Analysis:
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of Compound X using the formula: % Inhibition = 100 * (1 - (CPM_CompoundX - CPM_NonSpecific) / (CPM_Total - CPM_NonSpecific))
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Primary Binding Affinity Profile
| Target Receptor | Radioligand | Ki (nM) [Compound X] | Interpretation |
| μ-Opioid (MOP) | [³H]-DAMGO | >10,000 | No significant affinity |
| δ-Opioid (DOP) | [³H]-Naltrindole | >10,000 | No significant affinity |
| κ-Opioid (KOP) | [³H]-U69,593 | >10,000 | No significant affinity |
| Sigma-1 (S1R) | [³H]-(+)-Pentazocine | 85 | Moderate affinity, potential hit |
| Sigma-2 (S2R) | [³H]-DTG (+ Pentazocine mask) | 1,200 | Low affinity |
Note: The use of a masking agent for the S2R assay should be approached with caution, as it can potentially interfere with results.[12]
Section 3: Secondary Screening - Elucidating Functional Activity
A "hit" from a binding assay (Ki < 1 µM) tells us the compound interacts with the target, but not how.[13] Functional assays are essential to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates spontaneously active receptors). Since our primary hit was on S1R, a chaperone protein at the endoplasmic reticulum, a classic GPCR functional assay like cAMP is not directly applicable. Instead, we would progress to a more complex cell-based assay relevant to sigma-1 function, such as neurite outgrowth or modulation of ion channel activity.
However, to illustrate the principle of functional screening for this guide, we will describe a hypothetical scenario where Compound X showed affinity for a GPCR, such as the μ-opioid receptor. A common and robust functional assay for Gαi-coupled receptors like the MOP is the cAMP inhibition assay.[14]
Principle of the cAMP Assay
Gαi-coupled receptors, when activated by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).
Caption: Agonist-induced inhibition of cAMP production.
Protocol: HTRF-Based cAMP Inhibition Assay
-
Cell Culture: Use a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hOPRM1). Plate 5,000 cells per well in a 384-well plate and incubate overnight.
-
Agonist Mode:
-
Prepare serial dilutions of Compound X.
-
Add the compounds to the cells and incubate for 30 minutes.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Incubate for another 30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of Compound X for 15 minutes.
-
Add a known agonist (e.g., DAMGO) at its EC₈₀ concentration to challenge the system.
-
Incubate for a further 30 minutes.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader. A low HTRF signal corresponds to low cAMP levels.
-
-
Data Analysis:
-
For agonist mode, plot the HTRF signal against the log concentration of Compound X to determine the EC₅₀ (potency) and the Emax (efficacy) relative to a full agonist.
-
For antagonist mode, plot the HTRF signal against the log concentration of Compound X to determine the IC₅₀, which can be used to calculate the antagonist constant (Kb).
-
Section 4: Essential Counter-Screening - Cytotoxicity
A critical aspect of a self-validating protocol is to ensure that the observed effects in cell-based functional assays are not simply a result of the compound killing the cells.[15][16] A decrease in signal in a cell-based assay could be interpreted as antagonism or, incorrectly, as cytotoxicity. Therefore, a cytotoxicity counter-screen is mandatory. The Lactate Dehydrogenase (LDH) release assay is a common, reliable method.[17][18]
Principle of the LDH Assay
LDH is a stable cytoplasmic enzyme present in all cells.[18] When the plasma membrane is damaged, LDH is released into the cell culture medium.[15][17] The amount of LDH released is proportional to the number of dead cells and can be measured by a coupled enzymatic reaction that produces a colored formazan product.[18]
Protocol: LDH Release Assay
-
Cell Treatment: Plate and treat cells (e.g., CHO-hOPRM1) with Compound X at the same concentrations and for the same duration as in the functional assay.
-
Controls:
-
Vehicle Control: Cells treated with vehicle (e.g., 0.1% DMSO) for spontaneous LDH release.
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to determine 100% LDH release.[19]
-
-
Assay Procedure:
-
Carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Abs_CompoundX - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)
-
Data Presentation: Functional & Cytotoxicity Profile
| Assay | Cell Line | Parameter | Result [Compound X] |
| cAMP (Agonist) | CHO-hOPRM1 | EC₅₀ (nM) | >10,000 |
| cAMP (Antagonist) | CHO-hOPRM1 | Kb (nM) | >10,000 |
| Cytotoxicity | CHO-hOPRM1 | CC₅₀ (µM) | >100 |
Section 5: Integrated Data Interpretation and Path Forward
Based on our hypothetical screening cascade, we have assembled a preliminary profile for N-benzyl-N-cyclopropylpiperidine-4-carboxamide (Compound X):
-
Physicochemical Properties: The compound has good purity, sufficient aqueous solubility for in-vitro testing, and moderate lipophilicity, making it a viable candidate for further screening.
-
Primary Target Affinity: Compound X demonstrates selective, moderate affinity for the Sigma-1 receptor (Ki = 85 nM) with weak or no affinity for opioid receptors or the Sigma-2 receptor.
-
Functional Activity & Cytotoxicity: The compound is not cytotoxic at concentrations up to 100 µM, indicating that the observed binding is not a result of non-specific cell death. The therapeutic window between its binding affinity (85 nM) and its cytotoxic concentration (>100 µM) is substantial.
The initial in-vitro screen has successfully identified the Sigma-1 receptor as a potential target for Compound X. The workflow has validated this interaction by confirming the compound's integrity and ruling out non-specific cytotoxicity.
The logical next steps in elucidating the compound's pharmacology would be:
-
Orthogonal Binding Assays: Confirm the S1R binding using a different assay format or radioligand to ensure the result is not an artifact of the initial assay system.
-
S1R Functional Assays: Investigate whether Compound X acts as an agonist or antagonist at the S1R. This would involve specialized assays such as assessing its effect on neurite outgrowth in PC-12 cells or its ability to modulate calcium signaling in response to S1R agonists.
-
Broader Selectivity Profiling: Screen Compound X against a wider panel of CNS receptors to build a more comprehensive understanding of its selectivity and potential off-target effects.
This structured, evidence-based approach provides a solid foundation for making informed decisions in a drug discovery program, ensuring that resources are focused on compounds with the most promising and well-characterized biological activity.
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National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]
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Kim, D., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]
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Creative Bioarray (n.d.). LDH Cytotoxicity Assay. Available at: [Link]
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Chen, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
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Eurofins DiscoverX (2023). Functional Assays for the Development of Agonistic Antibodies. YouTube. Available at: [Link]
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Wang, M., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. Available at: [Link]
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Jampilek, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI. Available at: [Link]
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Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]
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Camp, D., et al. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. Available at: [Link]
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Jampilek, J., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. Available at: [Link]
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discovery and synthesis of novel piperidine carboxamide analogs
<An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Carboxamide Analogs
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical exploration into the design, synthesis, and evaluation of novel piperidine carboxamide analogs. This privileged structural motif is a cornerstone in medicinal chemistry, and this document provides actionable insights for professionals engaged in therapeutic innovation.
The Strategic Importance of the Piperidine Carboxamide Core
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly valued scaffold in drug design.[1] Its sp3-hybridized carbon atoms provide a three-dimensional architecture that allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets. The presence of the nitrogen atom offers a handle for modulating physicochemical properties such as basicity and hydrogen bonding capacity, which in turn influences solubility, membrane permeability, and pharmacokinetic profiles.[2]
When combined with a carboxamide functional group, the resulting piperidine carboxamide moiety presents both hydrogen bond donors and acceptors. This enhances its ability to form strong and specific interactions within the binding pockets of enzymes and receptors. Consequently, this scaffold is prevalent in a wide range of clinically approved drugs and investigational agents, particularly those targeting the central nervous system, infectious diseases, and cancer.
Rational Design and Structure-Activity Relationship (SAR) Exploration
The design of novel piperidine carboxamide analogs is an iterative process heavily reliant on understanding the structure-activity relationship (SAR). The goal is to systematically modify the core structure to optimize potency, selectivity, and drug-like properties.
Key Areas for Modification:
-
Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring are crucial. For instance, in a series of piperidine-3-carboxamides designed as human platelet aggregation inhibitors, a substituent at the 3-position was found to be essential for activity.[3]
-
Amide Substituents: The groups attached to the amide nitrogen (R1) and the carbonyl carbon (via the piperidine ring) significantly impact biological activity. Hydrophobic and aromatic groups are often explored to probe for corresponding pockets in the target protein.
-
Stereochemistry: The chirality of substituted piperidines can lead to enantiomers with vastly different biological activities. For example, in a series of antimalarial piperidine carboxamides, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer.[4]
Table 1: Representative Structure-Activity Relationship Data for Piperidine-4-Carboxamide Analogs Targeting M. abscessus DNA Gyrase
| Compound | R Group (on Phenyl Ring) | MIC (μM) |
| Parent Compound | H | 13.5[5] |
| Analog 1 | 4-CF3 | 1.5[5] |
| Analog 2 | 4-Cl | 3.4[5] |
| Analog 3 | 3-CF3 | 6.8[5] |
Data extracted from a study on piperidine-4-carboxamides as a novel class of bacterial topoisomerase inhibitors.[5]
The data clearly indicates that substitution on the phenyl ring significantly impacts antibacterial activity, with a trifluoromethyl group at the 4-position leading to a nearly 10-fold increase in potency.[5]
Synthetic Strategies for Piperidine Carboxamide Analogs
The construction of piperidine carboxamide analogs primarily revolves around the formation of the amide bond, a cornerstone reaction in medicinal chemistry. The most common approach involves the coupling of a piperidine carboxylic acid derivative with an appropriate amine.
General Synthetic Workflow
A convergent synthetic approach is typically employed, allowing for the independent synthesis and diversification of the piperidine core and the amine partner before their final coupling.
Caption: Convergent synthesis of piperidine carboxamide analogs.
Experimental Protocol: Amide Coupling via Activated Carboxylic Acids
This protocol details a standard and widely applicable method for amide bond formation using a coupling reagent.
Core Principle: The carboxylic acid is activated in situ by a coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond.[6]
Materials:
-
Substituted Piperidine Carboxylic Acid (1.0 eq)
-
Desired Amine (1.0 - 1.2 eq)
-
Coupling Reagent (e.g., HATU, HBTU, EDC) (1.1 - 1.5 eq)[]
-
Organic Base (e.g., DIPEA, Triethylamine) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM)
Step-by-Step Procedure:
-
Dissolve the piperidine carboxylic acid in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the amine and the organic base to the solution and stir.
-
In a separate vial, dissolve the coupling reagent in the anhydrous solvent.
-
Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure piperidine carboxamide analog.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation and Screening Cascade
Once synthesized, the novel analogs are subjected to a rigorous biological evaluation process to determine their efficacy and potential as therapeutic agents.
In Vitro Evaluation Workflow
The initial assessment is typically performed using a series of in vitro assays to establish potency, selectivity, and basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: A typical in vitro screening cascade for lead identification.
This tiered approach allows for the efficient identification of the most promising compounds to advance into more complex and resource-intensive in vivo studies. For example, in the development of antiplasmodium agents, novel quinoline-piperidine conjugates were first evaluated for their in vitro activity against chloroquine-sensitive and -resistant strains of P. falciparum.[8]
Conclusion
The represent a vibrant and highly productive area of medicinal chemistry. A thorough understanding of the structure-activity relationships, coupled with efficient and robust synthetic methodologies, is essential for the successful development of new therapeutic agents based on this versatile scaffold. The iterative cycle of rational design, chemical synthesis, and biological evaluation remains the cornerstone of this endeavor, continually pushing the boundaries of modern drug discovery.
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 200, 112330. [Link]
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A Technical Guide to the Theoretical Modeling of N-benzyl-N-cyclopropylpiperidine-4-carboxamide Binding to the Mu-Opioid Receptor
Abstract
This whitepaper provides a comprehensive, in-depth technical guide for the theoretical modeling of the binding of N-benzyl-N-cyclopropylpiperidine-4-carboxamide to the human mu-opioid receptor (MOR). The piperidine-4-carboxamide scaffold is a privileged structure in central nervous system drug discovery, and the MOR, a Class A G-protein coupled receptor (GPCR), is a primary target for analgesics.[1][2][3] This document outlines a complete in silico workflow, from target preparation and ligand parameterization to advanced molecular dynamics and free energy calculations. Each section details not only the step-by-step protocols but also the underlying scientific rationale, providing researchers, scientists, and drug development professionals with a robust framework for investigating ligand-receptor interactions. The methodologies are grounded in established best practices and supported by authoritative references, ensuring scientific integrity and reproducibility.
Introduction: Rationale and Strategic Overview
The N-benzyl-N-cyclopropylpiperidine-4-carboxamide structure represents a chemical space of significant interest for modulating CNS targets. While this specific molecule is not extensively documented in public literature, its core components—a piperidine ring, N-benzyl group, and N-cyclopropyl moiety—are hallmarks of potent ligands for various GPCRs, including opioid receptors.[4] The mu-opioid receptor (MOR) is the primary molecular target for the most effective pain-relieving drugs, such as morphine and fentanyl.[4][5] Understanding how novel ligands like N-benzyl-N-cyclopropylpiperidine-4-carboxamide interact with the MOR at an atomic level is crucial for designing next-generation analgesics with improved efficacy and reduced side effects.
Theoretical modeling provides a powerful, cost-effective lens to predict, rationalize, and refine these interactions before committing to costly experimental synthesis and testing.[6][7] This guide will detail a multi-stage computational strategy, beginning with predicting the initial binding pose via molecular docking and culminating in a rigorous assessment of binding stability and affinity through molecular dynamics (MD) simulations and free energy calculations.
Logical Workflow of the Modeling Cascade
Our approach is designed as a self-validating cascade. Each step builds upon the last, adding a layer of physical realism and computational rigor. This ensures that the significant computational investment of later stages is justified by promising results from earlier, faster methods.
Caption: Computational modeling workflow for ligand-receptor interaction analysis.
Part 1: Receptor and Ligand Preparation
The foundation of any meaningful simulation is a meticulously prepared system. This involves selecting an appropriate, high-resolution receptor structure and generating a physically realistic, low-energy conformation of the ligand with accurate atomic charges.
Receptor Structure Selection and Preparation
Expertise & Causality: The choice of the receptor structure is paramount. We select a high-resolution, agonist-bound structure of the human MOR in an active state, as this conformation is most relevant for assessing the binding of a potential new agonist. The cryo-EM structure of the MOR-Gᵢ protein complex (PDB ID: 6DDF) provides an excellent starting point.[5] It represents the receptor in a signaling-competent conformation, offering a more biologically relevant pocket than an inactive or antagonist-bound state.
Protocol 2.1: Receptor Preparation
-
Obtain Structure: Download the coordinate file for PDB ID 6DDF from the RCSB Protein Data Bank.[5]
-
Isolate Receptor: The 6DDF entry contains the MOR, a G-protein complex, and an agonist peptide.[8] For small molecule docking, we isolate the MOR chain (Chain R). The G-protein and co-crystallized agonist are removed.
-
Protonation and Optimization: Using a molecular modeling package (e.g., Schrödinger's Protein Preparation Wizard, AMBER's pdb4amber), perform the following:
-
Add hydrogen atoms appropriate for a physiological pH of 7.4. This is critical for defining correct hydrogen bond donors and acceptors.
-
Optimize the hydrogen-bonding network. This involves flipping terminal amide groups of Asparagine/Glutamine and adjusting Histidine protonation states to maximize H-bond satisfaction.
-
Perform a restrained energy minimization (e.g., using the OPLS4 force field) to relieve any steric clashes introduced during preparation, without significantly perturbing the experimentally determined backbone coordinates.
-
Ligand Structure Generation and Parameterization
Trustworthiness: The ligand's 3D conformation and electrostatic potential are as important as the receptor's structure. A self-validating protocol involves generating a low-energy 3D conformer and then deriving atomic charges using a quantum mechanical method, which provides a more accurate representation of electron distribution than faster, empirical methods.
Protocol 2.2: Ligand Preparation
-
Generate 2D Structure: Draw N-benzyl-N-cyclopropylpiperidine-4-carboxamide in a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Use a tool like Open Babel or a commercial package to convert the 2D sketch into an initial 3D structure.
-
Conformational Search & Minimization: Perform a conformational search to identify low-energy structures. Minimize the lowest energy conformer using a molecular mechanics force field (e.g., MMFF94s or GAFF2).
-
Charge Calculation:
-
Perform a geometry optimization on the minimized 3D structure using a quantum chemistry program (e.g., Gaussian, ORCA) at the B3LYP/6-31G* level of theory.
-
Calculate the electrostatic potential (ESP) from the optimized wavefunction.
-
Use a program like antechamber from the AMBER suite to fit Restrained Electrostatic Potential (RESP) charges. These charges are specifically designed to be compatible with common biomolecular force fields.
-
-
Generate Force Field Parameters: Use a tool like parmchk2 (AMBER) or the CGenFF server to generate any missing force field parameters (bond, angle, dihedral) for the ligand, ensuring compatibility with the protein force field (e.g., AMBER's ff14SB or CHARMM36m).[9]
Part 2: Molecular Docking for Binding Pose Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][10] It is a computationally efficient method to generate plausible binding hypotheses that can be further tested with more rigorous methods.
Expertise & Causality: We employ a hierarchical docking strategy. A broad, "blind" docking can help identify potential binding sites, but for a known target like the MOR, a "focused" docking centered on the well-defined orthosteric pocket (where morphine and fentanyl bind) is more efficient and scientifically justified.[4] The scoring function, a mathematical model used to estimate binding affinity, is crucial; selecting the best pose often involves a combination of the top score and visual inspection for chemically sensible interactions.[10]
Protocol 3.1: Focused Molecular Docking using AutoDock Vina
-
Define the Binding Site: Identify the key residues of the MOR orthosteric pocket. For MOR, this includes residues like Asp147, Tyr148, Met151, Trp293, and His319.[4] Define a grid box (e.g., 25Å x 25Å x 25Å) centered on the geometric center of these residues.
-
Prepare Receptor and Ligand Files: Convert the prepared receptor (from Protocol 2.1) and ligand (from Protocol 2.2) files into the PDBQT format required by AutoDock Vina, which includes atomic charges and atom type definitions.
-
Run Docking: Execute AutoDock Vina with an appropriate exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space.
-
Analyze Results: Vina will output multiple binding poses ranked by their predicted binding affinity (kcal/mol).
-
Visualize Poses: Load the receptor and the top-ranked poses into a molecular viewer (e.g., PyMOL, ChimeraX).
-
Assess Interactions: Analyze the top poses for key interactions known to be important for MOR agonism. A critical interaction is the salt bridge between the protonated amine of the piperidine ring and the carboxylate of Asp147.[4] Also, look for favorable hydrophobic and aromatic interactions involving the benzyl and cyclopropyl groups.
-
Select Pose for MD: Choose the highest-scoring pose that exhibits these chemically sound interactions for the next stage of simulation.
-
Table 1: Example Docking Results
| Pose ID | Vina Score (kcal/mol) | Key Interactions Observed |
|---|---|---|
| 1 | -9.8 | Salt bridge with Asp147; Pi-stacking with His319 |
| 2 | -9.5 | Salt bridge with Asp147; Hydrophobic contact with Met151 |
| 3 | -9.1 | H-bond with Tyr148; No Asp147 salt bridge |
Based on this hypothetical data, Pose 1 would be selected for further study due to its superior score and engagement of multiple key residues.
Part 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view of the system, allowing us to assess the stability of the predicted binding pose and observe the subtle, time-dependent interplay between the ligand and receptor in a more realistic, solvated membrane environment.[11][12]
Trustworthiness: A robust MD protocol requires careful system setup, including embedding the receptor in a lipid bilayer, followed by a multi-stage equilibration process. This ensures the system reaches a stable temperature and pressure before the production simulation, preventing artifacts and leading to a trustworthy trajectory.
Caption: Workflow for setting up and running a GPCR MD simulation.
Protocol 4.1: MD Simulation using GROMACS/AMBER
-
System Assembly:
-
Use a tool like PACKMOL-Memgen or the CHARMM-GUI web server to embed the docked receptor-ligand complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) lipid bilayer.[11]
-
Solvate the system with a water model like TIP3P in a periodic box.
-
Add Na⁺ and Cl⁻ ions to neutralize the system's net charge and achieve a physiological salt concentration of ~150 mM.[11]
-
-
Equilibration:
-
Minimization: Perform a steep descent energy minimization to remove bad contacts.
-
NVT Ensemble (Constant Volume): Gently heat the system from 0 K to 310 K over ~1 ns while keeping the protein and ligand heavy atoms restrained with a position restraint force. This allows the water and lipids to equilibrate around the protein.
-
NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble and continue the simulation for several nanoseconds (~10-20 ns), gradually reducing the position restraints on the protein and ligand. This allows the system density to relax to the correct value.
-
-
Production Simulation:
-
Run the simulation with all restraints removed for a duration sufficient to observe stable behavior, typically 200-500 nanoseconds or longer. Use a 2 fs timestep with constraints on hydrogen bonds (e.g., SHAKE or LINCS). Save coordinates every 100 ps.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting, equilibrated structure. A stable RMSD that plateaus indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions identified in docking (e.g., the Asp147 salt bridge distance) throughout the simulation. Stable interactions confirm the initial docking hypothesis.
-
Part 4: Binding Free Energy Estimation
While MD simulations confirm binding stability, they do not directly provide a quantitative measure of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a computationally efficient way to estimate the relative binding free energy from MD trajectory snapshots.[13]
Expertise & Causality: MM/GBSA is an "end-point" method that calculates the free energy difference between the bound (complex) and unbound (receptor, ligand) states.[13] It is less computationally expensive than more rigorous methods like alchemical free energy perturbation (FEP) but provides valuable rank-ordering of compounds.[14] The key is to run the calculation over a large number of decorrelated snapshots from a stable portion of the MD trajectory to ensure proper averaging.
Protocol 5.1: MM/GBSA Calculation
-
Extract Snapshots: From the stable region of the production MD trajectory (e.g., the last 100 ns), extract 500-1000 evenly spaced snapshots.
-
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually using the MM/GBSA equation:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Each G term is composed of:
-
E_MM: The molecular mechanics energy (bonds, angles, van der Waals, electrostatic).
-
G_solv: The solvation free energy, which is split into a polar component (calculated via the Generalized Born model) and a non-polar component (calculated from the solvent-accessible surface area, SASA).
-
-
-
Average Results: Average the calculated ΔG_bind values over all snapshots to obtain the final estimate and its standard error.
Table 2: Example MM/GBSA Energy Decomposition
| Energy Component | Average Contribution (kcal/mol) | Role in Binding |
|---|---|---|
| ΔE_vdW (van der Waals) | -45.5 | Favorable hydrophobic/shape complementarity |
| ΔE_elec (Electrostatic) | -28.2 | Favorable ionic/polar interactions (e.g., Asp147) |
| ΔG_polar_solv | +35.8 | Unfavorable desolvation of polar groups |
| ΔG_nonpolar_solv | -5.1 | Favorable hydrophobic effect |
| ΔG_bind (Total) | -43.0 ± 2.5 | Overall estimated binding free energy |
Advanced Topic: Quantitative Structure-Activity Relationship (QSAR)
For a series of related piperidine-4-carboxamide analogs, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[6] QSAR models are mathematical equations that relate chemical structure features (descriptors) to biological activity.[15][16]
Trustworthiness: A predictive QSAR model must be built on a diverse training set of compounds with accurately measured biological data (e.g., Ki or IC50 values) and rigorously validated using an external test set of compounds not used in model creation.[17]
Protocol 6.1: Building a 2D-QSAR Model
-
Data Collection: Assemble a dataset of piperidine-4-carboxamide analogs with their measured binding affinities for the MOR.
-
Descriptor Calculation: For each molecule, calculate a variety of 2D molecular descriptors (e.g., molecular weight, logP, polar surface area, topological indices).
-
Model Building: Use a machine learning algorithm (e.g., multiple linear regression, random forest, or support vector machine) to build a model that correlates a subset of these descriptors with the observed activity.
-
Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the model's robustness.
-
External Validation: Predict the activity of the external test set and compare the predicted values to the experimental values. A high correlation coefficient (R²) and low root mean square error (RMSE) indicate a predictive model.
-
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for the theoretical modeling of N-benzyl-N-cyclopropylpiperidine-4-carboxamide binding to the mu-opioid receptor. By progressing from efficient docking methods to more demanding but physically realistic MD simulations and free energy calculations, researchers can build a detailed, atomic-level understanding of the ligand-receptor interaction. This in silico framework serves as a powerful tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. Each step is designed with self-validation in mind, ensuring that computational resources are spent effectively and that the final results are both credible and insightful.
References
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Jin, Q. H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]
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GPCRdb. (n.d.). External GPCR sites. GPCRdb Documentation. Available at: [Link]
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Zhu, H., et al. (2021). Construction of a Virtual Opioid Bioprofile: A Data-Driven QSAR Modeling Study to Identify New Analgesic Opioids. Journal of Chemical Information and Modeling. Available at: [Link]
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callumjd. (n.d.). AMBER-Membrane_protein_tutorial. GitHub. Available at: [Link]
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Cieplak, P., et al. (2015). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Methods in Molecular Biology. Available at: [Link]
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Koehl, A., et al. (2018). Structure of the µ-opioid receptor–Gᵢ protein complex. Nature. PDB ID: 6DDF. Available at: [Link]
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Sikorska, E., et al. (2020). Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. Molecules. Available at: [Link]
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Interchim. (n.d.). N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. Available at: [Link]
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Saeed, A., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]
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Guterres, H., & Im, W. (2020). Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology. Available at: [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]
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Alves, V. M., et al. (2016). The Development, Validation, and Use of Quantitative Structure Activity Relationship Models of 5-Hydroxytryptamine (2B) Receptor Ligands to Identify Novel Receptor Binders and Putative Valvulopathic Compounds among Common Drugs. PLOS ONE. Available at: [Link]
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Zhuang, Y., et al. (2022). Molecular recognition of morphine and fentanyl by the human mu-opioid receptor. Cell. PDB ID: 8EF6. Available at: [Link]
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Rodrigues, T., & Sali, A. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? Journal of Medicinal Chemistry. Available at: [Link]
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Baskin, R., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules. Available at: [Link]
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Bioinfo aspirant. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. Available at: [Link]
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Vroling, B., et al. (2009). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use? Journal of Medicinal Chemistry. Available at: [Link]
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Rizzo Lab. (2021). 2021 AMBER tutorial 1 with PDBID 1HW9. Available at: [Link]
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Liu, T., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, J., et al. (1999). Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences. Available at: [Link]
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Senćanski, M., et al. (2008). Modeling the ligand specific μ- and δ-opioid receptor conformations. Journal of the Serbian Chemical Society. Available at: [Link]
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Clark, A. J., & Vaidehi, N. (2022). Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. Frontiers in Molecular Biosciences. Available at: [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. MD Tutorials. Available at: [Link]
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Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature. PDB ID: 4DKL. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Chapter 6: Quantitative Structure–Activity Relationships. RSC Publishing. Available at: [Link]
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Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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AMBER Hub. (n.d.). Tutorials. Available at: [Link]
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The Amber Project. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations. YouTube. Available at: [Link]
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Henriques, J., & Costa, P. J. (2012). Determining Free Energies of Protein-Ligand Binding and Association. Bioinfo Publications. Available at: [Link]
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Altem Technologies. (2023, June 23). Basics of Computational Drug Design and QSAR. YouTube. Available at: [Link]
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NCBI. (n.d.). Structure Summary for 6DDE. National Center for Biotechnology Information. Available at: [Link]
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Sari, Y. P., et al. (2023). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Available at: [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
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Vickery, O. N., et al. (2020). Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. The Journal of Physical Chemistry B. Available at: [Link]
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Ohno, Y., et al. (2021). Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. Scientific Reports. Available at: [Link]
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Bohrium. (2017). Recent advances and applications of molecular docking to g-protein-coupled receptors. Available at: [Link]
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CCPBioSim. (2020, October 16). AMBER demo. YouTube. Available at: [Link]
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Arulpandi, J., & Rajendran, K. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Zadrazilova, I., et al. (2016). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. Available at: [Link]
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Bisignano, P., & Filizola, M. (2022). Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers in Molecular Biosciences. Available at: [Link]
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Request PDF. (n.d.). Chapter 9 Calculating Binding Free Energy in Protein–Ligand Interaction. Available at: [Link]
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Zhang, Y., et al. (2006). Structure Modeling of All Identified G Protein–Coupled Receptors in the Human Genome. PLOS Computational Biology. Available at: [Link]
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Zadrazilova, I., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules. Available at: [Link]
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PubChem. (n.d.). N-Benzyl-2-[(N-Benzylglycyl)amino]-4-Phenylthiophene-3-Carboxamide. Available at: [Link]
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An In-depth Technical Guide to the Structural Characterization of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl
Introduction: Elucidating the Molecular Architecture of a Novel Piperidine Derivative
N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a small molecule of significant interest within contemporary drug discovery programs. The N-benzyl piperidine motif is a well-established scaffold in medicinal chemistry, valued for its structural flexibility and its ability to engage in crucial cation-π interactions with biological targets.[1] The incorporation of a cyclopropyl group on the piperidine nitrogen introduces a degree of conformational rigidity and modulates the lipophilicity and metabolic stability of the molecule. As with any novel chemical entity destined for pharmaceutical development, a comprehensive and unambiguous structural characterization is a non-negotiable prerequisite. This guide provides a detailed, multi-technique approach to the structural elucidation of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl, offering field-proven insights into the causality behind experimental choices and the interpretation of the resulting data.
This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the analytical characterization of this and structurally related compounds. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Molecular Identity
| Property | Value | Source |
| Chemical Name | N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride | - |
| CAS Number | 1333978-17-8 | |
| Molecular Formula | C₁₆H₂₃ClN₂O | |
| Molecular Weight | 294.82 g/mol |
A Multi-Pronged Approach to Structural Verification
Caption: A logical workflow for the comprehensive structural characterization of a novel small molecule.
Mass Spectrometry: The First Glimpse of the Molecule
Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a new compound. For N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which in turn confirms the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms, which are readily protonated.
-
Analysis: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Processing: The accurate mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition.
Expected Data and Interpretation
The analysis of the fragmentation patterns in the tandem mass spectrum (MS/MS) provides valuable structural information.[2] The fragmentation is typically initiated at the protonated nitrogen atoms.
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ (C₁₆H₂₂N₂O) | 259.1805 | 259.1802 | Protonated parent molecule (free base) |
| C₇H₇⁺ | 91.0542 | 91.0540 | Tropylium ion from cleavage of the benzyl group |
| C₉H₁₀N⁺ | 132.0808 | 132.0806 | Fragment from cleavage of the piperidine ring |
Note: The presented m/z values are illustrative and based on the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃). The choice of solvent is critical to avoid exchange of labile protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
-
Predicted ¹H and ¹³C NMR Data and Interpretation
The following tables present the predicted chemical shifts for N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl. These predictions are based on the analysis of structurally similar compounds.[3][4]
Predicted ¹H NMR Chemical Shifts (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.2-7.4 | m | 5H | Aromatic protons (benzyl group) |
| 4.2 | s | 2H | -CH₂- (benzyl) |
| 3.0-3.2 | m | 2H | Piperidine protons (axial) |
| 2.8-3.0 | m | 2H | Piperidine protons (equatorial) |
| 2.5 | m | 1H | Piperidine proton at C4 |
| 1.8-2.0 | m | 4H | Piperidine protons |
| 0.8-1.0 | m | 1H | Cyclopropyl proton |
| 0.4-0.6 | m | 4H | Cyclopropyl protons |
Predicted ¹³C NMR Chemical Shifts (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | C=O (amide) |
| 138.0 | Quaternary aromatic carbon (benzyl) |
| 129.0 | Aromatic CH (benzyl) |
| 128.5 | Aromatic CH (benzyl) |
| 127.0 | Aromatic CH (benzyl) |
| 62.0 | -CH₂- (benzyl) |
| 53.0 | Piperidine carbons adjacent to N |
| 42.0 | Piperidine carbon at C4 |
| 35.0 | Cyclopropyl carbon attached to N |
| 28.0 | Piperidine carbons |
| 8.0 | Cyclopropyl carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Analysis: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Data and Interpretation
The FTIR spectrum of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl is expected to show characteristic absorption bands for the amide and piperidine functional groups.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (amide) |
| 3030-3080 | Medium | C-H stretch (aromatic) |
| 2850-2950 | Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (Amide I band) |
| ~1550 | Strong | N-H bend (Amide II band) |
| ~1450 | Medium | C-H bend (aliphatic) |
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule, as well as details of intermolecular interactions in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. The structure is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Expected Crystallographic Data and Interpretation
While specific crystallographic data for this compound is not publicly available, a successful SCXRD experiment would yield a detailed crystallographic information file (CIF). The expected data would include:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles |
| Torsion Angles | Defines the conformation of the piperidine ring and the orientation of the substituents |
| Hydrogen Bonding | Identifies intermolecular interactions involving the amide N-H and the chloride ion |
digraph "Molecular_Conformation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Key Conformational Features from SCXRD", splines=ortho]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Piperidine_Ring" [label="Piperidine Ring\n(Chair Conformation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzyl_Group" [label="Benzyl Group\n(Axial/Equatorial)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclopropyl_Group" [label="Cyclopropyl Group\n(Orientation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Carboxamide_Group" [label="Carboxamide Group\n(Planarity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chloride_Ion" [label="Chloride Ion\n(Position and H-bonding)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Piperidine_Ring" -> "Benzyl_Group" [label="attached to N"]; "Piperidine_Ring" -> "Cyclopropyl_Group" [label="attached to N"]; "Piperidine_Ring" -> "Carboxamide_Group" [label="at C4"]; "Carboxamide_Group" -> "Chloride_Ion" [label="interacts via H-bond"]; }
Caption: A diagram illustrating the key structural information that would be obtained from a single-crystal X-ray diffraction study.
Thermal Analysis: Assessing Purity and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the purity, solvation state, and thermal stability of the compound.[8]
Experimental Protocol: TGA and DSC
-
Sample Preparation: A few milligrams of the solid sample are placed in an appropriate pan (e.g., aluminum or ceramic).
-
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
TGA: Measures the change in mass as a function of temperature.
-
DSC: Measures the heat flow into or out of the sample as a function of temperature.
-
Expected Data and Interpretation
-
TGA: A stable baseline with no significant mass loss until high temperatures would indicate an anhydrous and non-solvated material. A mass loss step at temperatures below 100 °C could indicate the presence of water or other volatile solvents. For a hydrochloride salt, a mass loss at higher temperatures could correspond to the loss of HCl.[9]
-
DSC: A sharp endothermic peak would indicate the melting point of the crystalline solid. The absence of thermal events before the melting point is an indicator of high purity. Broad endotherms at lower temperatures could also suggest the loss of solvent.[10]
Predicted Thermal Analysis Data
| Technique | Observation | Interpretation |
| DSC | Sharp endotherm at ~160-170 °C | Melting point of the crystalline hydrochloride salt |
| TGA | No significant weight loss below 150 °C | The compound is likely anhydrous and not solvated |
| TGA | Onset of decomposition above 200 °C | Indicates the thermal stability of the compound |
Conclusion: A Holistic View of the Molecular Structure
The structural characterization of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. By systematically applying mass spectrometry, NMR spectroscopy, FTIR spectroscopy, X-ray crystallography, and thermal analysis, a complete and unambiguous picture of the molecule's identity, connectivity, functional group composition, three-dimensional structure, and solid-state properties can be established. This comprehensive approach not only ensures the scientific integrity of the structural assignment but also provides the critical data required for the advancement of this compound in drug development pipelines.
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N-Benzyl piperidine (N-BP) structural motif is commonly employed in drug discovery due to its structural flexibility and three-dimensional nature. (2024). PubMed. [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
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Methodological & Application
Quantitative Assessment of N-benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors for Alzheimer's Disease Drug Discovery
<APPLICATION NOTE & PROTOCOLS >
Abstract
This guide provides a comprehensive framework for researchers engaged in the discovery and characterization of novel therapeutics for Alzheimer's disease (AD). We detail the theoretical basis and practical application of the Ellman's spectrophotometric assay for quantifying the inhibitory potential of N-benzylpiperidine derivatives against acetylcholinesterase (AChE). Included are step-by-step protocols for initial screening, determination of IC₅₀ values, and kinetic analysis to elucidate the mechanism of inhibition. By contextualizing the scientific rationale behind each procedural step, this document serves as a robust resource for generating reliable and reproducible data in the pursuit of next-generation AD treatments.
Introduction: The Cholinergic Deficit and the Role of AChE Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, with memory loss being a hallmark symptom.[1] One of the primary pathological features of AD is the degeneration of cholinergic neurons, leading to a significant reduction in the neurotransmitter acetylcholine (ACh) in key brain regions.[2] This "cholinergic hypothesis" posits that the loss of ACh directly contributes to the cognitive decline observed in patients.[2][3]
Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh into choline and acetate in the synaptic cleft, which terminates the neurotransmitter signal.[2] In a healthy brain, this rapid breakdown is crucial for proper neuronal function. However, in the context of AD's cholinergic deficit, the activity of AChE can worsen the shortage of ACh, further impairing neurotransmission.[2] Therefore, inhibiting AChE has been a cornerstone of symptomatic treatment for AD for many years.[3] By blocking AChE, these inhibitors increase the concentration and duration of ACh in the synapse, enhancing cholinergic signaling and offering symptomatic relief.[3][4]
N-benzylpiperidine derivatives have emerged as a highly promising class of AChE inhibitors.[5][6][7] The N-benzylpiperidine scaffold is a key structural feature in several potent inhibitors, including the FDA-approved drug Donepezil.[8] These compounds often interact with key residues within the active site of AChE, effectively blocking substrate access and enzymatic activity.[8] This application note provides the detailed methodologies required to accurately quantify the inhibitory potency of novel N-benzylpiperidine derivatives.
Principle of the AChE Inhibition Assay (Ellman's Method)
The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[9] This method is valued for its simplicity, reliability, and suitability for high-throughput screening.[10]
The Causality Behind the Chemistry: The assay does not measure the breakdown of acetylcholine directly. Instead, it uses a synthetic substrate, acetylthiocholine (ATCh), which is structurally similar to ACh.
-
Enzymatic Reaction: AChE hydrolyzes acetylthiocholine into thiocholine and acetate.[10]
-
Chromogenic Reaction: The generated thiocholine possesses a free sulfhydryl group (-SH). This group immediately reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which is also present in the reaction mixture.[11]
-
Detection: This reaction cleaves DTNB, producing 2-nitrobenzoate-5-mercaptothiocholine and the vibrant yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[10]
-
Quantification: The intensity of this yellow color is directly proportional to the amount of thiocholine produced, and thus, directly proportional to the activity of AChE.[12] The rate of color formation is monitored by measuring the change in absorbance at 412 nm over time using a spectrophotometer or microplate reader.[11]
When an inhibitor, such as an N-benzylpiperidine derivative, is introduced, it reduces AChE's ability to hydrolyze ATCh. This leads to a decreased rate of thiocholine and subsequent TNB²⁻ formation, resulting in a slower increase in absorbance at 412 nm.[10]
Caption: Mechanism of the Ellman's assay for AChE activity and its inhibition.
Materials and Reagents
-
Equipment:
-
Reagents & Buffers:
-
AChE Enzyme: Electric eel acetylcholinesterase (Type VI-S, EC 3.1.1.7). Reconstitute in Assay Buffer to the desired stock concentration and store in aliquots at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. The slightly alkaline pH is optimal for both AChE activity and the reaction of thiocholine with DTNB.[11][13]
-
DTNB (Ellman's Reagent): 10 mM stock solution in Assay Buffer. Store protected from light.[13]
-
ATCh (Substrate): Acetylthiocholine iodide, 10 mM stock solution in deionized water. Prepare fresh daily.[13]
-
Test Compounds: N-benzylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM). Subsequent dilutions should be made in Assay Buffer.
-
Positive Control: Donepezil or Tacrine (known AChE inhibitors). Prepare in the same manner as the test compounds.
-
Experimental Protocols
Scientific Integrity Note: For all protocols, it is crucial to include three types of controls in every experiment:
-
100% Activity Control (Negative Control): Contains enzyme, substrate, and DTNB, but no inhibitor (vehicle solvent is added instead). This represents the maximum reaction rate.
-
Inhibitor Control (Positive Control): Contains a known AChE inhibitor (e.g., Donepezil) at a concentration known to give significant inhibition. This validates that the assay can detect inhibition.
-
Blank Control: Contains buffer, substrate, and DTNB, but no enzyme. This is used to correct for any non-enzymatic hydrolysis of the substrate.
Protocol 1: AChE Inhibition Screening Assay
This protocol is designed for the initial screening of a library of N-benzylpiperidine derivatives at a single, fixed concentration to identify potential "hits."
Workflow:
Caption: Experimental workflow for screening AChE inhibitors.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add the following to each well in the specified order (total volume will be 200 µL):
-
120 µL of 50 mM Tris-HCl buffer (pH 8.0).
-
20 µL of Test Compound solution (or vehicle for 100% activity, or positive control).
-
20 µL of 10 mM DTNB solution.
-
20 µL of AChE enzyme solution (e.g., 0.05 U/mL final concentration).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Rationale: This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of 10 mM ATCh solution to all wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.[10]
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the reaction rate of the 100% activity control.
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
-
Protocol 2: Determination of IC₅₀ Values
For compounds that show significant inhibition (>50%) in the screening assay, this protocol is used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.
Step-by-Step Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of the "hit" compound (e.g., 8-10 concentrations, ranging from nanomolar to micromolar). The concentration range should span from expected no-inhibition to complete inhibition.
-
Assay Performance: Perform the AChE inhibition assay as described in Protocol 1 , but instead of a single concentration, use the range of dilutions for the test compound. Run each concentration in triplicate.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration as described previously.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition, as interpolated from the fitted curve.
-
Protocol 3: Enzyme Kinetic Studies
This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by measuring reaction rates at various substrate and inhibitor concentrations.
Step-by-Step Procedure:
-
Experimental Design: The assay is performed using several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and a range of varying ATCh substrate concentrations for each inhibitor concentration.
-
Assay Performance: For each inhibitor concentration, perform the assay as described in Protocol 1 , but vary the concentration of the ATCh substrate added to initiate the reaction.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each data point, calculate the reaction velocity (V).
-
Transform the data by taking the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V (Y-axis) against 1/[S] (X-axis). This is the Lineweaver-Burk plot.[14]
-
Each inhibitor concentration will generate a separate line on the plot.
-
Interpretation of the Plot: [15][16]
-
Competitive Inhibition: Lines intersect at the Y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect at the X-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant, but not on an axis (both Vmax and Km are affected).[17]
-
-
Data Presentation and Interpretation
Clear presentation of data is essential for comparing the potency of different derivatives.
Table 1: Sample AChE Inhibition and IC₅₀ Data
| Compound ID | % Inhibition @ 1 µM | IC₅₀ (nM) | Putative Inhibition Type |
| NBP-001 | 85.2 ± 3.1% | 150.4 | Competitive |
| NBP-002 | 45.7 ± 2.5% | 1250.1 | - |
| NBP-003 | 95.6 ± 1.8% | 25.8 | Mixed |
| Donepezil (Control) | 98.9 ± 0.9% | 5.7 | Mixed |
Data are presented as mean ± standard deviation (n=3).
Conclusion
The protocols outlined in this application note provide a robust and validated methodology for the characterization of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors. Adherence to these detailed steps, including proper controls and kinetic analysis, ensures the generation of high-quality, reproducible data. This rigorous approach is fundamental to identifying and advancing promising lead compounds in the drug discovery pipeline for Alzheimer's disease, ultimately contributing to the development of more effective therapies for this devastating condition.
References
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC, NIH. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC, PubMed Central. [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]
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The Lineweaver-Burk plot of kinetic analysis of acetylcholinestrase at... ResearchGate. [Link]
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The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. PubMed, NIH. [Link]
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N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2002). PubMed. [Link]
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Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. Assay Genie. [Link]
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Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]
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Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]
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Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. (2011). Frontiers in Molecular Neuroscience. [Link]
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Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. (2019). ACS Chemical Neuroscience. [Link]
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Acetylcholinesterase (AChE) Assay Kit. Boster Biological Technology. [Link]
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Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. ResearchGate. [Link]
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Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Role of Cholinergic Signaling in Alzheimer's Disease. PMC, PubMed Central, NIH. [Link]
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Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Jack Westin. [Link]
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Methylphenidate. Wikipedia. [Link]
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Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1998). PubMed. [Link]
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Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. [Link]
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N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). Journal of Medicinal Chemistry, ACS Publications. [Link]
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Acetylcholinesterase in Alzheimer's disease. ResearchGate. [Link]
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Application Notes & Protocols for Antiviral Screening of N-substituted Piperidine-4-carboxamides
Introduction: The Therapeutic Potential of N-substituted Piperidine-4-carboxamides
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs.[1] Its unique stereochemical and physicochemical properties, such as high chemical stability, modulation of lipophilicity, and the ability to form hydrogen bonds, make it an attractive framework for drug design.[1] N-substituted piperidine-4-carboxamides, a specific class of these compounds, have garnered significant interest in antiviral research. Studies have demonstrated their activity against a range of viruses, including human coronaviruses, cytomegalovirus (CMV), and influenza.[2][3][4] The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring, offering a rich chemical space for the development of novel antiviral agents.[2]
This guide provides a comprehensive overview of the methodologies and protocols for the antiviral screening of N-substituted piperidine-4-carboxamides. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design to ensure robust and reproducible results.
I. A Strategic Approach to Antiviral Screening
A successful antiviral screening campaign for N-substituted piperidine-4-carboxamides requires a multi-tiered approach. This strategy begins with high-throughput screening (HTS) to identify initial "hits" from a compound library, followed by more detailed secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Diagram: Tiered Antiviral Screening Workflow
Caption: A tiered approach for antiviral screening.
II. Primary Screening: Identifying Initial Hits
The initial phase of screening aims to rapidly assess a library of N-substituted piperidine-4-carboxamides for any potential antiviral activity. Cell-based assays are typically employed at this stage as they provide insights into a compound's ability to cross the cell membrane and inhibit viral replication in a biological context, without causing overt harm to the host cell.[5]
A. Cell-Based Cytopathic Effect (CPE) Reduction Assay
Principle: Many viruses cause visible damage, or cytopathic effects, to infected cells. This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.[6]
Protocol:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) for influenza) in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Add the N-substituted piperidine-4-carboxamide compounds to the cell monolayers at a single, high concentration (e.g., 10-50 µM). Include appropriate vehicle controls (e.g., DMSO).
-
Virus Inoculation: Infect the cells with a known titer of the virus that is sufficient to cause significant CPE within 48-72 hours. Include uninfected and virus-infected controls.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for the required period.
-
CPE Evaluation: Assess cell viability using a suitable method:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[7] Add MTT solution to each well and incubate. The resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.[7] Increased absorbance correlates with increased cell viability and therefore, antiviral activity.
-
Neutral Red Assay: This assay relies on the uptake of the vital dye neutral red into the lysosomes of living cells.[5]
-
-
Data Analysis: Calculate the percentage of cell viability for each compound compared to the virus control (0% viability) and the uninfected cell control (100% viability). Compounds showing a significant increase in cell viability are considered primary hits.
B. Reporter Gene-Based Assays
Principle: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) upon successful replication in host cells.[8] A decrease in the reporter signal indicates inhibition of viral replication.
Protocol:
-
Cell Seeding: Seed an appropriate host cell line in 96-well or 384-well plates.
-
Compound and Virus Addition: Add the test compounds followed by the reporter virus.
-
Incubation: Incubate for a period sufficient for reporter gene expression (typically 24-48 hours).
-
Signal Detection: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Data Analysis: A reduction in the reporter signal in the presence of the compound compared to the virus control indicates antiviral activity.
III. Secondary Screening: Hit Confirmation and Potency Determination
Once primary hits are identified, the next step is to confirm their activity and determine their potency (EC50) and cytotoxicity (CC50).
A. Dose-Response and EC50 Determination
Principle: The 50% effective concentration (EC50) is the concentration of a drug that inhibits viral replication by 50%. This is a key measure of a compound's potency.
Protocol:
-
Perform a cell-based antiviral assay (e.g., CPE reduction or reporter assay) as described above.
-
Instead of a single concentration, treat the cells with a serial dilution of the hit compounds (e.g., 8-10 concentrations).
-
Data Analysis: Plot the percentage of viral inhibition against the log of the compound concentration. Use a non-linear regression analysis to calculate the EC50 value.
B. Cytotoxicity and CC50 Determination
Principle: It is crucial to ensure that the observed antiviral activity is not due to the compound simply killing the host cells.[9] The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected cells by 50%.
Protocol:
-
Seed the same cell line used in the antiviral assays.
-
Treat the uninfected cells with the same serial dilutions of the hit compounds.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using an appropriate method (e.g., MTT assay).[7]
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and calculate the CC50 value.
C. Selectivity Index (SI)
Principle: The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound. It is the ratio of the CC50 to the EC50. A higher SI value indicates a more promising drug candidate, as it suggests the compound is effective against the virus at concentrations well below those that are toxic to host cells.[9]
Calculation:
SI = CC50 / EC50
| Parameter | Description | Importance |
| EC50 | 50% Effective Concentration | Measures the potency of the antiviral compound. A lower EC50 is desirable. |
| CC50 | 50% Cytotoxic Concentration | Measures the toxicity of the compound to host cells. A higher CC50 is desirable. |
| SI | Selectivity Index (CC50/EC50) | Indicates the therapeutic window. A high SI is a key indicator of a promising drug candidate. |
IV. Tertiary Screening: Elucidating the Mechanism of Action
For compounds with a high SI, the next step is to investigate how they inhibit viral replication.
A. Plaque Reduction Assay
Principle: This is a classic and highly accurate virological assay that measures the ability of a compound to reduce the number of viral plaques (localized areas of cell death) in a cell monolayer.[10] It provides a quantitative measure of the reduction in infectious virus particles.
Protocol:
-
Cell Monolayer: Prepare confluent monolayers of a susceptible cell line in 6-well or 12-well plates.
-
Virus and Compound Incubation: Serially dilute the virus and mix with various concentrations of the N-substituted piperidine-4-carboxamide.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.[11] The overlay should contain the test compound at the desired concentration.
-
Incubation: Incubate the plates for 2-5 days until plaques are visible.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.[12]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
B. Target-Based Biochemical Assays
Principle: If the N-substituted piperidine-4-carboxamides are hypothesized to target a specific viral enzyme (e.g., protease or polymerase), biochemical assays can be used to directly measure the inhibition of that enzyme's activity.[7][13]
Example: Viral Protease Inhibitor Screening
Protocol:
-
Assay Setup: In a microplate, combine the purified recombinant viral protease, a fluorogenic peptide substrate, and the test compound.[14][15]
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme's activity.
-
Fluorescence Reading: If the protease is active, it will cleave the substrate, separating the fluorophore from a quencher and resulting in a fluorescent signal.[15] The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: A reduction in the fluorescent signal in the presence of the compound indicates inhibition of the protease. Calculate the IC50 (50% inhibitory concentration).
Diagram: Biochemical Protease Inhibition Assaydot
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Application Notes & Protocols: A Guide to Assessing the In Vivo Efficacy of Piperidine-Based Compounds in Alzheimer's Disease Models
Introduction: The Piperidine Scaffold as a Cornerstone in Alzheimer's Disease Drug Discovery
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by profound cognitive decline and memory loss.[1][2] The neuropathological landscape of AD is defined by two primary hallmarks: the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[3][4]
One of the earliest and most enduring therapeutic strategies has been the "cholinergic hypothesis," which posits that cognitive deficits in AD are linked to a deficiency in the neurotransmitter acetylcholine (ACh).[5][6] This has led to the development of acetylcholinesterase (AChE) inhibitors, drugs that prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6][7]
The piperidine nucleus, a nitrogen-containing heterocyclic moiety, is a privileged scaffold in medicinal chemistry and has proven to be a critical structural component for potent AChE inhibitors.[8][9] The most prominent example is Donepezil (Aricept®), a piperidine derivative that is a cornerstone of symptomatic AD treatment.[9][10] Donepezil reversibly binds to and inhibits AChE, increasing the availability of acetylcholine at cholinergic synapses.[10][11][12] Beyond single-target AChE inhibition, novel piperidine-based compounds are now being developed as multi-target-directed ligands (MTDLs), aiming to simultaneously modulate Aβ aggregation, BACE1 activity, and other disease-relevant pathways.[13]
This guide provides a detailed framework and validated protocols for assessing the in vivo efficacy of these promising piperidine-based compounds using established preclinical models of Alzheimer's Disease.
Core Mechanism of Action: Cholinesterase Inhibition
The primary mechanism for many therapeutic piperidine compounds in AD is the inhibition of acetylcholinesterase. By blocking this enzyme, the concentration and duration of acetylcholine in the synapse are increased, which can help ameliorate the cognitive symptoms of the disease.[7][11]
Caption: Mechanism of AChE Inhibition by Piperidine Compounds.
Experimental Workflow for In Vivo Efficacy Testing
A robust preclinical evaluation requires a multi-tiered approach, integrating behavioral assessments with post-mortem biochemical and histopathological analyses. This ensures that observed cognitive improvements can be mechanistically linked to the compound's effect on brain pathology.
Caption: Overall workflow for preclinical efficacy testing.
Part 1: Behavioral Assays for Cognitive Assessment
Behavioral testing is the ultimate functional readout for any potential AD therapeutic.[1][14] These assays provide critical data on whether a compound can rescue or ameliorate the cognitive deficits characteristic of the disease. Mouse models are essential for this stage of research.[1][2][14]
Protocol 1: The Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used and reliable test for assessing hippocampal-dependent spatial learning and memory, functions that are severely impaired in AD.[15][16][17]
Scientific Rationale: The test leverages the natural aversion of rodents to water, motivating them to find a hidden escape platform.[16] To do so, the animal must learn the platform's location relative to various distal visual cues placed around the room. Opaque water ensures the animal cannot visually locate the platform directly, forcing reliance on spatial memory.[18]
Step-by-Step Protocol:
-
Acclimation: Handle mice for 3 consecutive days prior to testing to reduce stress. Acclimate them to the behavior room for at least 1 hour before each session.[19]
-
Apparatus Setup: Use a circular tank (90-120 cm diameter) filled with water (20-22°C). Make the water opaque using non-toxic white paint or a non-fat milk powder.[18] Place a 10 cm diameter platform 1 cm below the water's surface in the center of one of the four virtual quadrants. Ensure prominent, high-contrast visual cues are fixed on the walls around the tank.
-
Acquisition Phase (5-7 days):
-
Perform 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds (the "escape latency").[15][20]
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.[20][21]
-
Allow the mouse to remain on the platform for 15-30 seconds to orient itself using the distal cues.[15][20][21]
-
Remove the mouse, dry it, and return it to its home cage during the inter-trial interval (ITI).
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the tank.
-
Place the mouse in the tank from a novel start position and allow it to swim freely for 60 seconds.
-
Record the swimming path using an automated tracking system.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency and path length to find the platform each day. A successful compound should result in a significantly steeper learning curve (decreasing latency/path length) compared to the vehicle-treated AD model group.
-
Probe Trial: Quantify the time spent in the target quadrant (where the platform was) and the number of platform location crossings. Efficacious compounds should lead to a significant preference for the target quadrant.
-
Table 1: Representative MWM Data
| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
|---|---|---|---|
| Wild-Type + Vehicle | 55 ± 5 | 15 ± 3 | 45 ± 5 |
| AD Model + Vehicle | 58 ± 6 | 48 ± 7 | 22 ± 4 |
| AD Model + Compound X | 57 ± 5 | 25 ± 4* | 38 ± 5* |
*Data are presented as Mean ± SEM. p < 0.05 vs. AD Model + Vehicle.
Protocol 2: Y-Maze for Spatial Working Memory
The Y-maze assesses short-term spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.[19][22][23]
Scientific Rationale: A mouse with intact working memory will remember the arms it has recently visited and will tend to enter a less recently visited arm.[22] This "spontaneous alternation" behavior is a measure of spatial cognition.
Step-by-Step Protocol:
-
Apparatus and Acclimation: Use a Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high walls) at a 120° angle. Acclimate the mouse to the testing room for at least 1 hour.[19]
-
Testing Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 5-8 minutes.
-
Clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[19]
-
Record the sequence of arm entries using an overhead camera and tracking software or by a trained observer. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as: [(Number of Alternations) / (Total Arm Entries - 2)] x 100.
-
An effective compound should significantly increase the alternation percentage in AD model mice, bringing it closer to the level of wild-type controls. Total arm entries can also be analyzed as a measure of general locomotor activity.
-
Table 2: Representative Y-Maze Data
| Treatment Group | Total Arm Entries | Spontaneous Alternation (%) |
|---|---|---|
| Wild-Type + Vehicle | 25 ± 3 | 75 ± 5 |
| AD Model + Vehicle | 23 ± 4 | 52 ± 4 |
| AD Model + Compound X | 24 ± 3 | 68 ± 6* |
*Data are presented as Mean ± SEM. p < 0.05 vs. AD Model + Vehicle.
Part 2: Histopathological and Biochemical Analysis
Following behavioral testing, post-mortem analysis of brain tissue is crucial to determine if cognitive improvements correlate with a reduction in AD pathology. Immunohistochemistry (IHC) is a powerful technique for this purpose.[24][25]
Protocol 3: Immunohistochemistry (IHC) for Aβ Plaques and Phospho-Tau
Scientific Rationale: IHC uses specific antibodies to visualize the location and abundance of target proteins (Aβ and hyperphosphorylated tau) within brain tissue sections.[26][27] This allows for the direct quantification of plaque load and tangle pathology.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Staining Procedure:
-
Antigen Retrieval: For Aβ staining, perform heat-induced epitope retrieval (HIER) by incubating sections in a suitable buffer (e.g., citrate buffer, pH 6.0) at 95°C for 20 minutes. For tau, HIER at pH 9 is often recommended.[28]
-
Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody (e.g., anti-Aβ 1-16 antibody for plaques; AT8 antibody for phosphorylated tau) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash sections and incubate with a biotinylated or fluorescently-conjugated secondary antibody for 1-2 hours at room temperature.[28]
-
Visualization: If using a biotinylated secondary, use an avidin-biotin complex (ABC) kit and develop with diaminobenzidine (DAB). If using a fluorescent secondary, mount with a DAPI-containing mounting medium.
-
-
Quantification:
-
Capture images of specific brain regions (e.g., hippocampus, cortex) using a microscope.
-
Use image analysis software (e.g., ImageJ, QuPath) to quantify the "percent area" occupied by Aβ plaques or the number of AT8-positive neurons.
-
A successful compound should significantly reduce the plaque load or tau pathology compared to the vehicle-treated AD model group.
-
Part 3: Advanced Applications - In Vivo Neuroimaging
For longitudinal studies that track disease progression and therapeutic response within the same animal over time, non-invasive neuroimaging techniques are invaluable.
Scientific Rationale: Techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) allow for the repeated visualization of brain structure and pathology.[29][30][31]
-
MRI: Can detect structural changes such as cortical thinning and hippocampal atrophy, which are hallmarks of neurodegeneration in AD.[30][32]
-
PET: Using specific radiotracers, PET can quantify Aβ plaque burden, tau pathology, or changes in brain metabolism (FDG-PET) in vivo.[31][33]
While technically demanding, these methods provide unparalleled insight into the dynamic effects of a therapeutic compound on the underlying pathophysiology of AD in living animal models.
Data Synthesis and Interpretation
The ultimate goal is to build a cohesive story demonstrating the compound's efficacy. A successful piperidine-based compound should not only improve cognitive performance but also show a corresponding, statistically significant reduction in the pathological hallmarks of Alzheimer's disease.
Caption: Correlating behavioral improvements with pathology.
Conclusion
The evaluation of piperidine-based compounds for Alzheimer's disease requires a rigorous, multi-modal in vivo testing paradigm. By systematically combining robust behavioral assays like the Morris Water Maze and Y-Maze with quantitative histopathological analysis, researchers can confidently establish a compound's therapeutic potential. This integrated approach, grounded in a clear understanding of the scientific principles behind each protocol, is essential for advancing promising candidates from the laboratory toward clinical development.
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Application Notes & Protocols: A Framework for Evaluating N-benzyl-N-cyclopropylpiperidine-4-carboxamide in Neurodegenerative Disease Models
Introduction: A New Paradigm in Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. A confluence of pathogenic factors, including neuroinflammation, mitochondrial dysfunction, oxidative stress, and protein aggregation, drives this neuronal demise.[1][2] This complex etiology has challenged the development of effective disease-modifying therapies. Emerging evidence points to the 18 kDa Translocator Protein (TSPO), an outer mitochondrial membrane protein, as a critical nexus in these pathological processes, making it a highly attractive therapeutic target.[3][4][5]
TSPO is notably upregulated in activated microglia, the resident immune cells of the central nervous system (CNS), positioning it as a key biomarker and modulator of neuroinflammation.[3][6] Its strategic location on the mitochondria also implicates it in cellular bioenergetics, the production of reactive oxygen species (ROS), and the synthesis of neurosteroids, all of which are pivotal for neuronal health and resilience.[4][5][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-benzyl-N-cyclopropylpiperidine-4-carboxamide , a novel compound hypothesized to be a TSPO ligand. We present a phased, mechanism-driven testing strategy, complete with detailed protocols, designed to rigorously assess its therapeutic potential in relevant neurodegenerative disease models. The causality behind each experimental choice is detailed to provide a robust, self-validating framework for investigation.
Scientific Rationale: The Central Role of TSPO in Neuro-Mitochondrial Health
The rationale for targeting TSPO rests on its multifaceted role in maintaining CNS homeostasis. TSPO is a key component of a multi-protein complex on the outer mitochondrial membrane, where it interacts with proteins like the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT).[6] This strategic positioning allows it to influence a cascade of critical cellular functions.
-
Mitochondrial Homeostasis and Bioenergetics: TSPO is integral to regulating mitochondrial function.[5][7] Ligand-mediated activation of TSPO can modulate mitochondrial respiration, membrane potential, and ATP synthesis, thereby protecting neurons from energy deficits that often precede cell death.[6][7]
-
Modulation of Neuroinflammation: In the context of neurodegeneration, microglia can become chronically activated, releasing pro-inflammatory cytokines and ROS that are toxic to neurons. TSPO expression is significantly increased in these activated microglia.[3][6] Targeting TSPO with specific ligands can promote a shift from a pro-inflammatory to a resting or anti-inflammatory microglial state, thereby reducing neurotoxicity.[7]
-
Control of Oxidative Stress: By influencing mitochondrial respiratory chain function, TSPO can modulate the production of ROS. Dysfunctional mitochondria are a primary source of oxidative stress, and TSPO ligands have been shown to decrease ROS production, shielding cells from oxidative damage.[7]
-
Neurosteroid Synthesis: TSPO facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids like pregnenolone.[5][6] These neurosteroids have potent neuroprotective, anti-inflammatory, and cognitive-enhancing properties.
dot
Caption: Phased experimental workflow for compound evaluation.
Phase 1: Target Engagement and Primary Screening
Objective: To confirm that N-benzyl-N-cyclopropylpiperidine-4-carboxamide directly binds to TSPO and to determine if it confers basic neuroprotective effects in a cell-based model.
Protocol 4.1: Competitive Radioligand Binding Assay for TSPO Affinity
Causality: This assay directly measures the affinity of the test compound for the TSPO receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]PK 11195). A low inhibition constant (Ki) indicates high-affinity binding, validating TSPO as the direct target.
Materials:
-
Test Compound (TC-1)
-
[³H]PK 11195 (Radioligand)
-
PK 11195 (unlabeled, for non-specific binding)
-
Membrane preparation from cells overexpressing TSPO (e.g., U87 MG cells) or rat brain cortex
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Prepare serial dilutions of TC-1 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In reaction tubes, combine membrane preparation (20-50 µg protein), a fixed concentration of [³H]PK 11195 (e.g., 1 nM), and varying concentrations of TC-1.
-
For total binding, omit TC-1. For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).
-
Incubate at 4°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ (concentration of TC-1 that inhibits 50% of specific binding) using non-linear regression analysis (e.g., Prism).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 4.2: High-Throughput Neuroprotection Screening Assay
Causality: This assay provides a functional readout of the compound's protective capacity. [9]By exposing a neuronal cell line (e.g., SH-SY5Y) to a known toxin that induces oxidative stress and cell death, we can quantify the ability of the test compound to preserve cell viability. [10][11]This initial screen determines if target engagement translates into a beneficial cellular outcome.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test Compound (TC-1)
-
Toxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 25 µM tert-Butyl hydroperoxide (tBHP))
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP) [12]* 96-well clear-bottom white plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.
-
Pre-treat cells with a range of TC-1 concentrations (e.g., 1 nM to 10 µM) for 2 hours. Include vehicle-only controls.
-
Introduce the toxin (e.g., 6-OHDA) to all wells except the "no toxin" control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize data to controls (vehicle-only = 100% viability, toxin-only = 0% protection) and calculate the EC₅₀ (effective concentration for 50% neuroprotection).
| Parameter | Description | Target Value |
| TSPO Binding Ki | Affinity of the compound for the TSPO receptor. | < 100 nM |
| Neuroprotection EC₅₀ | Concentration for 50% protection against toxin-induced cell death. | < 1 µM |
| Table 1: Go/No-Go criteria for advancing the compound from Phase 1. |
Phase 2: Mechanistic Validation in Cellular Models
Objective: To dissect the molecular mechanisms underlying the neuroprotective effects observed in Phase 1, focusing on TSPO's known functions.
Protocol 5.1: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
Causality: A hallmark of cellular stress and early apoptosis is the collapse of the mitochondrial membrane potential (ΔΨm). [13]The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. An increase in the red/green fluorescence ratio following treatment with the test compound indicates stabilization of mitochondrial function. Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
Toxin (e.g., 10 µM Rotenone)
-
Test Compound (TC-1)
-
JC-1 Mitochondrial Membrane Potential Assay Kit [14]* Fluorescence plate reader or fluorescence microscope
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate.
-
Pre-treat cells with TC-1 for 2 hours.
-
Induce mitochondrial stress with Rotenone for 6 hours. Include a positive control treated with CCCP, a known mitochondrial uncoupler. [15]4. Remove the medium and incubate the cells with the JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C in the dark. [14]5. Wash cells twice with assay buffer provided in the kit.
-
Add fresh assay buffer or medium to each well.
-
Measure fluorescence using a plate reader at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~535/590 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence for each well. A higher ratio indicates healthier mitochondria.
Protocol 5.2: Measurement of Reactive Oxygen Species (ROS)
Causality: Oxidative stress is a major contributor to neuronal damage. The ROS-Glo™ H₂O₂ Assay directly measures the levels of hydrogen peroxide (H₂O₂), a key ROS molecule, in cell culture. [16][17]This assay determines if the compound's neuroprotective effect is mediated by a reduction in oxidative stress.
Materials:
-
BV-2 microglial cells or SH-SY5Y cells
-
ROS inducer (e.g., 1 µg/mL Lipopolysaccharide (LPS) for microglia, or Menadione for neurons)
-
Test Compound (TC-1)
-
ROS-Glo™ H₂O₂ Assay Kit [18] Procedure:
-
Plate cells in a 96-well white plate.
-
Add the H₂O₂ Substrate solution and the Test Compound (TC-1) to the cells.
-
Immediately add the ROS inducer (e.g., LPS).
-
Incubate for the desired treatment time (e.g., 6 hours). [18]5. Add the ROS-Glo™ Detection Solution to each well.
-
Incubate for 20 minutes at room temperature. [18]7. Measure luminescence with a plate reader. A decrease in luminescence in TC-1 treated wells indicates a reduction in ROS levels.
Protocol 5.3: Filter Retardation Assay for Protein Aggregation
Causality: Many neurodegenerative diseases are characterized by the accumulation of insoluble protein aggregates. The filter retardation assay is a sensitive method to capture and quantify SDS-resistant high-molecular-weight aggregates. [19][20][21]This protocol tests whether the compound can interfere with the aggregation process, a key downstream pathological event.
Materials:
-
Cell or animal model expressing an aggregation-prone protein (e.g., HEK293 cells expressing mutant Huntingtin (mHTT), or brain lysates from a transgenic mouse model).
-
Lysis Buffer (containing protease inhibitors)
-
2% SDS Buffer
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody specific to the aggregated protein (e.g., anti-mHTT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat aggregate-expressing cells with TC-1 for 48-72 hours.
-
Harvest and lyse the cells. Determine protein concentration using a BCA assay.
-
Dilute lysates to a final concentration of 1 mg/mL in 2% SDS buffer and boil for 5 minutes.
-
Load equal amounts of protein onto the cellulose acetate membrane pre-wetted in TBS using a dot blot apparatus. Monomeric proteins will pass through, while large aggregates are retained. [19][20]5. Wash the membrane with TBS.
-
Perform a standard immunoblotting procedure: block the membrane, incubate with primary antibody, wash, incubate with secondary antibody, wash again.
-
Apply the chemiluminescent substrate and image the membrane.
-
Quantify the dot intensity using densitometry. A reduction in signal indicates a decrease in protein aggregation.
| Mechanistic Assay | Endpoint Measured | Expected Outcome with Effective Compound |
| JC-1 Assay | Red/Green Fluorescence Ratio | Increased ratio (preservation of ΔΨm) |
| ROS-Glo™ Assay | Luminescence (H₂O₂ levels) | Decreased signal (reduced oxidative stress) |
| Filter Retardation Assay | Immunoreactive Dot Intensity | Decreased signal (reduced protein aggregation) |
| Table 2: Summary of expected outcomes from mechanistic validation studies. |
Phase 3: Preclinical Evaluation in Animal Models (Conceptual Framework)
Objective: To assess the in vivo efficacy, brain penetrance, and safety profile of the compound in a relevant animal model of neurodegeneration.
Causality: Successful in vitro results must translate to a complex living system. In vivo testing is crucial to evaluate the compound's ability to cross the blood-brain barrier, engage its target in the CNS, and produce a meaningful therapeutic effect on behavior and pathology. [22]
Model Selection and Study Design
-
Model: Choose a model relevant to a specific disease, such as the 5xFAD transgenic mouse for Alzheimer's disease or the MPTP-induced mouse model for Parkinson's disease.
-
Pharmacokinetics (PK): An initial study is mandatory to determine the compound's half-life, bioavailability, and brain-to-plasma ratio to establish an appropriate dosing regimen. [22]* Treatment Groups:
-
Wild-Type + Vehicle
-
Transgenic/Diseased Model + Vehicle
-
Transgenic/Diseased Model + TC-1 (Low Dose)
-
Transgenic/Diseased Model + TC-1 (High Dose)
-
-
Duration: Chronic dosing for several weeks or months is typically required to observe effects on disease progression.
Protocol 6.1: Morris Water Maze (MWM) for Spatial Learning and Memory
Causality: The MWM is a standard behavioral test for assessing hippocampal-dependent spatial learning and memory, functions that are impaired in conditions like Alzheimer's disease. [23][24]Improved performance in this task would provide strong evidence of cognitive benefit.
Materials:
-
Circular water tank (100-150 cm diameter)
-
Escape platform (submerged 1 cm below the water surface)
-
Non-toxic white paint or milk to make the water opaque
-
Video tracking software (e.g., Ethovision)
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are subjected to 4 trials per day.
-
For each trial, the mouse is placed in the tank at one of four starting positions.
-
The mouse has 60-90 seconds to find the hidden platform. [23]If it fails, it is gently guided to it.
-
The mouse remains on the platform for 15-30 seconds before being removed. [23][25] * Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed from the tank.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be). A significant preference for the target quadrant indicates robust memory.
-
| Parameter | Description | Expected Outcome with Effective Compound |
| Escape Latency | Time to find the hidden platform during acquisition. | Decreased latency compared to vehicle-treated disease model. |
| Time in Target Quadrant | Percentage of time spent in the correct quadrant during the probe trial. | Increased time compared to vehicle-treated disease model. |
| Table 3: Key behavioral endpoints for the Morris Water Maze. |
Upon completion of behavioral testing, brain tissue would be collected for histopathological analysis (e.g., amyloid plaque load, microglial activation status via Iba1 staining, neuronal counts) to correlate behavioral improvements with changes in underlying pathology.
Conclusion and Future Directions
This application guide outlines a rigorous, phased strategy for the preclinical evaluation of N-benzyl-N-cyclopropylpiperidine-4-carboxamide as a potential therapeutic for neurodegenerative diseases. By systematically confirming its hypothesized action as a TSPO ligand and then dissecting its effects on mitochondrial health, neuroinflammation, and protein aggregation, this framework provides a clear path from initial discovery to in vivo proof-of-concept. Positive results across these phases would build a strong data package, justifying further investment in IND-enabling studies and positioning this compound as a promising candidate for clinical development.
References
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Title: Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function Source: Frontiers in Cellular Neuroscience URL: [Link]
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Title: Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates Source: National Institutes of Health (NIH) URL: [Link]
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Title: Cell death assays for neurodegenerative disease drug discovery Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Title: JC-1 Mitochondrial Membrane Potential Assay Source: G-Biosciences URL: [Link]
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Title: The 18 kDa Translocator Protein, Microglia and Neuroinflammation Source: PMC - PubMed Central - National Institutes of Health (NIH) URL: [Link]
- Title: The synthetic method of N-benzyl-4-piperidinecarboxaldehyde Source: Google Patents URL
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Title: Morris Water Maze Source: Mouse Metabolic Phenotyping Centers (MMPC) URL: [Link]
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Title: Screening Techniques for Drug Discovery in Alzheimer's Disease Source: PMC - PubMed Central - National Institutes of Health (NIH) URL: [Link]
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Title: The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes Source: PMC - PubMed Central - National Institutes of Health (NIH) URL: [Link]
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Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Title: Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis Source: Bio-protocol URL: [Link]
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Title: Functional role of translocator protein and its ligands in ocular diseases (Review) Source: Spandidos Publications URL: [Link]
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Title: Screening Techniques for Drug Discovery in Alzheimer's Disease Source: ACS Omega URL: [Link]
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Title: UC Davis - Morris Water Maze Source: Protocols.io URL: [Link]
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Title: Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates Source: PubMed URL: [Link]
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Title: Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay Source: MDPI URL: [Link]
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Title: Deconstructing Alzheimer's Disease: How to Bridge the Gap between Experimental Models and the Human Pathology? Source: MDPI URL: [Link]
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Title: Translocator protein and neurodegeneration: insights from Alzheimer's disease Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Title: The Immunological Hypothesis of Neurodegeneration: A Comprehensive Analysis of Adaptive System Failure in Proteinopathies Source: Medium URL: [Link]
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Title: Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration Source: ACS Publications URL: [Link]
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Title: Membrane filter assay for protein aggregation Source: Gladstone Institutes URL: [Link]
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Title: Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides Source: PubMed URL: [Link]
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Title: Morris water maze: Procedures for assessing spatial and related forms of learning and memory Source: ResearchGate URL: [Link]
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Title: Screening Techniques for Drug Discovery in Alzheimer's Disease Source: ResearchGate URL: [Link]
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Title: An Antioxidant Cocktail of tert-Butylhydroquinone and a Manganese Porphyrin Induces Toxic Levels of Oxidative Stress in Cancer Cells Source: MDPI URL: [Link]
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Title: The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system Source: Portland Press URL: [Link]
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Title: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide Source: University of the Pacific URL: [Link]
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Title: Mitochondrial Membrane Potential Assay Kit(with JC-1) Source: Elabscience URL: [Link]
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Title: Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates Source: ResearchGate URL: [Link]
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Title: Targeting the 18-kDa translocator protein: recent perspectives for neuroprotection Source: Future Science URL: [Link]
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Title: Morris Water Maze Experiment l Protocol Preview Source: YouTube URL: [Link]
-
Title: Alzheimer's Disease Drug Discovery in Academia: From High-Throughput Screening to In Vivo Testing Source: Cambridge University Press URL: [Link]
-
Title: Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays Source: Physiological Genomics URL: [Link]
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Title: Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures Source: PMC - PubMed Central - National Institutes of Health (NIH) URL: [Link]
- Title: Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives Source: Google Patents URL
-
Title: 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: N-Benzyl piperidine Fragment in Drug Discovery Source: PubMed URL: [Link]
-
Title: CNS Cell based Assay Services Source: Creative Biolabs URL: [Link]
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Application Notes and Protocols for Fungicidal Activity Screening of Novel Cyclopropylamine Derivatives
Introduction: The Pressing Need for Novel Fungicides and the Promise of Cyclopropylamine Derivatives
The global imperative for food security is continually challenged by the emergence of drug-resistant fungal phytopathogens, which cause significant crop losses and threaten ecosystem stability. The overuse of existing fungicides has led to the selection of resistant strains, diminishing the efficacy of current disease management strategies. This escalating crisis necessitates the urgent development of novel, effective, and environmentally benign fungicides.
Cyclopropylamine derivatives have emerged as a promising class of compounds in agrochemical research.[1][2] The unique structural and electronic properties conferred by the strained cyclopropyl ring offer a versatile scaffold for the design of new bioactive molecules.[1] Recent studies have highlighted the potential of these derivatives as potent antifungal agents, making them a key focus in the discovery and development of next-generation fungicides.[3][4]
This comprehensive guide provides detailed protocols and technical insights for the fungicidal activity screening of novel cyclopropylamine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the vital work of creating new solutions to combat fungal diseases in plants.
Part 1: Unraveling the Mechanism of Action - Targeting Fungal Sterol Biosynthesis
A critical aspect of developing effective fungicides is understanding their mechanism of action. For many novel cyclopropylamine derivatives, a primary target is the fungal enzyme lanosterol 14α-demethylase (CYP51) .[3][4] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of fungal cell membranes.[5]
The Ergosterol Biosynthesis Pathway and the Role of CYP51:
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process. CYP51, a cytochrome P450 enzyme, catalyzes the removal of the 14α-methyl group from lanosterol, a key precursor to ergosterol. Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This, in turn, compromises the fungal cell membrane's fluidity and permeability, ultimately inhibiting fungal growth and leading to cell death.
Fungicides that target sterol biosynthesis are classified by the Fungicide Resistance Action Committee (FRAC) to aid in resistance management.[1][2][6][7][8] Demethylation inhibitors (DMIs), which target CYP51, are categorized under FRAC Group 3 .[6][7] Novel cyclopropylamine derivatives with this mode of action would likely fall into this category.
Diagram: Inhibition of Ergosterol Biosynthesis by Cyclopropylamine Derivatives
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Data Analysis: Calculation of EC₅₀ Values
While MIC provides a qualitative measure of antifungal activity, the half-maximal effective concentration (EC₅₀) offers a quantitative assessment. The EC₅₀ is the concentration of a fungicide that causes a 50% reduction in fungal growth.
Protocol: EC₅₀ Determination
-
Experimental Setup:
-
Follow the same procedure as the broth microdilution assay, but with a more refined range of concentrations around the estimated MIC.
-
Instead of visual assessment, quantify fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Calculation:
-
Calculate the percentage of growth inhibition for each concentration using the following formula:
-
% Inhibition = 100 * (1 - (OD_test - OD_negative) / (OD_positive - OD_negative))
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC₅₀ value.
-
Data Presentation: Sample EC₅₀ Data for Novel Cyclopropylamine Derivatives
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | 95% Confidence Interval |
| CPA-001 | Botrytis cinerea | 1.25 | 1.05 - 1.48 |
| CPA-002 | Botrytis cinerea | 0.78 | 0.65 - 0.93 |
| CPA-003 | Botrytis cinerea | 2.10 | 1.85 - 2.38 |
| CPA-001 | Fusarium graminearum | 3.45 | 3.10 - 3.85 |
| CPA-002 | Fusarium graminearum | 1.98 | 1.75 - 2.24 |
| CPA-003 | Fusarium graminearum | 5.62 | 5.01 - 6.30 |
| Positive Control (e.g., Tebuconazole) | Botrytis cinerea | 0.55 | 0.48 - 0.63 |
| Positive Control (e.g., Tebuconazole) | Fusarium graminearum | 1.15 | 1.02 - 1.30 |
Part 3: In Vivo Fungicidal Efficacy Evaluation
While in vitro assays are essential for initial screening, they do not fully replicate the complex interactions between the host plant, the pathogen, and the fungicide. Therefore, in vivo testing on infected plants is a critical step in evaluating the practical efficacy of novel cyclopropylamine derivatives.
Protocol: Detached Leaf Assay for Protective and Curative Activity
This assay provides a controlled environment to assess both the protective (preventative) and curative (early-infection) activity of the test compounds.
-
Plant Material and Pathogen Inoculum:
-
Grow healthy host plants (e.g., tomato, cucumber, wheat) under controlled greenhouse conditions.
-
Prepare a fungal spore suspension of the target pathogen as described in the in vitro protocol.
-
-
Compound Application:
-
Prepare solutions of the novel cyclopropylamine derivatives at various concentrations in a suitable carrier solution (e.g., water with a surfactant).
-
For protective activity , spray the detached leaves with the compound solutions and allow them to dry completely before inoculation with the pathogen.
-
For curative activity , inoculate the detached leaves with the pathogen first and then apply the compound solutions at a specified time post-inoculation (e.g., 24 hours).
-
-
Inoculation and Incubation:
-
Place the detached leaves in a humid chamber to maintain high humidity.
-
Inoculate the leaves with a defined volume of the fungal spore suspension.
-
Incubate the chambers under controlled light and temperature conditions conducive to disease development.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 3-7 days), assess the disease severity on each leaf. This can be done by:
-
Visually scoring the percentage of leaf area covered by lesions.
-
Measuring the diameter of the lesions.
-
-
-
Data Analysis:
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
Determine the effective dose (e.g., ED₅₀) required for 50% disease control.
-
Diagram: In Vivo Detached Leaf Assay Workflow
Caption: Workflow for assessing the protective and curative fungicidal activity using a detached leaf assay.
Part 4: Resistance Risk Assessment
A crucial consideration in the development of new fungicides is the potential for pathogens to develop resistance. Early assessment of resistance risk can guide the development and stewardship of novel compounds.
Key Considerations for Resistance Profiling:
-
Mode of Action: Single-site inhibitors, such as CYP51 inhibitors, generally have a higher risk of resistance development compared to multi-site inhibitors.
-
Cross-Resistance: It is important to determine if resistance to existing fungicides in the same FRAC group confers resistance to the novel cyclopropylamine derivatives. This can be assessed by screening the new compounds against known resistant fungal strains.
-
Frequency of Resistance: Laboratory selection experiments can be conducted to estimate the frequency at which resistance mutations arise in a fungal population under selection pressure from the novel compound.
Conclusion
The screening protocols and scientific rationale outlined in this guide provide a robust framework for the evaluation of novel cyclopropylamine derivatives as potential fungicides. By systematically assessing their in vitro activity, in vivo efficacy, and potential for resistance, researchers can identify promising lead compounds for further development. The continued exploration of this versatile chemical class holds significant promise for the development of new tools to safeguard global agriculture and food production.
References
-
Fungicide Resistance Action Committee (FRAC). (n.d.). FRAC Mode of Action Classification. Retrieved from [Link]
-
Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. Retrieved from [Link]
-
CropLife Australia. (2025). Fungicide Activity Group Table. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure–Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Structure-Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
PubMed. (2016). Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. Retrieved from [Link]
-
Fungicide Resistance Action Committee (FRAC). (n.d.). FRAC Code List. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
Fungicide Resistance Action Committee (FRAC). (n.d.). By Fungicide Common Name. Retrieved from [Link]
-
PubMed. (2026). Natural Product-Inspired Fungicide Discovery: Tryptamine Derivatives as Novel CYP51 Inhibitors for Combating Fungal Infections and Ensuring Food Safety. Retrieved from [Link]
-
PubMed. (n.d.). CYP51 as drug targets for fungi and protozoan parasites: past, present and future. Retrieved from [Link]
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Evaluating the Herbicidal Effects of Carboxamide Compounds on Plant Growth: Application Notes and Protocols
Introduction: A New Frontier in Herbicide Development
Carboxamide derivatives represent a significant class of compounds in agrochemical research, primarily known for their success as fungicides.[1] A substantial number of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), targeting a crucial enzyme in the mitochondrial respiratory chain.[2][3] This mode of action, which disrupts cellular energy production, is not exclusive to fungi and presents a compelling rationale for exploring the herbicidal potential of carboxamide compounds. Carboxylic acids and their derivatives have a long history in the development of herbicides, targeting a wide array of metabolic pathways in plants.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the herbicidal efficacy of novel carboxamide compounds. We will delve into the underlying mechanism of action, provide detailed protocols for both in vivo and in vitro evaluations, and offer insights into the interpretation of results.
Mechanism of Action: Targeting Cellular Respiration
The primary target of herbicidal carboxamides is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2][3] SDH plays a pivotal role in cellular respiration by oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.
By binding to the ubiquinone binding site (Qp-site) of the SDH enzyme complex, carboxamide compounds competitively inhibit its function.[2] This inhibition blocks the entire electron transport chain, leading to a cascade of detrimental effects within the plant cell:
-
ATP Depletion: The disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell.
-
Metabolic Shutdown: The TCA cycle is inhibited, leading to an accumulation of succinate and a deficiency in downstream metabolites.
-
Oxidative Stress: The blockage of electron flow can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.
This multi-faceted disruption of cellular energy metabolism ultimately results in the cessation of plant growth and, at effective concentrations, plant death.
Caption: Workflow for the whole-plant herbicidal bioassay.
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol provides a method to directly measure the inhibitory effect of carboxamide compounds on plant SDH activity. [2][4] 1. Isolation of Mitochondria:
- Harvest fresh plant tissue (e.g., leaves, roots, or tubers) and keep it chilled.
- Homogenize the tissue in a cold extraction buffer.
- Perform differential centrifugation to isolate the mitochondrial fraction.
2. SDH Activity Assay:
- The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
- Prepare a reaction mixture containing a buffer, the mitochondrial preparation, and the carboxamide compound at various concentrations.
- Initiate the reaction by adding succinate.
- Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
- Include a no-substrate control and a solvent control.
3. Data Analysis:
- Calculate the rate of DCPIP reduction for each concentration of the carboxamide compound.
- Determine the percentage of inhibition of SDH activity relative to the solvent control.
- Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity).
| Parameter | Description |
| Rate of DCPIP Reduction (ΔAbs/min) | The change in absorbance at 600 nm per minute, which is proportional to SDH activity. |
| % SDH Inhibition | Calculated as: [1 - (Rate of Treated / Rate of Control)] * 100. |
| IC₅₀ (µM) | The concentration of the carboxamide compound that inhibits SDH activity by 50%. Determined by plotting % inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve. |
Table 2: Key Parameters for In Vitro SDH Inhibition Assay.
Interpretation of Results and Structure-Activity Relationships (SAR)
A potent herbicidal carboxamide will exhibit a low GR₅₀ value in the whole-plant bioassay and a low IC₅₀ value in the in vitro SDH inhibition assay. A strong correlation between these two values provides compelling evidence that the herbicidal activity is due to the inhibition of SDH.
Systematic modification of the chemical structure of the carboxamide compounds and subsequent testing can elucidate structure-activity relationships (SAR). This involves identifying the chemical moieties that are crucial for potent herbicidal activity.
Conclusion
The protocols outlined in this guide provide a robust framework for the evaluation of the herbicidal effects of carboxamide compounds. By combining whole-plant bioassays with in vitro enzyme inhibition studies, researchers can effectively screen and characterize novel herbicidal candidates. This systematic approach is essential for the development of new and effective weed management solutions.
References
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). National Institutes of Health. [Link]
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Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). National Institutes of Health. [Link]
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Purification, Characterization, and Inhibition Cryptococcus neoformans Succinate Dehydrogenase. (2018). Acta Scientific. [Link]
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Whole-Plant and Seed Bioassays for Resistance Confirmation. (2025). ResearchGate. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
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Assessment of Pesticide Phytotoxicity with the Bioindication Method. (2021). ResearchGate. [Link]
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A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. (2013). CTAHR.hawaii.edu. [Link]
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Phytotoxicity assessment. EPPO database on PP1 Standards. [Link]
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European Guidelines to conduct herbicide resistance tests. (2017). Ewhrs.org. [Link]
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Herbicidal Characteristics and Structural Identification of the Potential Active Compounds from Streptomyces sp. KRA17-580. ResearchGate. [Link]
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Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry. ResearchGate. [Link]
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Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. [Link]
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Guidelines for Herbicide Registration Trials: Cotton. Department of Agriculture. [Link]
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Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. (2014). National Institutes of Health. [Link]
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Diagnosing Herbicide Symptoms. (2025). University of California, Davis. [Link]
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HERBICIDE SYMPTOMOLOGY. Regulations.gov. [Link]
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Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. (2022). MDPI. [Link]
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3-Nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: Antagonism by L-carnitine. ResearchGate. [Link]
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The Determination of Phytotoxicity. DTIC. [Link]
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Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. De Gruyter. [Link]
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Application Notes and Protocols for the Neuroscience Research Compound: N-benzyl-N-cyclopropylpiperidine-4-carboxamide
Introduction: Unveiling the Potential of a Novel Piperidine Scaffold in Neuroscience
The N-benzyl-N-cyclopropylpiperidine-4-carboxamide is a novel synthetic compound with a chemical structure suggestive of potential activity within the central nervous system (CNS). The core 4-benzylpiperidine moiety is a known pharmacophore that can interact with monoamine transporters, which are critical regulators of neurotransmission and are implicated in a wide range of neurological and psychiatric disorders. Specifically, the parent compound, 4-benzylpiperidine, is known to act as a releasing agent for dopamine and norepinephrine, with a lesser effect on serotonin.[1] This structural alert provides a strong rationale for the initial characterization of N-benzyl-N-cyclopropylpiperidine-4-carboxamide as a potential modulator of monoaminergic systems.
These application notes provide a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and evaluate the neuropharmacological profile of N-benzyl-N-cyclopropylpiperidine-4-carboxamide. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for investigating the compound's mechanism of action and potential therapeutic applications.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-benzyl-N-cyclopropylpiperidine-4-carboxamide | |
| CAS Number | 1333978-17-8 (hydrochloride) | [2] |
| Molecular Formula | C₁₆H₂₂N₂O | |
| Molecular Weight | 258.36 g/mol (free base) |
Synthesis Protocol: A Reliable Pathway to N-benzyl-N-cyclopropylpiperidine-4-carboxamide
The following protocol describes a plausible and robust synthetic route to N-benzyl-N-cyclopropylpiperidine-4-carboxamide, adapted from established methods for the synthesis of related N-substituted piperidine carboxamides. This multi-step synthesis begins with commercially available starting materials and employs standard organic chemistry techniques.
Diagram of the Synthetic Pathway
Caption: Synthetic route to N-benzyl-N-cyclopropylpiperidine-4-carboxamide.
Step-by-Step Synthesis Protocol
Step 1: Esterification of Piperidine-4-carboxylic acid
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in ethanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain ethyl piperidine-4-carboxylate hydrochloride as a crude solid.
Step 2: N-Benzylation of Ethyl piperidine-4-carboxylate
-
Dissolve the crude ethyl piperidine-4-carboxylate hydrochloride (1.0 eq) in acetone (15 mL/g).
-
Add potassium carbonate (3.0 eq) and benzyl bromide (1.1 eq).
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield ethyl 1-benzylpiperidine-4-carboxylate.
Step 3: Saponification to 1-Benzylpiperidine-4-carboxylic acid
-
Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1, 10 mL/g).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, acidify the mixture with 1N HCl to pH 6.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL/g).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1-benzylpiperidine-4-carboxylic acid.
Step 4: Formation of the Acid Chloride
-
Suspend 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in dichloromethane (10 mL/g).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 1-benzylpiperidine-4-carbonyl chloride.
Step 5: Amide Coupling to Yield the Final Product
-
Dissolve N-cyclopropylbenzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (15 mL/g) and cool to 0 °C.
-
Add a solution of the crude 1-benzylpiperidine-4-carbonyl chloride (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-N-cyclopropylpiperidine-4-carboxamide.
In Vitro Characterization: Probing the Interaction with Monoamine Transporters
The following in vitro assays are designed to test the hypothesis that N-benzyl-N-cyclopropylpiperidine-4-carboxamide interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Diagram of the In Vitro Assay Workflow
Caption: Workflow for in vitro characterization.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
This protocol determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT using competitive radioligand binding assays.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)
-
Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates, filter plates, scintillation fluid, and a scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a saturating concentration of the respective non-specific binding inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Monoamine Uptake Assays
This functional assay measures the ability of the test compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT)
-
Synaptosome preparation buffer (e.g., Krebs-Ringer buffer)
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
Uptake inhibitors for control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Test compound stock solution
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the appropriate brain regions by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with a range of concentrations of the test compound or vehicle in assay buffer.
-
Initiation of Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration through filter plates and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity retained on the filters and determine the IC₅₀ value for the inhibition of uptake.
In Vivo Behavioral Pharmacology: Assessing CNS Effects in Rodents
The following in vivo protocols are designed to provide a preliminary assessment of the behavioral effects of N-benzyl-N-cyclopropylpiperidine-4-carboxamide in mice, focusing on locomotor activity, anxiety-related behavior, and potential antidepressant-like effects. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Diagram of the In Vivo Behavioral Testing Workflow
Caption: Workflow for in vivo behavioral testing in mice.
Protocol 3: Open Field Test for Locomotor Activity
This test assesses the general locomotor activity of mice and can indicate potential stimulant or sedative effects of the compound.[3]
Apparatus: A square arena with high walls, typically equipped with infrared beams or a video tracking system to monitor movement.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Testing: At a specified time post-administration (e.g., 30 minutes), place each mouse individually in the center of the open field arena.
-
Data Collection: Record the locomotor activity for a set duration (e.g., 15-30 minutes). Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.
-
Data Analysis: Compare the locomotor activity parameters between the compound-treated and vehicle-treated groups.
Protocol 4: Elevated Plus Maze for Anxiety-Like Behavior
This test is used to assess anxiety-related behaviors in rodents, based on their natural aversion to open and elevated spaces.[4]
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation and Administration: As described for the open field test.
-
Testing: Place each mouse in the center of the maze, facing an open arm.
-
Data Collection: Allow the mouse to explore the maze for 5 minutes, recording the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms. Conversely, anxiogenic-like effects are suggested by a decrease in these parameters.
Protocol 5: Forced Swim Test for Antidepressant-Like Activity
This test is a widely used screening tool for potential antidepressant compounds.[2][5]
Apparatus: A transparent cylinder filled with water.
Procedure:
-
Pre-swim Session (Day 1): Place each mouse in the water-filled cylinder for 15 minutes. This session is for habituation.
-
Compound Administration: Administer the test compound or vehicle on Day 2, typically at multiple time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): Place the mouse in the cylinder for a 6-minute test session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Conclusion and Future Directions
The application notes and protocols provided here offer a structured and scientifically rigorous framework for the initial investigation of N-benzyl-N-cyclopropylpiperidine-4-carboxamide in the context of neuroscience research. Based on the chemical scaffold, the primary hypothesis is that this compound may modulate monoamine transporters. The proposed in vitro and in vivo assays will effectively test this hypothesis and provide a foundational understanding of its pharmacological profile.
Should the initial characterization reveal significant activity at monoamine transporters, further studies would be warranted. These could include more detailed in vitro pharmacology, such as determining the mechanism of uptake inhibition (e.g., competitive inhibitor versus substrate-releaser), and more extensive in vivo studies to explore its potential therapeutic applications in models of depression, anxiety, or attention-deficit/hyperactivity disorder. The data generated from these protocols will be crucial for guiding the future development of this and related compounds as novel CNS drug candidates.
References
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- Novak, K., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments.
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Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
- Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
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Kamal, F. (2023). Elevated plus maze protocol. protocols.io. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzylpiperidine-4-carboxamide. Retrieved from [Link]
- Van der Poel, A. M., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
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Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]
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PubChem. (n.d.). N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]
- Lawong, A., et al. (2023).
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PubChem. (n.d.). N-substituted benzyl or phenyl aromatic sulfamides compounds and the use thereof - Patent US-6605635-B1. Retrieved from [Link]
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Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]
- Jin, Q. H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules.
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PubChem. (n.d.). 4-[(4-Benzyl-N-cyclohexyl-piperazine-1-carboximidoyl)-amino]-N-[2-(2,4-dichloro-phenyl)-ethyl]-benzamide. Retrieved from [Link]
- Google Patents. (2013). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
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PubChem. (n.d.). N-benzyl-2,5-dimethylpiperidine-1-carboxamide. Retrieved from [Link]
- Servusova, B., et al. (2012).
- Boura, A. L., & Green, A. F. (1963). Adrenergic neurone blockade and other acute effects caused by N-benzyl-N'N"-dimethylguanidine and its ortho-chloro derivative. British journal of pharmacology and chemotherapy.
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National Center for Biotechnology Information. (1963). Adrenergic neurone blockade and other acute effects caused by n-benzyl-n'n”-dimethylguanidine and its ortho-chloro derivative. Retrieved from [Link]
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MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]
-
PubMed. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
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PubChem. (n.d.). N-Benzyl-2-[(N-Benzylglycyl)amino]-4-Phenylthiophene-3-Carboxamide. Retrieved from [Link]
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ResearchGate. (2015). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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Introduction: The Strategic Importance of the Piperidine Carboxamide Scaffold
An Application Guide to Piperidine Carboxamides in Agrochemical Formulations
The piperidine ring is a highly valued scaffold in the discovery of bioactive molecules, serving as a cornerstone in both pharmaceuticals and modern agrochemicals.[1] Its conformational flexibility allows for optimal binding to target receptors, a feature that chemists leverage to design highly potent and selective active ingredients (AIs). When combined with a carboxamide functional group, the resulting piperidine carboxamide structure gives rise to a class of compounds with remarkable biological activity, particularly as fungicides and insecticides.[2]
This guide provides researchers, formulation chemists, and development scientists with a comprehensive overview of the application of piperidine carboxamides in agrochemical formulations. We will move beyond simple recipes to explore the underlying principles of their mode of action, the rationale behind formulation design, and detailed protocols for synthesis, formulation, and bio-efficacy evaluation.
Part 1: Core Mode of Action & Biological Targets
Understanding the molecular mechanism is paramount to designing effective and sustainable agrochemical solutions. Piperidine carboxamides primarily exert their biological effects through two key modes of action.
Fungicidal Activity: Inhibition of Succinate Dehydrogenase (SDH)
The most prominent application of piperidine carboxamides is in the control of fungal plant diseases.[3] Many of these compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5]
Mechanism Deep Dive: SDHIs disrupt the fungal mitochondrial respiratory chain at Complex II.[6] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[6][7] This blockage has a dual lethal effect: it halts cellular respiration, depriving the fungus of ATP (energy), and it shuts down the TCA cycle, preventing the generation of essential metabolic precursors.[3][4] This mode of action is primarily preventive, as the highest energy demand for a fungus occurs during spore germination and initial penetration of host tissue.[3]
Below is a diagram illustrating the site of inhibition within the mitochondrial respiratory chain.
Caption: SDHI fungicides block the electron transport chain at Complex II.
Insecticidal Activity: Targeting the Nervous System
Certain piperidine carboxamide derivatives have been developed as potent insecticides.[2] Their mode of action typically involves the disruption of the insect's nervous system. One key target is the ryanodine receptor, a calcium channel critical for muscle function.[8] By locking this channel in an open state, these insecticides cause uncontrolled calcium release, leading to muscle contraction, paralysis, and eventual death of the insect pest.[8]
Table 1: Examples of Commercial Piperidine Carboxamide Agrochemicals
| Common Name | Class | Primary Use | Mode of Action (Target Site) |
| Boscalid | Fungicide | Broad-spectrum disease control | Succinate Dehydrogenase Inhibitor (SDHI)[5] |
| Fluopyram | Fungicide / Nematicide | Powdery mildew, rusts, nematodes | Succinate Dehydrogenase Inhibitor (SDHI)[5] |
| Penflufen | Fungicide | Seed treatment for Rhizoctonia | Succinate Dehydrogenase Inhibitor (SDHI)[5] |
| Cyclobutrifluram | Nematicide / Fungicide | Broad-spectrum nematode/disease control | Succinate Dehydrogenase Inhibitor (SDHI)[5] |
| Flonicamid | Insecticide | Aphids and other sucking insects | Chordotonal organ modulators (IRAC Group 29) |
Part 2: Formulation Development - From Powder to Product
An AI is only as effective as its formulation. The primary goals of formulation are to ensure the AI is delivered efficiently to the target, remains stable under storage, is easy for the end-user to handle, and is compatible with spray equipment. Due to their crystalline nature and low water solubility, piperidine carboxamides are most commonly formulated as Suspension Concentrates (SC), Emulsifiable Concentrates (EC), or Water-Dispersible Granules (WG).
Pre-Formulation Studies: The Foundational Data
Before any formulation work begins, a thorough characterization of the AI is essential. This data dictates the choice of formulation type and the selection of appropriate inert ingredients.
-
Solubility: Determine solubility in a range of aqueous and organic solvents. This is critical for EC and SC development.
-
Melting Point & Thermal Stability (TGA/DSC): High melting points are suitable for SC and WG formulations. Thermal stability informs manufacturing process limits (e.g., during milling or extrusion).
-
Particle Size Distribution (PSD): The initial PSD of the technical grade AI influences milling time and equipment selection for SC and WG formulations.
-
LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity of the AI, which influences its interaction with adjuvants, plant cuticles, and the target pest.
-
pH Stability/Hydrolysis: Assess the AI's stability across a relevant pH range (typically pH 4-9) to predict its shelf-life in aqueous formulations like SCs.
Formulation Workflow
The development of a stable and effective formulation is an iterative process.
Caption: A typical workflow for developing an agrochemical formulation.
Focus: Suspension Concentrate (SC) Formulation
An SC is a stable suspension of solid AI particles in a liquid phase, typically water. This is an ideal choice for water-insoluble piperidine carboxamides.
Table 2: Key Components of a Suspension Concentrate (SC) Formulation
| Component | Function | Example Material(s) | Typical % (w/w) |
| Active Ingredient | Provides biological efficacy | Piperidine Carboxamide (Technical Grade) | 10 - 50% |
| Wetting Agent | Reduces surface tension, allowing water to coat the AI particles during milling. | Sodium dodecylbenzene sulfonate | 1 - 3% |
| Dispersing Agent | Adsorbs onto AI particles, preventing them from agglomerating (flocculation) through steric or electrostatic repulsion. | Lignosulfonates, Polycarboxylates | 2 - 5% |
| Antifreeze | Prevents freezing during storage and transport. | Propylene Glycol, Ethylene Glycol | 5 - 10% |
| Thickener | Increases viscosity to prevent sedimentation of AI particles upon standing. | Xanthan Gum, Bentonite Clay | 0.1 - 0.5% |
| Biocide | Prevents microbial growth in the aqueous formulation. | Proxel™ GXL, Isothiazolinones | 0.05 - 0.2% |
| Antifoam Agent | Prevents foam generation during manufacturing and tank-mixing. | Silicone-based emulsions | 0.1 - 1% |
| Water | Carrier/Diluent | Deionized or soft water | Balance to 100% |
Part 3: Experimental Protocols
The following protocols are provided as a validated starting point for laboratory-scale work. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Synthesis of a Model Piperidine Carboxamide
This protocol describes a representative amide coupling reaction to synthesize an N-aryl piperidine carboxamide, a common structural motif.[9]
Objective: To synthesize N-(4-chlorophenyl)piperidine-4-carboxamide.
Materials:
-
Piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-chloroaniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Procedure:
-
Acid Chloride Formation:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in DCM (10 mL/g) in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Causality Note: This reaction is exothermic and releases HCl and SO₂ gas; slow addition and ventilation are critical.
-
Remove the ice bath and stir at room temperature for 2-3 hours until the solution becomes clear, indicating the formation of the acid chloride.
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh DCM (10 mL/g).
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in DCM. Causality Note: TEA acts as a base to neutralize the HCl generated during the coupling reaction, driving it to completion.
-
Cool the aniline solution in an ice bath.
-
Slowly add the acid chloride solution to the aniline solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
-
Protocol 2: Preparation of a 20% SC Formulation
Objective: To prepare 100g of a 20% (w/w) Suspension Concentrate of a model piperidine carboxamide AI.
Materials:
-
Piperidine Carboxamide AI (Technical, 98% purity): 20.4g
-
Wetting Agent (e.g., Sodium dodecylbenzene sulfonate): 2.0g
-
Dispersing Agent (e.g., Lignosulfonate): 3.0g
-
Propylene Glycol: 8.0g
-
Xanthan Gum (2% stock solution): 10.0g
-
Silicone Antifoam: 0.5g
-
Biocide: 0.1g
-
Deionized Water: 56.0g
-
High-shear mixer, bead mill, particle size analyzer, viscometer.
Procedure:
-
Prepare the Mill Base:
-
In a beaker, combine the propylene glycol and the majority of the deionized water.
-
While stirring with a standard overhead stirrer, add the wetting and dispersing agents and stir until fully dissolved.
-
Slowly add the AI powder to create a slurry.
-
Add the antifoam agent.
-
-
Wet Milling:
-
Transfer the slurry (mill base) to a laboratory bead mill.
-
Mill the suspension until the desired particle size is achieved. Self-Validation: Periodically take samples and measure the particle size (e.g., using laser diffraction). The target is typically a D90 < 10 µm and a D50 of 2-4 µm to ensure good suspensibility and prevent nozzle blockage.
-
-
Let-Down and Thickening:
-
Transfer the milled concentrate to a mixing vessel.
-
Slowly add the 2% xanthan gum stock solution under gentle agitation. Causality Note: High shear can break down the polymer structure of the thickener, reducing its effectiveness. Gentle, laminar mixing is required.
-
Add the biocide and the remaining water.
-
Continue to mix gently for 30 minutes to ensure homogeneity.
-
-
Quality Control:
-
Appearance: Homogenous, opaque liquid, free of lumps.
-
pH: Measure the pH of the final formulation.
-
Viscosity: Measure using a viscometer (e.g., Brookfield) to ensure it is within specification for pourability and stability.
-
Suspensibility: Perform a CIPAC standard suspensibility test. A minimum of 80% suspensibility is typically required.
-
Particle Size: Confirm the final particle size distribution.
-
Protocol 3: In Vitro Antifungal Bio-efficacy Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of a piperidine carboxamide against a target fungus (e.g., Botrytis cinerea).
Materials:
-
Pure piperidine carboxamide AI
-
Acetone (for stock solution)
-
Tween® 20
-
Potato Dextrose Agar (PDA)
-
Botrytis cinerea culture
-
Sterile petri dishes, micropipettes, cork borer.
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the AI in acetone.
-
Amended Media Preparation:
-
Autoclave PDA media and cool to ~50-55°C in a water bath.
-
Create a dilution series from the stock solution to achieve final media concentrations of 100, 10, 1, 0.1, and 0.01 ppm. Add the required volume of AI solution to the molten PDA. Causality Note: An equivalent amount of acetone and Tween® 20 must be added to a control plate to account for any solvent effects on fungal growth.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5mm cork borer, take a mycelial plug from the edge of an actively growing B. cinerea culture.
-
Place the plug, mycelium-side down, in the center of each test and control plate.
-
-
Incubation & Measurement:
-
Seal the plates and incubate at 22-25°C in the dark.
-
After 48-72 hours, or when the mycelium in the control plate has grown significantly, measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the control.
-
Plot the percent inhibition against the log of the concentration and perform a probit or logistic regression analysis to determine the EC₅₀ value.
-
Part 4: Analytical Methods for Quality and Environmental Control
Robust analytical methods are required for product registration and to ensure environmental safety.[10]
Caption: General workflow for the analysis of piperidine carboxamides.
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing piperidine carboxamides.[11]
-
For Formulation QC: A simple reverse-phase HPLC method with UV detection is typically sufficient. The formulation is diluted in a suitable solvent (e.g., acetonitrile), filtered, and injected. The concentration is determined by comparing the peak area to that of a certified reference standard.
-
For Environmental Residue Analysis (Soil/Water): This requires more sensitive methods and extensive sample cleanup.[12] A common approach involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high selectivity and low detection limits.[11]
Conclusion and Future Outlook
Piperidine carboxamides represent a versatile and powerful class of agrochemicals. Their success is built upon a potent mode of action and the ability to formulate them into stable, user-friendly products. Future research will likely focus on discovering new derivatives with expanded biological spectrums, improved safety profiles, and novel modes of action to combat the ever-present challenge of pest resistance. Advances in formulation science, such as microencapsulation and the development of intelligent, targeted delivery systems, will further enhance the efficiency and sustainability of these vital crop protection tools.
References
- WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides.
-
Wu, J., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Chinese Journal of Pesticide Science. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
-
Gorshkov, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Wu, J. (2023). Research progress on piperidine-containing compounds as agrochemicals. Chinese Journal of Pesticide Science. [Link]
-
Shaikh, R., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Shao, J., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]
-
Sierocki, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Penn State Extension. (2025). Pesticide Formulation Demonstration. Penn State Extension. [Link]
-
KZN Agriculture & Rural Development. (2000). ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION. KZN Agriculture & Rural Development. [Link]
-
Water Environment Federation. (2018). Analytical Methods for Pesticides and Herbicides. ResearchGate. [Link]
-
3tentos. Carboxamides: Knowing more about these important fungicides. 3tentos. [Link]
-
Jeschke, P. (2016). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. [Link]
-
FRAC. SDHI Fungicides. Fungicide Resistance Action Committee. [Link]
-
Lincoln University. Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. Lincoln University. [Link]
-
AZoLifeSciences. (2024). The Latest Developments in Agrochemical Regulatory Trends. AZoLifeSciences. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides - Google Patents [patents.google.com]
- 3. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SDHI Fungicides | FRAC [frac.info]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agroorbit.com [agroorbit.com]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. afdp.ualberta.ca [afdp.ualberta.ca]
Application Notes & Protocols: N-benzyl-N-cyclopropylpiperidine-4-carboxamide as a Chemical Probe for Fatty Acid Amide Hydrolase (FAAH)
Introduction: The Role of Chemical Probes in Elucidating Biology
High-quality chemical probes are indispensable tools for dissecting complex biological processes.[1][2] They allow for the acute modulation of a specific protein's function within its native cellular environment, providing a temporal resolution that is often complementary to genetic approaches. An ideal chemical probe exhibits high potency, selectivity, and a well-understood mechanism of action, enabling researchers to confidently link the modulation of its direct target to downstream cellular phenotypes.[1] This guide details the application of N-benzyl-N-cyclopropylpiperidine-4-carboxamide as a chemical probe for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.
The piperidine-4-carboxamide scaffold is a versatile structural motif found in a variety of biologically active compounds targeting enzymes and receptors.[3][4][5][6] Our focus, N-benzyl-N-cyclopropylpiperidine-4-carboxamide, has been identified through structural analogy to known FAAH inhibitors.[7][8] FAAH is an integral membrane serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[9][10] By hydrolyzing these signaling lipids, FAAH terminates their biological activity.[10][11] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn potentiates signaling through cannabinoid receptors. This mechanism has generated significant interest in FAAH as a therapeutic target for pain, inflammation, and anxiety disorders.[7][10]
This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for utilizing N-benzyl-N-cyclopropylpiperidine-4-carboxamide to investigate FAAH biology.
Physicochemical and Pharmacological Profile
A thorough understanding of a chemical probe's properties is foundational to its effective use and the correct interpretation of experimental results.
Table 1: Properties of N-benzyl-N-cyclopropylpiperidine-4-carboxamide
| Property | Value | Source / Method |
| IUPAC Name | N-benzyl-N-cyclopropylpiperidine-4-carboxamide | --- |
| Molecular Formula | C₁₆H₂₂N₂O | |
| Molecular Weight | 258.36 g/mol (Free Base) / 294.82 g/mol (HCl Salt) | |
| CAS Number | 1333978-17-8 (HCl Salt) | |
| Putative Target | Fatty Acid Amide Hydrolase (FAAH) | Inferred from scaffold class[7][8][12] |
| Mechanism of Action | Competitive, Reversible Inhibition (Hypothesized) | Based on similar carboxamide inhibitors[7] |
| Solubility | Soluble in DMSO, Ethanol. | Standard for small molecules |
| Purity | >98% (Recommended) | Analytical HPLC/LC-MS |
Rationale for Target Hypothesis: The piperidine carboxamide core is a known scaffold for potent FAAH inhibitors.[7][8] These compounds typically act by forming a covalent adduct with the catalytic serine (Ser241) in the FAAH active site or by engaging in reversible competitive binding.[7][8] N-benzyl-N-cyclopropylpiperidine-4-carboxamide is hypothesized to act as a competitive inhibitor, occupying the same active site as the endogenous substrate, anandamide.[13][14]
Experimental Applications & Workflows
The primary utility of this probe is to selectively inhibit FAAH activity in both biochemical and cellular contexts, allowing for the interrogation of the downstream consequences of enhanced endocannabinoid signaling.
Overall Experimental Workflow
The effective use of this chemical probe follows a logical progression from initial validation to complex cellular assays. This workflow ensures that the observed biological effects can be confidently attributed to the inhibition of FAAH.
Caption: General workflow for validating and using the FAAH chemical probe.
Proposed Signaling Pathway for Investigation
Inhibition of FAAH prevents the breakdown of anandamide (AEA), leading to its accumulation. Elevated AEA levels result in increased activation of cannabinoid receptors (primarily CB1), which can modulate various downstream signaling cascades, including neurotransmitter release.
Caption: Hypothesized mechanism of action for the FAAH chemical probe.
Detailed Experimental Protocols
Crucial Note on Controls: For all experiments, two controls are essential for data integrity.
-
Vehicle Control: The solvent used to dissolve the probe (e.g., DMSO), added at the same final concentration.
-
Negative Control Probe: A structurally similar but biologically inactive analog. If unavailable, use a well-characterized, structurally distinct FAAH inhibitor as a positive control.
Protocol 1: In Vitro FAAH Inhibition Assay (Competitive Binding)
Objective: To determine the potency (IC₅₀) and mechanism of inhibition (Kᵢ) of the chemical probe against purified FAAH enzyme.
Rationale: This biochemical assay is the first step in validating the probe.[1] It confirms direct interaction with the target protein and quantifies its inhibitory potency in a simplified system, free from cellular complexities. Understanding the mode of inhibition (e.g., competitive) is crucial for designing subsequent experiments.[13][15][16]
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., Anandamide-[ethanolamine-1-³H] or a fluorogenic substrate)
-
N-benzyl-N-cyclopropylpiperidine-4-carboxamide (test compound)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the probe in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for vehicle control).
-
Enzyme Addition: Add 178 µL of FAAH assay buffer containing the purified FAAH enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the FAAH substrate to each well to start the reaction. The final substrate concentration should be approximately at its Kₘ value for accurate Kᵢ determination in competitive inhibition models.[14]
-
Reaction Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C. Ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction using an appropriate method (e.g., adding activated charcoal to bind unreacted substrate, or an acid stop solution).
-
Detection: Measure the product formation. For a radiolabeled assay, separate substrate from product and quantify using liquid scintillation counting. For a fluorogenic assay, read the fluorescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ), repeat the experiment at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation for competitive inhibition or by performing a global fit to the Michaelis-Menten equation.[16]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of the chemical probe with FAAH inside intact cells.
Rationale: CETSA is a powerful method for verifying that a compound binds to its intended target in a physiological context.[17][18] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19][20] A positive thermal shift provides strong evidence of intracellular target engagement.
Materials:
-
Cell line expressing endogenous FAAH (e.g., HEK293T, Neuro2a)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
N-benzyl-N-cyclopropylpiperidine-4-carboxamide
-
Vehicle (DMSO)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-FAAH primary antibody
-
Appropriate secondary antibody
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the chemical probe at a desired concentration (e.g., 10x the biochemical IC₅₀) or with vehicle (DMSO) for 1-2 hours in serum-free media.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.[21] Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the total protein amount for each sample, add loading buffer, and resolve the proteins by SDS-PAGE. Transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-FAAH antibody, followed by a compatible HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
-
Quantify the band intensity for FAAH at each temperature for both the vehicle- and probe-treated samples.
-
Normalize the intensity of each band to the unheated control (or lowest temperature) for that treatment group.
-
Plot the normalized band intensity versus temperature for both treatments. A shift of the melting curve to the right for the probe-treated sample indicates thermal stabilization and confirms target engagement.
-
Protocol 3: Measurement of Endogenous Anandamide (AEA) Levels
Objective: To measure the functional consequence of FAAH inhibition by quantifying the accumulation of its primary substrate, anandamide, in cells.
Rationale: A hallmark of a functional FAAH inhibitor is its ability to increase the concentration of endogenous substrates.[11] Measuring anandamide levels provides a direct biomarker of the probe's activity in a cellular context, linking target engagement to a downstream physiological event.
Materials:
-
Cell line (e.g., N2a, SH-SY5Y)
-
N-benzyl-N-cyclopropylpiperidine-4-carboxamide
-
Vehicle (DMSO)
-
Internal standard (e.g., AEA-d8)
-
Organic solvents (e.g., Acetonitrile, Methanol)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the chemical probe or vehicle for a defined period (e.g., 4 hours).
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the media and wash cells with ice-cold PBS.
-
Scrape cells into a solution of acetonitrile containing the internal standard (AEA-d8). This step simultaneously lyses the cells and precipitates proteins.
-
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the lipid fraction.
-
Evaporate the solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate mobile phase (e.g., 50:50 Methanol:Water).
-
Inject the sample into the LC-MS/MS system.
-
Separate lipids using a suitable C18 column.
-
Detect and quantify anandamide and the internal standard (AEA-d8) using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of endogenous anandamide to the AEA-d8 internal standard for each sample.
-
Normalize the results to the total protein content of the original cell lysate.
-
Plot the normalized anandamide levels against the concentration of the chemical probe to generate a dose-response curve.
-
Trustworthiness and Validation
The integrity of data generated using a chemical probe is paramount.[1][22][23] Every protocol must be a self-validating system.
-
Orthogonal Assays: Confirming the probe's effect through multiple, distinct methods (e.g., a biochemical assay, a target engagement assay, and a functional biomarker assay) significantly increases confidence in the results.
-
Selectivity Profiling: Ideally, the probe should be tested against other related serine hydrolases (e.g., MAGL, ABHD6) to ensure its selectivity for FAAH. A highly selective probe minimizes the risk of off-target effects confounding data interpretation.
-
Dose-Response Relationship: A clear dose-dependent effect in cellular assays should be established and should correlate with the probe's potency in biochemical and target engagement assays.
References
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2020). PubMed. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. (2010). PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. (2021). Annual Reviews. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). PubMed Central. [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015). ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
-
Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]
-
Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (2012). PubMed Central. [Link]
-
In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (2019). ResearchGate. [Link]
-
Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. (2009). PubMed Central. [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). PubMed. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
-
Competitive inhibition. Wikipedia. [Link]
-
Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. (2015). PubMed Central. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (2013). PubMed Central. [Link]
-
(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (2017). PubMed Central. [Link]
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- 22. ema.europa.eu [ema.europa.eu]
- 23. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-N-cyclopropylpiperidine Derivatives
Welcome to the dedicated technical support center for the synthesis of N-benzyl-N-cyclopropylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable scaffold. The unique combination of a piperidine ring, a bulky benzyl group, and a strained cyclopropyl moiety presents a distinct set of synthetic challenges.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues from reaction optimization to product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the N-benzyl-N-cyclopropylpiperidine core?
A1: There are three principal retrosynthetic pathways, each with its own set of advantages and challenges. The choice often depends on the availability of starting materials and the desired substitution pattern on the rings.
-
Sequential N-Alkylation (Path A & B): This is the most common approach. You can either start with N-benzylpiperidine and introduce the cyclopropyl group, or start with N-cyclopropylpiperidine and add the benzyl group. The order of addition is a critical decision point.
-
One-Pot Multicomponent Reaction: Advanced methods may involve the direct coupling of piperidine, a cyclopropyl source (like a cyclopropyl radical precursor), and an aldehyde in a single pot, though these are less common and require specific catalytic systems.[3]
Q2: What makes the N-cyclopropyl group particularly challenging to work with?
A2: The cyclopropyl group's high ring strain and unique electronic properties are the main sources of difficulty.[4][5]
-
Ring Strain: The three-membered ring is susceptible to opening under harsh conditions, particularly strong acidic conditions or in the presence of certain electrophiles or radical species.[6] This can lead to undesired propyl- or allyl-substituted byproducts.
-
Oxidative Instability: While generally robust, N-cyclopropylamines can be susceptible to oxidative cleavage, especially mediated by enzymes like cytochrome P450s or strong chemical oxidants.[7][8] This process can involve the formation of a reactive aminium cation radical, leading to ring fragmentation.[7][9]
-
Steric Hindrance: The cyclopropyl group can sterically hinder the nitrogen atom, potentially slowing down subsequent alkylation reactions compared to less bulky substituents.
Q3: Which sequential alkylation route is generally preferred: benzylating N-cyclopropylpiperidine or cyclopropylating N-benzylpiperidine?
A3: Benzylating N-cyclopropylpiperidine is often the more reliable route.
-
Causality: Benzyl halides (e.g., benzyl bromide) are highly reactive and effective alkylating agents for secondary amines.[10] The reaction typically proceeds under mild conditions. Conversely, introducing a cyclopropyl group onto a sterically hindered secondary amine like N-benzylpiperidine can be sluggish and require more specialized, and often harsher, conditions which might not be compatible with all substrates.
Troubleshooting Guide: Common Experimental Issues & Solutions
Problem 1: Low or No Yield During N-Benzylation of N-Cyclopropylpiperidine
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Inadequate Base | The N-alkylation reaction generates an acid (HBr or HCl) which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine. Weak bases like sodium bicarbonate may not be strong enough to deprotonate the ammonium salt effectively. | Use a moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use at least 1.5-2.0 equivalents to ensure the reaction medium remains basic.[11] |
| Poor Solvent Choice | The reaction requires a polar, aprotic solvent to dissolve the amine salt intermediate and facilitate the Sₙ2 reaction. Nonpolar solvents will hinder the reaction rate. | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices. Ensure the solvent is anhydrous, as water can hydrolyze the benzyl halide.[11][12] |
| Low Reaction Temperature | While benzyl bromide is reactive, the N-cyclopropylpiperidine might be a weaker nucleophile than piperidine itself due to sterics. Insufficient thermal energy can lead to a very slow reaction. | Gently heat the reaction to 40-60 °C. Monitor by TLC or LC-MS to track progress and avoid decomposition. High temperatures (>100 °C) in DMF should be avoided as DMF can decompose to form dimethylamine, a competing nucleophile.[12] |
Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Excess Alkylating Agent | The product, a tertiary amine, is often more nucleophilic than the starting secondary amine. If excess benzyl bromide is present after the primary reaction is complete, it will readily react with the product to form the quaternary salt.[10][13] | Use a precise stoichiometry, with the amine being the limiting reagent or a slight excess (1.0 to 1.1 equivalents of benzyl bromide). Add the benzyl bromide slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration, favoring mono-alkylation.[10][11] |
| Highly Reactive Conditions | High temperatures and highly reactive alkylating agents (e.g., benzyl iodide) accelerate both the desired reaction and the undesired over-alkylation. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature). If using a more reactive halide is necessary, dilute the reaction mixture further. |
Problem 3: Suspected Cyclopropyl Ring Opening
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Harsh Acidic Workup | During aqueous workup, washing with strong acid (e.g., >1M HCl) to remove excess base or unreacted amine can protonate the cyclopropylamine. While generally stable, prolonged exposure or heat can promote ring-opening, especially if impurities that can stabilize a carbocation are present.[6] | Use a milder acidic wash (e.g., saturated ammonium chloride solution or dilute 0.1M HCl). Perform washes quickly and at cold temperatures (ice bath). Avoid letting the acidic aqueous layer sit with the organic product for extended periods. |
| Radical Initiators Present | Trace metals or exposure to UV light can initiate radical reactions. The cyclopropylcarbinyl radical (formed by H-abstraction from the ring) can rapidly rearrange to a more stable homoallyl radical, leading to ring-opened byproducts. | Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude oxygen, which can participate in radical pathways. Use high-purity, peroxide-free solvents. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Product Tailing on Silica Gel | Tertiary amines are basic and interact strongly with the acidic silanol groups on standard silica gel. This leads to severe peak tailing, poor separation, and potential product loss on the column.[14] | Method A (Mobile Phase Modification): Add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (0.5-1%) to the mobile phase. This deactivates the acidic sites on the silica.[14][15] Method B (Stationary Phase Choice): Use an amine-functionalized silica column or basic alumina for chromatography. These stationary phases provide a non-acidic environment, resulting in symmetrical peaks and better separation.[14][15] |
| Co-elution of Product and Starting Material | The starting secondary amine and the tertiary amine product may have very similar polarities, making separation by standard chromatography challenging. | If separation is difficult, consider converting the crude product mixture to their hydrochloride salts by treating with HCl in ether. The differing solubilities of the secondary and tertiary amine salts may allow for separation by crystallization or trituration. The free base can then be regenerated. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of N-benzyl-N-cyclopropylpiperidine via Sequential Alkylation
This protocol details the recommended pathway: the benzylation of N-cyclopropylpiperidine.
Step 1: Synthesis of N-cyclopropylpiperidine (via Reductive Amination)
-
To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq.), cyclopropylamine (1.2 eq.), and methanol (5 mL per 1 g of ketone).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of water. Remove methanol under reduced pressure.
-
Basify the aqueous residue with 2M NaOH solution to pH > 12 and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-cyclopropylpiperidin-4-amine, which is often used directly in the next step.
Step 2: Benzylation of N-cyclopropylpiperidine
-
Dissolve N-cyclopropylpiperidine (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of amine) in a flask under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
With vigorous stirring, add benzyl bromide (1.05 eq.) dropwise via syringe over 20 minutes.
-
Heat the reaction mixture to 50 °C and monitor its progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% TEA).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% triethylamine to afford the pure N-benzyl-N-cyclopropylpiperidine.
Visual Diagrams & Workflows
Synthetic Strategy Decision Workflow
This diagram outlines the decision-making process for choosing the optimal synthetic route.
Caption: Decision tree for selecting a synthetic pathway.
Troubleshooting N-Alkylation Over-reaction
This diagram illustrates the competing reaction pathways in N-alkylation.
Caption: Kinetic control of over-alkylation side reactions.
References
-
N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. ResearchGate. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Help with N-Alkylation gone wrong. Reddit. Available at: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. National Institutes of Health. Available at: [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Purification of Piperidine Carboxamide Hydrochloride Salts
Welcome to the technical support center for the purification of piperidine carboxamide hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your target molecules.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of piperidine carboxamide hydrochloride salts. Each issue is presented with potential causes and actionable solutions.
Issue 1: Oily Product or Failure to Crystallize
You've completed your reaction and precipitation, but instead of a solid, you have a persistent oil or your compound refuses to crystallize.
Potential Causes:
-
Residual Solvent: The presence of a solvent in which your salt is highly soluble can prevent crystallization.
-
Hygroscopic Nature: The salt may be absorbing moisture from the air, leading to an oily appearance.[1]
-
Impurities: The presence of unreacted starting materials, byproducts, or other impurities can inhibit crystal lattice formation.
-
Incorrect Solvent System: The chosen solvent or anti-solvent system may not be optimal for inducing crystallization of your specific piperidine carboxamide hydrochloride salt.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If you suspect water is the culprit, redissolve the oil in a minimal amount of a dry solvent (like isopropanol) and attempt to precipitate the salt by adding a dry anti-solvent (like diethyl ether or acetone).[2] It's crucial to work under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive to moisture.
-
Solvent Removal: If residual solvent is suspected, dissolve the oily product in a suitable solvent and concentrate it again under reduced pressure, possibly at a slightly elevated temperature, to ensure all volatile solvents are removed.
-
Solvent-Antisolvent Titration: Dissolve the oily product in a minimum amount of a solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol).[2][3] Slowly add an anti-solvent (a solvent in which the salt is poorly soluble, such as diethyl ether, acetone, or hexane) dropwise with vigorous stirring until turbidity persists.[2] Then, add a few more drops of the dissolving solvent to clarify the solution and allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.
Issue 2: Low Purity After Initial Precipitation
Your initial precipitation yields a solid, but analytical techniques (e.g., HPLC, NMR) show significant impurities.
Potential Causes:
-
Co-precipitation of Impurities: Impurities with similar solubility profiles to your product may have precipitated along with it.
-
Incomplete Reaction: The presence of unreacted starting materials can be a major source of impurity.
-
Side Reactions: The reaction conditions may have led to the formation of byproducts.
Troubleshooting Steps:
-
Washing the Solid: Wash the crude solid with a solvent in which the desired product has low solubility, but the impurities are more soluble.[2] Common wash solvents include cold isopropanol, acetone, or ethyl acetate.[2]
-
Recrystallization: This is a powerful purification technique. The key is to find a suitable solvent system where the piperidine carboxamide hydrochloride salt is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]
-
Single Solvent Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and allow it to cool slowly.[2][3][4] The desired compound should crystallize out, leaving the impurities in the solution.
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Then, slowly add a hot anti-solvent until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
pH-Based Separation: If the impurities are not basic, you can dissolve the crude product in water, adjust the pH to be basic (e.g., with NaOH or K2CO3) to form the free base of your piperidine carboxamide. The free base can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer can be washed, dried, and then treated with an anhydrous solution of HCl (e.g., HCl in diethyl ether or isopropanol) to re-precipitate the pure hydrochloride salt.[5]
Issue 3: Difficulty Removing Inorganic Salts
Your purification process leaves behind inorganic salts (e.g., NaCl) that are difficult to separate from your product.
Potential Causes:
-
Use of Aqueous HCl: The use of aqueous hydrochloric acid for salt formation can introduce water and lead to the co-precipitation of inorganic salts.[5][6]
-
Work-up Procedure: The work-up procedure may not be effective at removing all inorganic byproducts.
Troubleshooting Steps:
-
Utilize Anhydrous HCl: Whenever possible, use a solution of anhydrous HCl in an organic solvent (e.g., diethyl ether, dioxane, or isopropanol) to form the hydrochloride salt.[2][5] This avoids the introduction of water.
-
Solvent Extraction of the Free Base: Convert the hydrochloride salt back to its free base by dissolving it in water and adding a base. Then, extract the free base into an organic solvent. The inorganic salts will remain in the aqueous layer. The pure hydrochloride salt can then be reformed using anhydrous HCl.[5]
-
Recrystallization from a Suitable Solvent: Choose a recrystallization solvent in which your piperidine carboxamide hydrochloride salt is soluble, but the inorganic salt is not. For example, many organic hydrochloride salts are soluble in hot alcohols like ethanol or isopropanol, while sodium chloride is not.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing piperidine carboxamide hydrochloride salts?
There is no single "best" solvent, as the optimal choice depends on the specific structure of your compound. However, good starting points are often polar protic solvents like ethanol or isopropanol.[2][3] Sometimes, a mixture of a polar solvent with a less polar anti-solvent, such as isopropanol/diethyl ether or ethanol/ethyl acetate, is effective.[2]
Q2: How can I assess the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of your compound.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.[1]
Q3: My piperidine carboxamide hydrochloride salt is very water-soluble. How can I purify it?
High water solubility can make purification challenging.
-
Recrystallization from Organic Solvents: Focus on finding a suitable organic solvent or solvent system for recrystallization.
-
Lyophilization (Freeze-Drying): If your compound is stable, dissolving it in water and then freeze-drying can be an effective way to obtain a solid product, although this will not remove non-volatile impurities.
-
Chromatography: While often a last resort for highly polar compounds, techniques like reversed-phase chromatography or ion-exchange chromatography can be effective.[8][9]
Q4: Can I use column chromatography to purify a hydrochloride salt?
Silica gel chromatography is generally not recommended for hydrochloride salts of basic compounds like piperidines. The acidic nature of silica can lead to strong binding and poor recovery. However, if chromatography is necessary, consider using:
-
Alumina (basic or neutral): This can be a better choice for basic compounds.
-
Reversed-Phase Silica (C18): This is often a good option for polar compounds.[9]
-
Ion-Exchange Chromatography: Cation exchange columns can be very effective for purifying positively charged molecules like protonated amines.[8]
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline for recrystallizing piperidine carboxamide hydrochloride salts.
Materials:
-
Crude piperidine carboxamide hydrochloride salt
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, diethyl ether, ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. Continue to add small portions of the solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualizations
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Workflow for Recrystallization
Sources
- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
Technical Support Center: N-Benzylpiperidine Synthesis
Welcome to the technical support center for N-benzylpiperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The N-benzylpiperidine motif is a valuable structural component in medicinal chemistry, frequently utilized to modulate the physicochemical and pharmacological properties of drug candidates.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring you can achieve optimal results in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of N-benzylpiperidine, providing quick and accessible answers to prevalent issues.
Q1: What are the most common methods for synthesizing N-benzylpiperidine?
A1: The two most prevalent methods for synthesizing N-benzylpiperidine are:
-
Reductive Amination: This is a one-pot reaction involving the condensation of piperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[2][3]
-
N-Alkylation: This method involves the direct reaction of piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[4][5]
Q2: I'm observing a significant amount of dibenzylpiperidine as a byproduct in my N-alkylation reaction. How can I minimize this?
A2: The formation of dibenzylpiperidine, a quaternary ammonium salt, is a common issue in N-alkylation, arising from the further reaction of the product with the benzyl halide. To minimize this, you can:
-
Use a controlled addition of the benzyl halide: Adding the benzyl halide slowly to the reaction mixture ensures that piperidine remains in excess, favoring the formation of the monosubstituted product.[4]
-
Employ a suitable base: A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) can effectively scavenge the acid byproduct (e.g., HCl) without competing in the alkylation reaction.[4][5]
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product, stopping the reaction once the piperidine is consumed.
Q3: My reductive amination reaction is giving low yields. What are the potential causes?
A3: Low yields in reductive amination can stem from several factors:
-
Inefficient iminium ion formation: The initial condensation between piperidine and benzaldehyde is pH-dependent. An inappropriate pH can hinder the formation of the crucial iminium ion intermediate.
-
Decomposition of the reducing agent: Some reducing agents are sensitive to moisture and acidic conditions. Improper handling or reaction setup can lead to their degradation.
-
Side reactions of the aldehyde: Benzaldehyde can undergo self-condensation or oxidation, reducing the amount available for the desired reaction.
Q4: How can I effectively purify N-benzylpiperidine from the reaction mixture?
A4: Purification of N-benzylpiperidine typically involves:
-
Extraction: After quenching the reaction, the product is usually extracted into an organic solvent like dichloromethane or ethyl acetate.[5]
-
Washing: The organic layer is washed with water and brine to remove water-soluble impurities and salts.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Column Chromatography: For high purity, column chromatography on silica gel is often employed.[5][6]
-
Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during N-benzylpiperidine synthesis.
Problem 1: Low Yield of N-Benzylpiperidine
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Iminium Ion Formation (Reductive Amination) | The formation of the iminium ion from piperidine and benzaldehyde is a critical equilibrium step. The pH of the reaction medium plays a crucial role; overly acidic or basic conditions can inhibit this step. | Maintain the reaction pH between 4 and 6. A small amount of acetic acid can be added to catalyze imine formation.[7] |
| Decomposition of Reducing Agent | Hydride-based reducing agents like NaBH(OAc)₃ and NaBH₃CN can be sensitive to moisture and highly acidic conditions, leading to their decomposition before they can reduce the iminium ion. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Add the reducing agent portion-wise to control the reaction temperature and minimize decomposition. |
| Incomplete Reaction (N-Alkylation) | The reaction between piperidine and a benzyl halide may not go to completion if the reaction time is too short, the temperature is too low, or the base is not effective enough. | Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the temperature or adding more base. Ensure the base used is strong enough to neutralize the generated acid.[4] |
| Side Reactions of Benzaldehyde | Benzaldehyde can undergo side reactions such as the Cannizzaro reaction (in the presence of a strong base) or oxidation to benzoic acid, reducing its availability for the desired reaction. | Use purified benzaldehyde and run the reaction under an inert atmosphere to prevent oxidation. In reductive amination, add the reducing agent after the initial formation of the iminium ion to minimize direct reduction of the aldehyde to benzyl alcohol.[8] |
Experimental Protocol: Optimizing Reductive Amination
-
To a solution of piperidine (1.0 eq.) and benzaldehyde (1.05 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting materials.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of Significant Byproducts
Common Byproducts and Their Mitigation
| Byproduct | Synthetic Route | Cause | Mitigation Strategy |
| Dibenzylpiperidine (Quaternary Salt) | N-Alkylation | Over-alkylation of the product, N-benzylpiperidine, by the benzyl halide. | Use a slight excess of piperidine and add the benzyl halide slowly to the reaction mixture.[4] Use a non-nucleophilic base. |
| Benzyl Alcohol | Reductive Amination | Reduction of unreacted benzaldehyde by the reducing agent. | Allow sufficient time for iminium ion formation before adding the reducing agent. Use a milder reducing agent like NaBH₃CN which selectively reduces the iminium ion over the aldehyde.[2] |
| N-Formylpiperidine | Eschweiler-Clarke or Leuckart-Wallach type reactions | If formic acid is used as the reducing agent, it can also act as a formylating agent.[9] | In the Eschweiler-Clarke reaction, ensure an excess of formaldehyde is used to drive the reaction towards methylation.[10][11] For Leuckart-Wallach, hydrolysis of the formamide intermediate is a necessary final step.[12] |
| Unreacted Piperidine or Benzaldehyde | Both | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction by TLC and ensure it goes to completion. Adjust stoichiometry and reaction conditions as needed. |
Workflow for Byproduct Identification and Removal
Caption: Workflow for identifying and removing byproducts.
Problem 3: Reaction Stalls or Fails to Initiate
Troubleshooting Steps
-
Verify Reagent Quality: Ensure that all reagents, especially piperidine, benzaldehyde, and the reducing agent or benzyl halide, are of high purity and have been stored correctly. Benzaldehyde, for instance, can oxidize to benzoic acid upon prolonged exposure to air.
-
Check Solvent Anhydrousness: For reactions sensitive to moisture, such as those employing hydride-based reducing agents, ensure that the solvent is anhydrous. Use freshly distilled or commercially available anhydrous solvents.
-
Confirm Reaction Temperature: Some reactions require specific temperature control. For instance, the initial formation of the iminium ion may be favored at room temperature, while the reduction step might be more controlled at a lower temperature.
-
Evaluate Catalyst/Base Activity: In N-alkylation, ensure the base is not deactivated. In catalytic hydrogenations, check the activity of the catalyst. Amines can sometimes poison palladium catalysts.[13]
-
Re-evaluate Stoichiometry: Double-check the molar equivalents of all reactants. An incorrect stoichiometry is a common reason for incomplete reactions.
Diagnostic Experiment: Small-Scale Test Reaction
Before committing to a large-scale synthesis, it is prudent to run a small-scale test reaction. This allows for the quick evaluation of different reaction parameters (e.g., solvent, temperature, base) without consuming large quantities of materials.
Caption: Flowchart for a diagnostic small-scale test reaction.
III. References
-
CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. Available at:
-
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery - PubMed. Available at: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]
-
US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents. Available at:
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
-
Benzoyl piperidine - Organic Syntheses Procedure. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]
-
Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reductive Amination - YouTube. Available at: [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]
-
N-benzylpiperidine - ChemBK. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - NIH. Available at: [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Amide Coupling of Piperidine-4-Carboxylic Acid
Welcome to the technical support center for optimizing amide coupling reactions with piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and improve your reaction yields.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the amide coupling of piperidine-4-carboxylic acid. Each question is followed by a detailed explanation and actionable advice.
Q1: My amide coupling reaction with piperidine-4-carboxylic acid is giving very low yields. What are the most likely causes?
Low yields in this coupling reaction can stem from several factors, often related to the inherent properties of the starting materials and the reaction conditions.[1] Piperidine-4-carboxylic acid is a zwitterionic compound, which can lead to solubility issues. Furthermore, the secondary amine of the piperidine ring can be nucleophilic, potentially leading to side reactions if not properly managed.
Common causes for low yields include:
-
Inappropriate Coupling Reagent: Not all coupling reagents are equally effective for this substrate.
-
Suboptimal Base Selection: The choice and amount of base are critical for activating the carboxylic acid and preventing unwanted side reactions.
-
Poor Solvent Choice: Solubility of the zwitterionic starting material and the reaction intermediates is crucial.
-
Side Reactions: Polymerization or reaction at the piperidine nitrogen can consume starting material.
-
Inadequate Work-up and Purification: The desired product might be lost during extraction or chromatography.
Q2: Which coupling reagents are most effective for piperidine-4-carboxylic acid, and why?
The choice of coupling reagent is paramount for a successful reaction.[1] For piperidine-4-carboxylic acid, reagents that form highly reactive activated esters and minimize side reactions are preferred.
| Coupling Reagent Class | Examples | Rationale for Use with Piperidine-4-Carboxylic Acid |
| Uronium/Aminium Salts | HATU, HBTU | These reagents are highly efficient, with fast reaction times and minimal racemization.[2] HATU is often preferred over HBTU as it can lead to less epimerization.[2] They are particularly effective for sterically hindered substrates. |
| Carbodiimides | EDC, DIC | EDC is a popular choice due to the water-solubility of its urea byproduct, simplifying purification.[3] However, carbodiimides can be prone to racemization and the formation of N-acylurea byproducts, especially at higher temperatures.[4] The use of additives like HOBt or HOAt is strongly recommended to suppress these side reactions and improve efficiency.[4] |
| Phosphonium Salts | PyBOP, BOP | These reagents are also very effective. A key advantage is that they do not react with the free amino group of the amine component, allowing for equimolar stoichiometry between the acid and amine.[1] |
Recommendation: For initial trials, HATU in combination with a non-nucleophilic base like DIPEA is an excellent starting point due to its high reactivity and generally clean reaction profiles.[5][6]
Q3: I'm observing multiple spots on my TLC, suggesting side reactions. What are the common side reactions and how can I prevent them?
The most common side reaction is the formation of an amide at the piperidine nitrogen, leading to oligomerization or reaction with the activated carboxylic acid.
Strategies to Minimize Side Reactions:
-
Protecting the Piperidine Nitrogen: The most robust solution is to use an N-protected piperidine-4-carboxylic acid derivative (e.g., N-Boc or N-Cbz). This completely prevents reactions at the piperidine nitrogen. The Boc group is a common choice and can be removed under acidic conditions after the coupling.
-
Order of Addition: Adding the amine component to the pre-activated carboxylic acid can sometimes minimize side reactions.[7] Allow the carboxylic acid, coupling reagent, and base to stir for a short period (e.g., 15-30 minutes) before adding the amine.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of side reactions.[4]
Q4: What is the best choice of base and solvent for this reaction?
The choice of base and solvent are interconnected and crucial for success.
Base Selection:
A non-nucleophilic, sterically hindered base is generally preferred to avoid competition with the desired amine nucleophile.
-
Diisopropylethylamine (DIPEA): This is the most common and often the best choice. It is sufficiently basic to deprotonate the carboxylic acid and neutralize any acid byproducts without being nucleophilic itself.
-
Triethylamine (TEA): While commonly used, it is more nucleophilic than DIPEA and can sometimes lead to side reactions.
-
2,6-Lutidine: Another good non-nucleophilic option.
Solvent Selection:
The solvent must be able to dissolve the starting materials, particularly the potentially poorly soluble piperidine-4-carboxylic acid.
-
N,N-Dimethylformamide (DMF): Generally the solvent of choice due to its excellent solvating power for polar and zwitterionic compounds.[5]
-
Dichloromethane (DCM): Can be effective, especially if the N-protected version of the acid is used, which has better solubility.
-
Acetonitrile (ACN): Another polar aprotic solvent that can be a good alternative.
Q5: My reaction seems to work, but I'm struggling with the purification. Any tips?
Purification can be challenging due to the polar nature of the product and the byproducts from the coupling reagents.
-
Aqueous Work-up: If using EDC, a simple aqueous wash can remove the water-soluble urea byproduct.[3] For other reagents, an aqueous work-up can help remove excess base and other water-soluble impurities.
-
Column Chromatography: This is often necessary. A polar stationary phase like silica gel is typically used. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to DCM or ethyl acetate) is often effective.
-
Precipitation/Crystallization: In some cases, the product may be a solid that can be purified by precipitation or crystallization from an appropriate solvent system.[8]
Section 2: Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a reliable starting point for the coupling of N-Boc-piperidine-4-carboxylic acid.
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the amide coupling of piperidine-4-carboxylic acid.
Caption: Troubleshooting Decision Tree.
Section 3: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the general mechanism for uronium salt-mediated amide coupling.
Caption: General Amide Coupling Mechanism.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Sharma, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(38), 152334. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order? [Online forum post]. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 603-614. [Link]
-
Chen, S., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6527. [Link]
-
ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? [Online forum post]. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Tella, R., & Sharifi, T. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (114), 54361. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. growingscience.com [growingscience.com]
- 7. reddit.com [reddit.com]
- 8. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of Piperidine Derivatives
Introduction
Piperidine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Their prevalence is a testament to their favorable physicochemical and pharmacokinetic properties.[3] However, researchers often encounter frustrating instances of low or inconsistent efficacy during in vitro and in vivo biological assays. This guide, designed for researchers, scientists, and drug development professionals, provides a structured, in-depth approach to troubleshooting these challenges. Drawing upon established scientific principles and field-proven insights, this document will navigate the complexities of working with piperidine derivatives to help you achieve reliable and reproducible results.
Section 1: Foundational Checks – The First Line of Defense
Before delving into complex mechanistic investigations, it is crucial to rule out common sources of experimental error. This section addresses the most frequent, and often overlooked, factors that can lead to apparent low efficacy.
FAQ 1: My piperidine derivative shows lower than expected activity. Where do I start?
Start with the basics of your experimental setup. Inconsistent results often stem from issues with compound handling, storage, or the assay conditions themselves.
Troubleshooting Workflow: Foundational Checks
-
Verify Compound Identity and Purity:
-
Action: Confirm the structure and purity of your compound using analytical techniques such as NMR, LC-MS, and HPLC.
-
Causality: Impurities or degradation products can compete with your active compound, inhibit the target, or interfere with the assay readout, leading to a misinterpretation of efficacy.
-
-
Assess Stock Solution Integrity:
-
Action: Prepare fresh stock solutions in a suitable, anhydrous solvent like DMSO.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.
-
Causality: The stability of your compound in solution is not guaranteed. Piperidine derivatives can be susceptible to degradation over time, especially if exposed to moisture or light.
-
-
Evaluate Assay Conditions:
-
Action: Review your assay protocol meticulously.[5] Ensure that the buffer composition, pH, temperature, and incubation times are optimal for your target and compatible with your compound.
-
Causality: Suboptimal assay conditions can directly impact the activity of your biological target or the stability of your compound, leading to artificially low efficacy.
-
Section 2: The Solubility Dilemma – A Common Hurdle
Poor aqueous solubility is a frequent challenge with piperidine-containing compounds, which are often lipophilic.[4] If a compound is not fully dissolved in the assay buffer, its effective concentration at the target site will be lower than intended, resulting in diminished activity.
FAQ 2: I suspect my compound is precipitating in the aqueous assay buffer. How can I confirm this and what can I do?
Precipitation upon dilution of a DMSO stock into aqueous buffer is a classic sign of poor solubility.
Protocol: Kinetic Solubility Assessment
This high-throughput method provides a rapid estimate of your compound's solubility.[6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your piperidine derivative in DMSO.[6]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.[6]
-
Aqueous Buffer Addition: Add a fixed volume of your assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[6]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle agitation.[6]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection.[6] The highest concentration at which no precipitation is observed is the kinetic solubility.
Troubleshooting Strategies for Poor Solubility:
| Strategy | Description | Rationale |
| pH Adjustment | The basic nitrogen in the piperidine ring (pKa ≈ 11.22) allows for protonation at acidic pH.[4] Modifying the buffer pH can significantly enhance solubility. | The ionized form of a compound is generally more water-soluble than the neutral form. |
| Co-solvents | Introducing a small percentage (typically <5%) of an organic co-solvent like ethanol, methanol, or PEG 400 into the assay buffer can increase the solubility of lipophilic compounds. | Co-solvents can increase the polarity of the solvent mixture, aiding in the dissolution of nonpolar compounds. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with improved aqueous solubility.[7] | The hydrophobic inner cavity of the cyclodextrin sequesters the lipophilic piperidine derivative, while the hydrophilic exterior interacts with the aqueous environment. |
Visualization: Solubility Troubleshooting Workflow
Caption: A decision-making workflow for addressing solubility issues.
Section 3: Stability and Metabolism – The Silent Efficacy Killers
Even if a compound is soluble, it may be unstable under assay conditions or rapidly metabolized by enzymes present in the assay system (e.g., in cell-based assays or when using liver microsomes).
FAQ 3: My compound is soluble, but the efficacy decreases over the course of the assay. What could be happening?
This suggests that your compound may be degrading or being metabolized. The piperidine ring, while generally stable, can be susceptible to metabolic modification.[3][8]
Potential Degradation Pathways:
-
Oxidation: The piperidine ring can undergo oxidation, particularly at the carbon atoms adjacent to the nitrogen.[8]
-
Hydrolysis: If the piperidine derivative contains labile functional groups like esters, they can be susceptible to hydrolysis, especially at non-neutral pH.[6][9]
-
Photolysis: Some compounds are light-sensitive and can degrade upon exposure to certain wavelengths of light.[9]
Protocol: Assessing Compound Stability
-
Incubation: Incubate your piperidine derivative in the assay buffer under standard assay conditions (temperature, light exposure) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Sample Analysis: At each time point, quench the reaction and analyze the sample using LC-MS to quantify the amount of parent compound remaining.
-
Data Interpretation: A significant decrease in the parent compound concentration over time indicates instability.
Metabolic Stability:
In cell-based assays or in the presence of metabolic enzymes, piperidine derivatives can be subject to enzymatic modification.
-
N-dealkylation: If the piperidine nitrogen is substituted, the alkyl group can be removed.
-
Hydroxylation: Hydroxyl groups can be introduced onto the piperidine ring.[8]
Protocol: Microsomal Stability Assay
-
Incubation: Incubate your compound with liver microsomes (human or from another species) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Analyze the samples by LC-MS to determine the rate of disappearance of the parent compound.
-
Half-life Calculation: Calculate the in vitro half-life (t½) of your compound. A short half-life indicates rapid metabolism.
Visualization: Piperidine Derivative Metabolism
Caption: Common metabolic pathways for piperidine derivatives.
Section 4: Assay Interference and Off-Target Effects
Sometimes, the issue is not with the compound's intrinsic activity but with its interaction with the assay components or other biological targets.[10]
FAQ 4: My results are still inconsistent, or I suspect my compound is not acting on the intended target. How can I investigate this?
Assay interference can manifest in various ways, including non-specific binding, aggregation, or direct interaction with the detection reagents.[11]
Strategies to Identify Assay Interference:
-
Counter-screens: Test your compound in an assay that uses the same detection method but lacks the biological target. Activity in this assay suggests interference.
-
Detergent Addition: Including a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can disrupt compound aggregates, which are a common cause of non-specific activity.
-
Target-Independent Readouts: If your assay relies on a reporter system (e.g., luciferase, β-lactamase), test your compound for direct inhibition of the reporter enzyme.
Investigating Off-Target Effects:
If you suspect your compound is hitting unintended targets, consider the following:
-
Selectivity Profiling: Screen your compound against a panel of related and unrelated targets to assess its selectivity.
-
Computational Modeling: Docking studies can help predict potential off-target binding interactions.
Conclusion
Troubleshooting the low efficacy of piperidine derivatives requires a systematic and logical approach. By first addressing foundational experimental parameters, then moving to more complex issues of solubility, stability, and off-target effects, researchers can systematically identify and overcome the hurdles that may be masking the true potential of their compounds. This guide provides a framework for this process, empowering you to generate reliable data and advance your research with confidence.
References
-
Gaponova, I. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(3), 1599. [Link]
-
Bielenica, A. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, In Press. [Link]
-
National Center for Biotechnology Information (2024). Piperidine. PubChem Compound Summary for CID 8082. [Link]
-
de Oliveira, D. N. et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
O'Neill, M.J. (ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. [Link]
-
Jusale, P. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13. [Link]
-
International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
-
Ozarowski, M. et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Pharmaceuticals, 16(10), 1435. [Link]
-
Dahlin, J.L. et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
-
Oszczapowicz, I. et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(11), 17395-17409. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Dahlin, J. L. et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of N-Benzylpiperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of delivering N-benzylpiperidine (N-BP) compounds to the central nervous system (CNS). The N-BP motif is a valuable scaffold in CNS drug discovery, but its inherent properties require careful optimization to overcome the formidable blood-brain barrier (BBB).[1] This document is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Section 1: Foundational Concepts - The BBB Challenge for N-Benzylpiperidine
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[2] For a therapeutic agent to be effective, it must navigate this barrier. N-benzylpiperidine compounds, while promising, present a unique set of challenges and opportunities dictated by their physicochemical properties.
Q1: What are the primary obstacles limiting my N-benzylpiperidine compound's entry into the brain?
Answer: The hurdles your compound faces can be categorized into two main areas: insufficient passive diffusion and active removal by efflux pumps.
-
Passive Diffusion Limitations: For a molecule to passively diffuse across the BBB, it must leave the aqueous environment of the blood, partition into the lipid cell membranes of the endothelial cells, and then partition back into the aqueous environment of the brain.[3] This process is governed by a delicate balance of physicochemical properties. Key obstacles include:
-
High Polarity: An excessive number of polar groups, measured by the Topological Polar Surface Area (TPSA), can prevent the molecule from entering the lipid membrane.[4]
-
Hydrogen Bonding: The capacity to donate hydrogen bonds (HBDs) is particularly detrimental, as these bonds must be broken for the compound to leave the aqueous phase. Molecules with a high HBD count are often sequestered by water molecules.[2]
-
Suboptimal Lipophilicity: While lipophilicity (measured as logP or logD) is necessary, there is a parabolic relationship.[3] If a compound is too lipophilic, it may become trapped within the lipid membrane of the BBB endothelial cells or be rapidly sequestered by peripheral tissues, reducing the concentration available to enter the brain.[3][5]
-
Large Molecular Size: Generally, molecules with a molecular weight (MW) greater than 400-500 Daltons exhibit poor passive diffusion across the BBB.[6][7]
-
-
Active Efflux: The BBB is equipped with a host of ATP-binding cassette (ABC) transporters that function as "gatekeepers," actively pumping xenobiotics out of the brain and back into the bloodstream.[8] The most notorious of these is P-glycoprotein (P-gp).[9] Many N-benzylpiperidine compounds, being basic and lipophilic, are ideal substrates for P-gp, which can severely limit their brain accumulation even if their passive permeability is high.[8]
Section 2: Experimental Workflows & Troubleshooting
A tiered, systematic approach is crucial for efficiently evaluating and optimizing your compounds. This section provides a logical workflow from initial screening to in vivo validation, with common troubleshooting scenarios presented in a Q&A format.
Workflow Overview: A Tiered Approach to Assessing BBB Penetration
The following diagram outlines a rational, multi-stage screening cascade designed to identify and troubleshoot issues with BBB penetration early in the drug discovery process.
Caption: Key factors influencing the unbound brain-to-plasma ratio (Kp,uu).
Section 3: Advanced Strategies & FAQs
Q: Are there any advanced strategies beyond simple structural modification to get my N-benzylpiperidine compound into the brain?
Answer: Yes. When optimizing physicochemical properties is insufficient or compromises target activity, several advanced delivery strategies can be employed.
-
Prodrug Approach: This involves covalently attaching a temporary, bioreversible moiety to your drug. [10][11] * Lipid-Soluble Prodrugs: A classic strategy is to mask a polar group (like an -OH or -NH) with a lipophilic promoiety (like an ester). This increases membrane permeability. The promoiety is then cleaved by esterases within the brain to release the active parent drug. [12][13] * Carrier-Mediated Transport (CMT) Prodrugs: This is a more sophisticated "Trojan horse" approach. You can attach your drug to a molecule that is a known substrate for an influx transporter at the BBB, such as the large neutral amino acid transporter (LAT1). [14]For example, linking your compound to a tyrosine-like moiety could facilitate its transport into the brain. [10]
-
Nanoparticle Delivery: Encapsulating your compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can be effective, though it is a more complex formulation challenge. [10][15]These nanoparticles can be further "decorated" with targeting ligands (like an antibody against the transferrin receptor) to engage receptor-mediated transcytosis (RMT) pathways, actively ferrying the payload across the BBB. [14][16] Q: My team is considering a prodrug strategy. What are the critical validation steps?
Answer: A successful prodrug must meet two criteria: 1) It must effectively deliver the compound to the brain, and 2) It must efficiently convert back to the active parent drug within the brain parenchyma.
Validation Steps:
-
Chemical and Plasma Stability: The prodrug must be stable enough in formulation and in the bloodstream to reach the BBB intact.
-
Enhanced Permeability: Confirm that the prodrug itself has improved permeability properties (in vitro assays).
-
Brain Conversion: This is the most critical and challenging step. You must demonstrate that the prodrug is converted to the parent drug in the brain. This can be assessed in vitro using brain homogenates or in vivo by measuring the concentrations of both the prodrug and the parent drug in the brain and plasma over time.
This guide provides a framework for systematically addressing the challenges of BBB penetration for N-benzylpiperidine compounds. By understanding the underlying principles and employing a tiered, logical workflow, you can make informed decisions to advance your CNS drug discovery program.
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Technical Support Center: Strategies to Reduce Cytotoxicity of Substituted Piperidines
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. The piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1] However, this privileged structure is not without its challenges. Many research teams encounter unexpected cytotoxicity during development, leading to delays and potential project termination.
This guide is designed to serve as a first line of support. It is structured in a practical, question-and-answer format to directly address the issues you may be encountering at the bench. We will move from initial troubleshooting to in-depth mechanistic investigation and finally to actionable mitigation strategies, grounding our advice in established scientific principles and field-proven insights.
Part 1: Troubleshooting Guide - "My Piperidine Compound is Toxic, What Now?"
This section addresses the immediate questions that arise when initial in vitro assays reveal a cytotoxicity issue.
Question: We've just received data showing our lead piperidine-containing compound has a low IC50 value in a general cytotoxicity assay (e.g., MTT, CellTiter-Glo®). What are our immediate next steps?
Answer: An initial cytotoxicity flag is a critical decision point. Before making any drastic changes to the chemical scaffold, it's essential to validate and understand the finding.
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Confirm the Result: First, repeat the assay to ensure the result is not an artifact. Use a fresh sample of the compound to rule out degradation products. It is also wise to test in a different cell line to assess if the cytotoxicity is cell-type specific.
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Assess Purity: Confirm the purity of your compound batch. An unexpected, highly toxic impurity could be the culprit. LC-MS analysis is essential.
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Characterize the Cytotoxicity Profile: Determine the nature of the cell death. Is it apoptosis or necrosis? This can be evaluated using assays like Annexin V/Propidium Iodide staining followed by flow cytometry. Knowing the cell death pathway provides early clues into the potential mechanism. For instance, apoptosis might suggest activation of specific signaling cascades, such as the JNK signaling pathway, which has been implicated in piperine-induced cytotoxicity.[2]
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Triage with In Silico Tools: Utilize computational models to predict potential liabilities. Software can flag structural alerts for issues like reactive metabolite formation or predict off-target activities, including hERG channel inhibition, a common issue for piperidines.[3] This allows you to form a hypothesis before committing to extensive lab work.
This initial triage should guide your efforts toward a more focused investigation into the specific mechanism of toxicity.
dot
Caption: Initial workflow for troubleshooting a cytotoxicity flag.
Part 2: Deep Dive - Investigating the Mechanism of Cytotoxicity
Once you have confirmed the cytotoxic effect, the next crucial step is to identify the underlying cause. Piperidine-related cytotoxicity often stems from a few common mechanisms.
Question: What are the most common mechanisms of cytotoxicity for substituted piperidines, and how do we test for them?
Answer: The primary liabilities associated with the piperidine scaffold are cardiotoxicity via hERG channel inhibition and idiosyncratic toxicity due to the formation of reactive metabolites. Mitochondrial toxicity is also a known, though less frequent, concern. A systematic approach is required to pinpoint the specific issue.
| Mechanism | Description | Primary Assessment Assay |
| hERG Inhibition | Blockade of the hERG potassium ion channel, leading to QT prolongation and potentially fatal cardiac arrhythmias (Torsades de Pointes). The basic nitrogen of the piperidine is a common pharmacophore for hERG binding.[4] | Automated Electrophysiology (Patch-Clamp) on hERG-expressing cell lines (e.g., CHO, HEK293).[5] |
| Reactive Metabolites | Metabolic oxidation of the piperidine ring, typically at the α-carbon, can form an unstable, electrophilic iminium ion. This species can covalently bind to cellular macromolecules (proteins, DNA), leading to immune responses or cell death.[3] | In Vitro Metabolic Activation Assay using human liver microsomes (HLMs) with a nucleophilic trapping agent (e.g., KCN, GSH) followed by LC-MS/MS analysis to detect stable adducts.[3][6] |
| Mitochondrial Toxicity | Disruption of mitochondrial function, leading to impaired ATP production, increased reactive oxygen species (ROS), and initiation of the intrinsic apoptotic pathway.[7] | High-Content Imaging using probes like TMRM to measure mitochondrial membrane potential, or Seahorse XF Analyzer to measure oxygen consumption rate (OCR). |
Experimental Protocol: Reactive Metabolite Trapping Assay
This protocol provides a framework for detecting the formation of reactive iminium ions from a piperidine-containing compound.
-
Materials: Test compound, Human Liver Microsomes (HLMs), NADPH regenerating system, Potassium Cyanide (KCN) trapping agent, phosphate buffer, acetonitrile (ACN), formic acid.
-
Incubation:
-
Prepare a solution of your test compound (e.g., 10 µM) in phosphate buffer.
-
In a microcentrifuge tube, combine the test compound solution, HLMs (e.g., 1 mg/mL), and KCN (e.g., 5 mM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without NADPH.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Quenching & Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold ACN containing 0.1% formic acid. This precipitates the microsomal proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze using a high-resolution LC-MS/MS system. Search the chromatogram for the predicted mass of the cyano-adduct (Mass of Parent Compound + 26 Da, corresponding to the loss of H and addition of CN).[3]
-
Fragment the candidate ion (MS/MS) to confirm its structure.
-
Causality: The presence of a cyano-adduct in the NADPH-fortified incubation, which is absent in the control, is strong evidence that the piperidine ring is being metabolically activated to a reactive iminium intermediate.[3]
dot
Caption: Bioactivation of a piperidine ring to a reactive iminium ion.
Part 3: Deep Dive - Strategies for Mitigating Cytotoxicity
Once the mechanism is identified, you can deploy targeted strategies to mitigate the liability while preserving the desired pharmacological activity.
Question: How can we modify our molecule to reduce hERG inhibition?
Answer: Mitigating hERG affinity is a classic challenge in medicinal chemistry. The goal is to disrupt the key pharmacophoric features responsible for binding to the channel's inner pore, which are typically a basic nitrogen and high lipophilicity.
-
Lower Basicity (pKa): The protonated, positively charged nitrogen at physiological pH is a key interacting moiety. Lowering the pKa of the piperidine nitrogen below ~7.4 can significantly reduce hERG affinity. A common strategy is to replace the piperidine with a less basic piperazine ring.[8]
-
Reduce Lipophilicity (LogP/LogD): High lipophilicity promotes partitioning into the membrane and access to the hERG channel. Reduce LogP by removing greasy functionalities or introducing polar groups elsewhere in the molecule.[5][9]
-
Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can physically prevent the molecule from entering the narrow channel pore.
-
Create a Zwitterion: Introducing an acidic functional group (e.g., a carboxylic acid) elsewhere in the molecule can form a zwitterion. This can reduce hERG affinity by lowering the net positive charge and increasing polarity.[8]
Question: My compound forms a reactive iminium ion. What are the best structural modifications to prevent this?
Answer: The key is to block the initial CYP450-mediated oxidation at the carbon alpha to the nitrogen.
-
Introduce Steric Hindrance: Placing a bulky substituent on the α-carbon can shield it from the metabolic enzyme.
-
α-Fluorination: Replacing a hydrogen on the α-carbon with a fluorine atom can block metabolism due to the strength of the C-F bond.
-
Bioisosteric Replacement: This is often the most effective strategy. Swapping the piperidine ring for a different heterocycle that is less prone to oxidation can eliminate the problem entirely. The choice of bioisostere depends on the required geometry and physicochemical properties.
Table: Comparison of Common Bioisosteric Replacements for Piperidine
| Bioisostere | Effect on pKa | Effect on LogP | Metabolic Stability | Key Rationale | Reference(s) |
| Piperazine | Decreases (less basic) | Decreases (more polar) | Can be complex; may open new metabolic routes | Lowers pKa to mitigate hERG liability. | |
| Morpholine | Decreases (less basic) | Decreases (more polar) | Generally stable | Reduces pKa and LogP; introduces H-bond acceptor. | |
| Azetidine | Similar or slightly lower | Decreases | Generally stable | Reduces size and lipophilicity; acts as a rigid scaffold. | [10][11] |
| 1-Azaspiro[3.3]heptane | Similar | Decreases | Improved over piperidine | Provides 3D diversity, reduces LogP, and can improve metabolic stability by blocking α-oxidation. | [12] |
dot
Caption: Decision tree for selecting a chemical modification strategy.
Question: Can formulation strategies help reduce the cytotoxicity of our lead compound?
Answer: Absolutely. If chemical modification is not feasible or fails to sufficiently improve the safety profile, formulation can be a powerful tool. This is especially true if the toxicity is related to high local concentrations or unfavorable biodistribution.
Lipid-based drug delivery systems (LBDDS) are particularly relevant.[13] By dissolving the piperidine compound in a mixture of lipids and surfactants, you can create formulations such as:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These form fine emulsions in the gut, which can alter absorption pathways and prevent precipitation of the drug.[14]
-
Liposomes or Solid Lipid Nanoparticles (SLNs): For parenteral administration, encapsulating the drug can change its biodistribution, steering it away from sensitive organs (like the heart) and reducing peak plasma concentrations (Cmax), which often drive toxicity.[13][15]
The primary advantage is that LBDDS can reduce drug toxicity by modifying its ADME (Absorption, Distribution, Metabolism, and Excretion) profile without altering its chemical structure.[13]
Frequently Asked Questions (FAQs)
Q1: Is the parent piperidine ring itself toxic? Yes, unsubstituted piperidine is a corrosive and toxic compound.[16] However, in the context of drug molecules, its toxicity is highly dependent on the nature and position of its substituents, which dictate its overall physicochemical properties and metabolic fate.
Q2: Can we just replace our piperidine with a cyclohexane to remove the basic nitrogen? While this would eliminate liabilities associated with the basic amine (like hERG), it is not a simple swap. The nitrogen atom is often crucial for target engagement (e.g., forming a salt bridge) and for aqueous solubility. Removing it would fundamentally change the molecule's properties and likely ablate its primary biological activity.
Q3: Our compound is a substrate for P-glycoprotein (P-gp). Could this be related to its cytotoxicity? It could be, but the relationship is complex. P-gp is an efflux pump. If your compound is cytotoxic and also a P-gp substrate, it might be less toxic to cells that express high levels of P-gp (like some cancer cells or barrier tissues), as they can pump it out. In some cases, piperidine derivatives have been intentionally designed to inhibit P-gp to increase the cytotoxic efficacy of co-administered anticancer drugs in resistant tumors.[17]
Q4: Are there any "safe" positions to substitute on the piperidine ring? Metabolic stability is strongly influenced by functionalization at positions adjacent (alpha) to the nitrogen.[1] Therefore, substitution at the C3 or C4 positions is often less likely to interfere with metabolic oxidation of the ring itself. However, the "safest" position is entirely context-dependent on the target binding pocket and the overall molecular properties.
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- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving Solubility Challenges of Carboxamide Hydrochlorides for In Vitro Testing
Welcome to the technical support center dedicated to addressing the common yet complex challenge of dissolving carboxamide hydrochloride salts for in vitro testing. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles that can impact assay accuracy, reproducibility, and the overall progress of their research. Here, we will delve into the fundamental principles governing solubility and provide practical, step-by-step troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: Why is my carboxamide hydrochloride not dissolving in aqueous buffers like PBS, even though it's a salt?
A1: While hydrochloride salts are generally more water-soluble than their free base counterparts, several factors can still lead to poor aqueous solubility. Carboxamide hydrochlorides, particularly those with large, lipophilic parent molecules, can exhibit limited solubility. The issue often stems from the equilibrium between the salt and its less soluble free base form. In neutral or alkaline pH conditions (like standard PBS at pH 7.4), the hydrochloride salt can disproportionate, or convert back to the poorly soluble free base, which may then precipitate out of solution.[1]
Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2] When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO concentration dramatically decreases. This "solvent shift" can cause the compound, which is not sufficiently soluble in the resulting low-DMSO aqueous environment, to crash out of solution.[3]
Q3: Can I simply increase the pH to improve the solubility of my carboxamide hydrochloride?
A3: No, increasing the pH is generally not recommended for hydrochloride salts of basic compounds like many carboxamides. Doing so will shift the equilibrium towards the un-ionized, free base form of the molecule, which is typically much less soluble in aqueous media and will likely cause precipitation.[4] The protonated (salt) form is favored in acidic conditions.
Q4: Is heating the solution a good way to dissolve my compound?
A4: Gentle heating can be a useful technique to increase the rate of dissolution. However, it should be approached with caution. Excessive heat can lead to the degradation of thermally sensitive compounds. Furthermore, a solution that is clear when hot may become supersaturated upon cooling to room or assay temperature (e.g., 37°C), leading to precipitation over time. Always check the compound's stability at elevated temperatures.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Stock Solution Preparation
The foundation of a successful in vitro experiment is a stable, accurately concentrated stock solution.
The Underlying Principle: The goal is to dissolve the compound in a solvent in which it is highly soluble and that is compatible with the downstream assay conditions at its final working concentration. DMSO is a common first choice due to its broad solubilizing power.[3][5]
Step-by-Step Protocol for DMSO Stock Preparation:
-
Initial Solvent Test: Before preparing a high-concentration stock, perform a small-scale solubility test. Try to dissolve a small, known amount of your carboxamide hydrochloride in a specific volume of DMSO to gauge its approximate solubility.
-
Weighing and Initial Dissolution: Accurately weigh the desired amount of your compound. Add the appropriate volume of 100% DMSO to achieve your target concentration (e.g., 10 mM, 20 mM).
-
Facilitating Dissolution:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is still not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up solid particles and enhance dissolution.
-
Gentle Warming: If necessary, warm the solution to 37°C in a water bath. Avoid higher temperatures unless you have data on the compound's thermal stability.
-
-
Visual Inspection: Once dissolved, the stock solution should be a clear, homogenous liquid with no visible particulates.
-
Storage: Store the stock solution as recommended on the compound's data sheet, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Guide 2: Systematic Approach to Resolving Precipitation Upon Dilution
This is one of the most frequent challenges. The following workflow provides a systematic way to troubleshoot this issue.
The Causality: Precipitation upon dilution into aqueous media occurs because the final solvent system cannot maintain the compound's solubility at the target concentration. The key is to either modify the final solvent environment or use a different solubilization strategy altogether.
dot graph TD { A[Start: Compound Precipitates in Aqueous Buffer] --> B{Is the final DMSO concentration <1%?}; B -->|Yes| C{Try lowering the stock concentration}; B -->|No| D{DMSO concentration may be too high for the assay. Reduce it.}; C --> E{Still Precipitating?}; E -->|Yes| F[Explore Co-Solvents]; E -->|No| G[Problem Solved: Proceed with Assay]; F --> H[Test with Pluronic F-68 or other surfactants]; H --> I{Still Precipitating?}; I -->|Yes| J[Consider pH Modification of Buffer]; I -->|No| G; J --> K[Lower buffer pH to acidic range]; K --> L{Still Precipitating?}; L -->|Yes| M[Advanced Formulation: e.g., Cyclodextrins]; L -->|No| G; M --> G;
} caption: Troubleshooting workflow for precipitation.
Experimental Protocols:
Protocol 2.1: The Co-Solvent Approach
Co-solvents can help to bridge the solubility gap between DMSO and water.[6]
-
Prepare a Co-Solvent Stock: Prepare a 1:1 (v/v) mixture of DMSO and a co-solvent such as ethanol, polyethylene glycol 400 (PEG400), or N,N-dimethylformamide (DMF).
-
Dissolve Compound: Attempt to dissolve your carboxamide hydrochloride in this co-solvent mixture following the steps in Guide 1.
-
Dilute into Assay Buffer: Perform the serial dilution into your aqueous buffer and observe for precipitation. The presence of the co-solvent in the final dilution may be sufficient to keep the compound in solution.
-
Note: Always run a vehicle control with the co-solvent mixture to ensure it does not affect your assay.
-
Protocol 2.2: The pH Modification Approach
For hydrochloride salts, maintaining an acidic pH is crucial to keep the compound in its more soluble, protonated form.[4][7]
-
Determine pKa: If the pKa of your compound is known, select a buffer with a pH at least 1-2 units below the pKa.
-
Buffer Selection: If the pKa is unknown, start with a simple acidic buffer, such as a citrate buffer at pH 5.0 or a sodium acetate buffer at pH 4.5.
-
Test Dilution: Prepare your DMSO stock as usual and dilute it into the selected acidic buffer.
-
Assay Compatibility: Crucially, you must confirm that the altered pH does not negatively impact your in vitro assay (e.g., enzyme activity, cell viability). Run appropriate controls.
Quantitative Data Summary: Properties of Common Solvents
| Solvent | Type | Polarity | Notes |
| Water | Protic | High | Universal biological solvent, but poor for many organic compounds. |
| DMSO | Aprotic | High | Excellent solubilizing power for a wide range of compounds.[2] |
| Ethanol | Protic | Medium | Often used as a co-solvent with water or DMSO. |
| PEG400 | Protic | Medium | A non-volatile co-solvent used in preclinical formulations.[6] |
| DMF | Aprotic | High | Similar to DMSO, can be an alternative. |
Guide 3: Advanced Solubilization Strategies
When standard methods fail, more advanced formulation techniques may be necessary. These are often employed in preclinical drug development.[6][8][9]
1. Surfactants and Micellar Solubilization
-
Mechanism: Surfactants, such as Tween® 80 or Pluronic® F-68, form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.
-
Protocol:
-
Prepare your assay buffer containing a low concentration of a surfactant (e.g., 0.01% - 0.1% Tween® 80).
-
Vortex or stir until the surfactant is fully dissolved.
-
Add the DMSO stock of your compound to this surfactant-containing buffer.
-
Critical Control: Always test the effect of the surfactant alone on your assay system.
-
2. Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, shielding the hydrophobic parts of the drug from the aqueous environment and thereby increasing solubility.[8]
-
Protocol:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Dissolve the HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Add your carboxamide hydrochloride directly to the cyclodextrin solution and stir until dissolved. Alternatively, add a concentrated DMSO stock to the cyclodextrin solution.
-
Self-Validating Systems: Ensuring Trustworthy Results
Every protocol must include self-validating steps.
-
Visual Confirmation: After any dilution step, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect, or visible particles) immediately and after a period equivalent to your assay's duration.
-
Vehicle Controls: In every experiment, include a "vehicle control" that contains the same concentration of all solvents (DMSO, co-solvents, buffers, surfactants) used to dissolve the test compound. This is essential to confirm that the solubilizing agents themselves are not causing an effect.
-
Concentration Confirmation: For critical experiments, the concentration of the final working solution can be confirmed analytically (e.g., by HPLC-UV) to ensure the compound has remained in solution at the intended concentration.
References
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [online] Available at: [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [online] Available at: [Link]
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National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [online] Available at: [Link]
-
ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF. [online] Available at: [Link]
-
Nature. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. [online] Available at: [Link]
-
ResearchGate. (n.d.). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride | Request PDF. [online] Available at: [Link]
-
ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? [online] Available at: [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [online] Available at: [Link]
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National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [online] Available at: [Link]
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National Institutes of Health. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [online] Available at: [Link]
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Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [online] Available at: [Link]
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ResearchGate. (2025). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. [online] Available at: [Link]
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ADMET and DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [online] Available at: [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. [online] Available at: [Link]
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YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [online] Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [online] Available at: [Link]
-
bioRxiv. (2020). Amorphous solid dispersions and the confounding effect of nanoparticles in in vitro dissolution and in vivo testing: Niclosamide as a case study. [online] Available at: [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [online] Available at: [Link]
-
Quora. (2018). What solvent can I use to extract my product from DMSO? [online] Available at: [Link]
-
Dissolution.com. (2022). Dissolution Method Troubleshooting. [online] Available at: [Link]
-
National Institutes of Health. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [online] Available at: [Link]
-
National Institutes of Health. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. [online] Available at: [Link]
-
ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding | Organic Letters. [online] Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS 1333978-17-8)[1]. The document is structured to address common challenges and frequently asked questions, offering field-proven insights and troubleshooting strategies to ensure a robust, scalable, and reproducible manufacturing process.
Synthetic Strategy & Workflow Overview
The most reliable and scalable synthetic route to the target molecule involves a convergent approach. This strategy hinges on the initial synthesis of a key amine intermediate, N-benzyl-N-cyclopropylamine, followed by its coupling with a protected piperidine-4-carboxylic acid backbone. The subsequent deprotection and salt formation yield the final active pharmaceutical ingredient (API). This method avoids potential complications and side reactions associated with direct alkylation of a pre-formed piperidine-4-carboxamide.
The overall workflow is depicted below:
Sources
Validation & Comparative
A Comparative Guide to Acetylcholinesterase Inhibition: Donepezil vs. N-benzyl-N-cyclopropylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1][2] AChE is the critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, and its inhibition boosts cholinergic transmission, which is impaired in AD.[1][2] This guide provides a detailed comparison between donepezil, a well-established, FDA-approved AChE inhibitor, and N-benzyl-N-cyclopropylpiperidine-4-carboxamide, a representative of a class of novel investigational compounds.
Donepezil, a piperidine derivative, is a second-generation, reversible AChE inhibitor used in the management of mild to severe Alzheimer's disease.[3][4][5] While it alleviates symptoms by improving cognitive function, it does not alter the course of the disease.[5] In contrast, N-benzyl-N-cyclopropylpiperidine-4-carboxamide and its analogues are part of ongoing research to develop new, potentially more effective AChE inhibitors.[6][7] This comparison will delve into their mechanisms of action, inhibitory potency, the experimental protocols used for their evaluation, and their structure-activity relationships.
Mechanism of Action: A Tale of Two Inhibitors
Acetylcholinesterase breaks down acetylcholine in the synaptic cleft, terminating the nerve signal.[2] Inhibitors prevent this breakdown, increasing the amount and duration of acetylcholine available to postsynaptic receptors.
Donepezil: Molecular studies have revealed that donepezil is a reversible, mixed competitive and noncompetitive inhibitor of AChE.[3][4] Its elongated structure allows it to span the active site of the enzyme, binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). This dual-binding mechanism is a key feature of its high potency and selectivity.
N-benzyl-N-cyclopropylpiperidine-4-carboxamide: While direct crystallographic data for this specific compound is not widely available, its structural motifs—the N-benzylpiperidine core and the carboxamide linker—are common in many known AChE inhibitors.[8] The protonated nitrogen of the piperidine ring is hypothesized to interact with the anionic subsite of the enzyme, a crucial interaction for many AChE inhibitors.[9] The benzyl group can engage in π-π stacking interactions within the active site gorge, and the cyclopropyl and carboxamide moieties can be optimized to form hydrogen bonds and other interactions to enhance binding affinity.[9]
Caption: Putative binding modes of Donepezil and the novel compound at the AChE active site.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It is important to note that IC50 values can vary based on experimental conditions (e.g., enzyme source, substrate concentration).
| Compound | Target | IC50 (µM) | Notes |
| Donepezil | Acetylcholinesterase (AChE) | ~0.046[10] | Potent inhibitor, widely used as a reference compound. In vivo studies in Alzheimer's patients estimated a plasma IC50 of 53.6 ng/mL.[11] |
| N-benzylpiperidine carboxamide derivatives | Acetylcholinesterase (AChE) | 0.41 - 5.94[7] | This represents a range for two of the most active analogues in a specific study.[7] Another study on N-benzyl piperidine derivatives reported IC50 values in the range of 3.22 - 6.89 µM.[6] |
As the data shows, while N-benzylpiperidine carboxamide derivatives demonstrate promising AChE inhibitory activity, the reported values in current literature indicate a lower potency compared to the established drug, donepezil.[7][10] Further structural optimization of this novel scaffold is required to match or exceed the potency of donepezil.
Experimental Protocol: Determination of AChE Inhibition via Ellman's Assay
The gold standard for measuring AChE activity and inhibition in vitro is the spectrophotometric method developed by Ellman.[12][13][14] This assay is reliable, rapid, and suitable for high-throughput screening.[12]
Assay Principle: The assay uses acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh into thiocholine and acetate.[12] The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[12][15] The presence of an inhibitor reduces the rate of this color formation, and the percentage of inhibition can be calculated by comparing the reaction rate with that of a control without the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 7.5-8.0).[13][15]
-
Dissolve AChE enzyme in the buffer to the desired concentration.
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATChI), in buffer.[12]
-
Prepare a stock solution of DTNB in buffer.[12]
-
Prepare serial dilutions of the test inhibitors (Donepezil, N-benzyl-N-cyclopropylpiperidine-4-carboxamide) in a suitable solvent (e.g., DMSO), followed by dilution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor solution to the test wells and the corresponding vehicle to the control wells.
-
Add the AChE enzyme solution to all wells except for the blank.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.
-
Add the DTNB solution to all wells.[12]
-
Initiate the reaction by adding the ATChI substrate solution to all wells.[12]
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[12]
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the Ellman's assay to determine AChE inhibition.
Structure-Activity Relationship (SAR) Insights
Donepezil: The N-benzylpiperidine moiety is crucial for its interaction with the CAS of AChE. The dimethoxyindanone part is essential for its interaction with the PAS. The specific length of the linker connecting these two parts is optimized for dual binding.
N-benzyl-N-cyclopropylpiperidine-4-carboxamide:
-
N-benzyl group: This group is a common feature in many potent AChE inhibitors and likely contributes to binding through hydrophobic and π-π interactions in the active site gorge.[9]
-
Piperidine Ring: The basic nitrogen atom is critical. It is likely protonated at physiological pH and forms a key ionic interaction with the anionic site of the enzyme.[16]
-
Cyclopropyl Group: This small, rigid ring can influence the conformation of the piperidine nitrogen and may provide additional hydrophobic interactions. Its precise role would need further investigation.
-
Carboxamide Linker: Replacing a more metabolically labile ester linker with a stable amide is a common strategy in drug design to improve pharmacokinetic properties.[7] The amide group also provides hydrogen bond donor and acceptor capabilities, which can be exploited to enhance binding affinity.
Conclusion and Future Directions
Donepezil remains a highly potent and clinically successful AChE inhibitor, largely due to its optimized structure that allows for dual binding to the catalytic and peripheral anionic sites of the enzyme. The class of N-benzyl-N-cyclopropylpiperidine-4-carboxamide compounds represents a promising scaffold for the development of new AChE inhibitors. While current examples show moderate potency, the core structure possesses the key features required for effective AChE inhibition.
Future research should focus on systematic modifications of this scaffold to enhance its potency. This could include altering the substitution pattern on the benzyl ring, exploring different N-alkyl groups in place of the cyclopropyl moiety, and varying the group attached to the carboxamide to optimize interactions within the AChE active site. Kinetic studies to determine the inhibition type (competitive, non-competitive, or mixed) and selectivity against butyrylcholinesterase (BuChE) would also be crucial steps in the development of these novel compounds as potential therapeutic agents for Alzheimer's disease.
References
- Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). Journal of Chemical Information and Modeling.
- Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). ACS Publications.
- Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. (2021). Molecules.
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). ResearchGate.
- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry.
- Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019). Molecules.
- What is the mechanism of Donepezil Hydrochloride?. (2024). Patsnap Synapse.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (N.A.). PubMed.
- Pharmacology of Donepezil Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry.
- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (N.A.). Benchchem.
- Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. (N.A.). PubMed.
- Donepezil. (2023). StatPearls - NCBI Bookshelf.
- Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (N.A.). PubMed.
- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology.
- Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. (N.A.). Sigma-Aldrich.
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (N.A.). MDPI.
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Molecules.
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A Senior Application Scientist's Guide to N-Benzylpiperidine Cholinesterase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment.[1] Among the myriad of scaffolds explored, the N-benzylpiperidine moiety has emerged as a privileged structure, demonstrating significant potential in the design of potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2][3] This guide provides a comprehensive comparative analysis of N-benzylpiperidine-based cholinesterase inhibitors, delving into their mechanism of action, structure-activity relationships, and the experimental protocols essential for their evaluation.
The Scientific Rationale: Why N-Benzylpiperidine?
The N-benzylpiperidine motif is a versatile and structurally flexible scaffold frequently employed in medicinal chemistry.[4] Its three-dimensional nature and ability to engage in crucial cation-π interactions with target proteins make it an ideal starting point for the design of enzyme inhibitors.[4] In the context of cholinesterase inhibition, the benzyl group can interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine ring can bind to the catalytic active site (CAS), effectively blocking the hydrolysis of the neurotransmitter acetylcholine.[5] This dual-binding capacity is a key attribute that underpins the efficacy of many successful cholinesterase inhibitors, including the blockbuster drug donepezil.
Mechanism of Action: A Tale of Two Sites
The primary function of acetylcholinesterase is the rapid hydrolysis of acetylcholine into choline and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses.[1] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to cognitive decline.[1] Cholinesterase inhibitors mitigate this by preventing the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
N-benzylpiperidine derivatives typically exhibit a competitive mode of inhibition.[5] Their mechanism of action involves the simultaneous occupation of two key sites within the acetylcholinesterase enzyme:
-
Catalytic Active Site (CAS): The protonated piperidine nitrogen forms a crucial cation-π interaction with the indole ring of the Trp86 residue in the CAS. This interaction anchors the inhibitor within the active site, preventing the binding of the natural substrate, acetylcholine.[5]
-
Peripheral Anionic Site (PAS): The benzyl group of the inhibitor interacts with aromatic residues, such as Trp286 and Tyr341, at the PAS through π-π stacking interactions.[5] This interaction at the PAS is significant as it can allosterically modulate the active site and is also implicated in the pathological aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[6]
Butyrylcholinesterase (BChE) is another cholinesterase that can hydrolyze acetylcholine.[5] In the later stages of Alzheimer's disease, BChE levels in the brain can increase, making it an important therapeutic target.[5] N-benzylpiperidine derivatives can also inhibit BChE, often with varying selectivity compared to AChE.
Signaling Pathway of Cholinesterase Inhibition
Caption: Cholinergic synapse and the inhibitory action of N-benzylpiperidine derivatives on AChE.
Comparative Analysis of N-Benzylpiperidine Derivatives
The inhibitory potency of N-benzylpiperidine derivatives against AChE and BChE is highly dependent on the nature and position of substituents on both the benzyl and piperidine rings. The following table summarizes the in vitro inhibitory activities (IC50 values) of a selection of N-benzylpiperidine derivatives from various studies.
| Compound ID | Modification | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |
| Donepezil | (Reference) | ~0.023 | ~7.0 | ~304 | [1] |
| Compound 19 | 1-Benzoylpiperidine derivative | 5.10 ± 0.24 | Moderate Inhibition | - | [1] |
| Compound 4a | N-benzyl-piperidine derivative | 2.08 ± 0.16 | 7.41 ± 0.44 | 3.56 | [2] |
| Compound 28 | Amide linker, indanone moiety replaced with indeno[1,2-d]thiazole | 0.41 ± 1.25 | - | - | [3] |
| Compound 20 | Amide linker, indanone moiety replaced with pyrazole | 5.94 ± 1.08 | - | - | [3] |
| Compound d10 | Dual HDAC/AChE inhibitor | 3.22 | - | - | [7] |
| Compound d5 | Dual HDAC/AChE inhibitor | 6.89 | - | - | [7] |
| Lead Compound 5 | Ester linker with indanone moiety | 0.03 ± 0.07 | - | - | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Benzyl Ring: The presence of electron-donating or electron-withdrawing groups on the benzyl ring can significantly influence inhibitory activity. For instance, some studies have shown that halogen substituents at the 3-position of the benzyl ring do not enhance AChE activity.[1][8]
-
Linker between Piperidine and Aromatic Moiety: Replacing a metabolically labile ester linker with a more stable amide linker has been a successful strategy in developing potent inhibitors.[3]
-
Modifications to the Aromatic Moiety: Exchanging the indanone moiety of donepezil-like structures with various aryl and aromatic heterocycles has led to the discovery of compounds with potent AChE inhibition.[3]
-
Dual-Target Inhibition: The N-benzylpiperidine scaffold has been successfully utilized to design multi-target-directed ligands, such as dual inhibitors of AChE and histone deacetylase (HDAC), which may offer additional therapeutic benefits in Alzheimer's disease.[7]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The determination of a compound's inhibitory potency against AChE and BChE is a critical step in the drug discovery process. The most widely used method is the spectrophotometric assay developed by Ellman.[9][10] This method is simple, rapid, and reliable for high-throughput screening.[11]
Principle:
The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine.[11] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate.[11] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[10][11] The rate of color formation is directly proportional to the enzyme activity.
Workflow for Ellman's Assay
Caption: Step-by-step workflow of the Ellman's method for cholinesterase inhibition assay.
Detailed Step-by-Step Methodology:
1. Reagent Preparation:
- Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
- DTNB Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the phosphate buffer.
- Substrate Solution (Acetylthiocholine Iodide - ATChI, 10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily.
- Enzyme Solution: Prepare a stock solution of electric eel acetylcholinesterase (EeAChE) or equine serum butyrylcholinesterase (EqBChE) in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes.
- Test Compound Solutions: Prepare a series of dilutions of the N-benzylpiperidine inhibitor in a suitable solvent (e.g., DMSO), and then dilute further in the phosphate buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
2. Assay Procedure (96-well plate format):
- To each well of a 96-well microplate, add in the following order:
- 140 µL of 0.1 M Phosphate Buffer (pH 8.0)
- 20 µL of DTNB solution
- 10 µL of the test compound solution (or buffer for control, and a known inhibitor like donepezil for positive control)
- 10 µL of the enzyme solution
- Mix the contents of the wells by gentle shaking.
- Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
- Initiate the reaction by adding 20 µL of the ATChI substrate solution to each well.
- Immediately start monitoring the change in absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.
3. Data Analysis:
- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
- Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where:
- V_inhibitor is the rate of reaction in the presence of the inhibitor.
- V_control is the rate of reaction in the absence of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Therapeutic Potential and Future Directions
N-benzylpiperidine-based cholinesterase inhibitors have demonstrated significant promise in preclinical studies for the treatment of Alzheimer's disease.[6] Their ability to interact with both the catalytic and peripheral anionic sites of AChE provides a strong foundation for their inhibitory activity.[5] Furthermore, the versatility of the N-benzylpiperidine scaffold allows for the development of multi-target-directed ligands that can address other pathological aspects of Alzheimer's disease, such as amyloid-beta aggregation and neuroinflammation.[4][6]
Future research in this area will likely focus on:
-
Optimizing Selectivity: Fine-tuning the structure of N-benzylpiperidine derivatives to achieve desired selectivity for AChE over BChE, or vice versa, depending on the targeted stage of the disease.
-
Multi-Target Drug Design: Incorporating pharmacophores that can interact with other relevant targets in Alzheimer's disease, such as beta-secretase (BACE1) and monoamine oxidase (MAO), to create single molecules with multiple therapeutic actions.[4][6]
-
Improving Pharmacokinetic Properties: Enhancing the blood-brain barrier permeability and metabolic stability of these compounds to ensure they reach their target in the central nervous system in sufficient concentrations.[2]
References
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]
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Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Scientific Reports. [Link]
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Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
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Recent advances in the neuroprotective potential of isatin and its derivatives. International Journal of Pharmaceutical Sciences. [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. [Link]
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IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]
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Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
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New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C. [Link]
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- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of N-Substituted Piperidine-4-Carboxamides as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The N-substituted piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this class of molecules, with a specific focus on their modulation of opioid receptors. By understanding how subtle structural modifications influence potency, selectivity, and pharmacokinetic properties, researchers can more effectively design and develop novel opioid receptor ligands with improved therapeutic profiles.
Introduction: The Versatility of the Piperidine-4-Carboxamide Core
The piperidine ring is a common motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to introduce a basic nitrogen atom and a three-dimensional framework into a molecule.[1][2] When functionalized at the 4-position with a carboxamide group, and further substituted on the piperidine nitrogen, this scaffold provides a versatile platform for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) like the opioid receptors.[3] The N-substituent, in particular, plays a critical role in defining the pharmacological profile of these compounds, influencing receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[2]
This guide will focus on the modulation of the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are central to pain perception, mood, and reward pathways.[4] Understanding the SAR at these receptors is crucial for developing novel analgesics with reduced side effects compared to traditional opioids.[5]
Core Structure-Activity Relationships: The Impact of the N-Substituent
The nature of the substituent on the piperidine nitrogen (R in the general structure below) is a key determinant of opioid receptor affinity and functional activity. Systematic modifications of this group have revealed critical insights into the ligand-receptor interactions.
General Structure of N-Substituted Piperidine-4-Carboxamides
Influence of N-Aralkyl Substituents on Opioid Receptor Affinity
A common strategy in the design of opioid ligands is the introduction of an aralkyl group on the piperidine nitrogen. The length of the alkyl chain and the nature of the aromatic ring significantly impact receptor binding.
For instance, in the context of fentanyl and its analogs, which share a related 4-anilinopiperidine core, the N-phenethyl group is crucial for high µ-opioid receptor (MOR) affinity.[6] Replacing the N-phenethyl group with an N-benzyl group, which differs by only a single carbon in the alkyl linker, can dramatically reduce activity.[6] This highlights the sensitivity of the MOR binding pocket to the spatial orientation and extension of the N-substituent.
The following table summarizes the binding affinities (Ki) and functional activities (EC50 and % stimulation in a [³⁵S]GTPγS assay) of a series of N-substituted 4-(N-phenylpropanamido)piperidines, which are structurally related to the piperidine-4-carboxamide core. This data illustrates the impact of varying the N-substituent on opioid receptor activity.
| Compound | N-Substituent (R) | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR EC50 (nM) | MOR % Stim. |
| 1 | H | 29 ± 9 | 14 ± 2 | 310 ± 50 | dns | 11 ± 6 |
| 2 | Methyl | 1.4 ± 0.1 | 7.8 ± 0.9 | 140 ± 24 | dns | dns |
| 3 | Ethyl | 2.0 ± 0.8 | 12 ± 2 | 110 ± 11 | 119 ± 39 | 26 ± 2 |
| 4 | Propyl | 3.8 ± 0.8 | 36 ± 4 | 250 ± 51 | 150 ± 49 | 23 ± 2 |
| 5 | Benzyl | 1.1 ± 0.3 | 6.6 ± 2 | 78 ± 15 | 85 ± 10 | 17 ± 3 |
| 6 | Phenethyl | 6.4 ± 0.1 | 11 ± 0.65 | 330 ± 92 | dns | dns |
| 7 | 3-Phenylpropyl | 1.1 ± 0.2 | 21 ± 7 | 150 ± 42 | dns | dns |
| 8 | 4-Phenylbutyl | 0.45 ± 0.3 | 6.6 ± 2 | 78 ± 15 | 64 ± 3 | 43 ± 6 |
| 9 | 2-(Thien-2-yl)ethyl | 0.29 ± 0.07 | 23 ± 8.9 | 89 ± 23 | 20 ± 3.6 | 36 ± 4 |
| 10 | 3-(Thien-2-yl)propyl | 0.3 ± 0.1 | 28 ± 6.8 | 54 ± 3.2 | 41 ± 15 | 49 ± 5 |
| 11 | 4-(Thien-2-yl)butyl | 0.42 ± 0.15 | 6.9 ± 1.7 | 39 ± 15 | 53 ± 23 | 42 ± 1 |
| Data adapted from a study on 4-substituted piperidines.[5] "dns" indicates "does not stimulate". |
From this data, several key SAR trends can be observed:
-
N-Alkylation: Small N-alkyl groups like methyl and ethyl generally maintain good MOR affinity.
-
N-Aralkyl Chain Length: Increasing the alkyl chain length of the N-aralkyl substituent from benzyl to phenethyl and longer can have varied effects on MOR affinity, with a 4-phenylbutyl group (Compound 8 ) showing very high affinity.
-
Heteroaromatic Substituents: Replacing the phenyl ring with a bioisosteric heterocycle like thiophene can be beneficial. The N-(2-(thien-2-yl)ethyl) substituent (Compound 9 ) demonstrates very high MOR affinity and potent agonist activity.
The Role of the Carboxamide Moiety
While the N-substituent is a primary driver of affinity and selectivity, the carboxamide group at the 4-position is crucial for anchoring the ligand within the receptor binding pocket. The amide NH and carbonyl oxygen can participate in hydrogen bonding interactions with receptor residues. Modifications to the amide substituent (R' in the general structure) can also influence the pharmacological profile, though this is beyond the primary scope of this guide.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of N-substituted piperidine-4-carboxamides.
General Synthesis of N-Substituted Piperidine-4-Carboxamides
The synthesis of N-substituted piperidine-4-carboxamides can be achieved through a straightforward two-step process involving N-arylation or N-alkylation of a piperidine-4-carboxamide precursor, followed by modifications to the carboxamide if necessary. A common and efficient method is reductive amination.
Step-by-Step Protocol for the Synthesis of N-(Phenethyl)piperidine-4-carboxamide:
-
Reductive Amination:
-
To a solution of 1-phenethyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add aniline (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenethyl-4-anilinopiperidine.[7]
-
-
Conversion to Carboxamide (via Nitrile):
-
The N-phenethyl-4-anilinopiperidine can be converted to the corresponding 4-cyano derivative via a Sandmeyer-type reaction or other methods.
-
The resulting nitrile is then subjected to hydrolysis under acidic or basic conditions to afford the desired N-phenethylpiperidine-4-carboxamide. A common method involves heating the nitrile in concentrated sulfuric acid.[8]
-
The reaction mixture is then carefully neutralized and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography on silica gel.
-
Note: This is a generalized procedure. Specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates.
In Vitro Biological Evaluation
This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor (MOR) using a radiolabeled ligand.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Thaw cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR) on ice.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a solution of the radioligand, such as [³H]-DAMGO, in the assay buffer at a concentration near its Kd (e.g., 0.5 nM).[1]
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 1 mL per well:
-
hMOR cell membranes (typically 10-20 µg of protein).[1]
-
[³H]-DAMGO solution.
-
Varying concentrations of the test compound.
-
-
Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known non-radiolabeled opioid ligand, e.g., 10 µM Naloxone).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest.
-
Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of [³⁵S]GTPγS.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, assay buffer with GDP, and varying concentrations of the test compound.
-
Include wells for basal binding (no agonist) and maximal stimulation (a saturating concentration of a known full agonist, e.g., DAMGO for MOR).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the [³⁵S]GTPγS solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Scintillation Counting:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the basal binding from all values to determine the agonist-stimulated binding.
-
Plot the stimulated binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The Emax is often expressed as a percentage of the maximal stimulation achieved with a standard full agonist.
-
In Vitro ADME/PK Profiling: A Critical Step in Drug Development
Beyond receptor affinity and functional activity, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential as a drug candidate.[10] Here, we provide protocols for two key in vitro ADME assays.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[11]
Step-by-Step Protocol:
-
Incubation:
-
Incubate the test compound (e.g., at 1 µM) with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.[12]
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) from the half-life and the protein concentration in the incubation.
-
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates.[13][14]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (typically at a non-toxic concentration) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux by transporters like P-glycoprotein.
-
Conclusion and Future Directions
The N-substituted piperidine-4-carboxamide scaffold remains a highly attractive starting point for the design of novel opioid receptor modulators. The extensive SAR data available for related structures provides a strong foundation for further optimization. As demonstrated in this guide, the N-substituent is a critical handle for tuning receptor affinity, selectivity, and functional activity.
Future research in this area will likely focus on the development of biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is associated with some of the undesirable side effects of opioids. A thorough understanding of the SAR, coupled with detailed in vitro characterization of binding, function, and ADME properties, is essential for the successful development of safer and more effective opioid analgesics based on the N-substituted piperidine-4-carboxamide scaffold.
References
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Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 690-695. [Link]
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Somogyi, G. T., et al. (2020). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 15(5), e0232509. [Link]
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Vandeputte, M. M., & Stove, C. P. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. Pharmacology & Therapeutics, 235, 108161. [Link]
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Frolov, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6439. [Link]
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van der Mey, M., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 14(9), 3462-3471. [Link]
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Murakami, K., et al. (2025). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology. [Link]
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Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119. [Link]
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International Journal of New Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
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Palliative Care Network of Wisconsin. Opioid Pharmacokinetics. [Link]
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Dargan, P. I., & Wood, D. M. (2015). Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation. Analytical and Bioanalytical Chemistry, 407(23), 7015-7028. [Link]
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The Antiviral Potential of Piperidine Carboxamides: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
The relentless challenge posed by viral diseases necessitates a continuous search for novel antiviral agents with broad-spectrum activity and favorable safety profiles. Among the myriad of scaffolds explored in medicinal chemistry, the piperidine carboxamide core has emerged as a privileged structure, demonstrating significant potential against a diverse range of viruses. This guide provides a comprehensive comparison of the antiviral activity of various piperidine carboxamide analogs, supported by experimental data and detailed methodologies, to aid in the ongoing efforts of antiviral drug discovery and development.
Unraveling the Antiviral Mechanisms of Piperidine Carboxamides
The versatility of the piperidine carboxamide scaffold allows for its interaction with a variety of viral and host targets, leading to the inhibition of viral replication through distinct mechanisms. This adaptability is a key factor in its broad-spectrum potential.
Targeting Viral Entry: The Case of HIV-1
A significant number of piperidine-4-carboxamide derivatives have been developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2][3] By binding to CCR5, these compounds allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for membrane fusion and subsequent viral entry.[4]
Caption: Mechanism of HIV-1 entry inhibition by piperidine carboxamide CCR5 antagonists.
Modulating Host Factors: A Strategy Against RNA Viruses
Several piperidine-4-carboxamide analogs have demonstrated broad inhibitory activity against a range of RNA viruses, including members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families.[5] The proposed mechanism of action for some of these compounds involves the modulation of a host factor essential for cap-dependent translation.[5] By targeting a cellular process that the virus hijacks for its own replication, these analogs can achieve broad-spectrum activity and potentially have a higher barrier to the development of viral resistance.
Caption: Proposed mechanism of broad-spectrum antiviral activity through host factor modulation.
Comparative Antiviral Activity of Piperidine Carboxamide Analogs
The following tables summarize the in vitro antiviral activity of representative piperidine carboxamide analogs against various viruses. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
Table 1: Antiviral Activity against Human Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| NCGC2955 | HCoV-NL63 | Vero | 2.5 ± 0.15 | > 300 | > 120 | [5] |
| NCGC2955 | HCoV-NL63 | MK2 | 1.5 ± 0.2 | > 300 | > 200 | [5] |
| NCGC2955 | HCoV-OC43 | HFF | 1.5 ± 0.01 | > 300 | > 200 | [5] |
| NCGC2955 | SARS-CoV-2 (Alpha) | Vero E6 | 9.21 ± 0.01 | > 300 | > 32.5 | [5] |
| Analog 153 | SARS-CoV-2 (Alpha) | Calu-3 | 0.11 ± 0.04 | > 300 | > 2727 | [5] |
| NCGC2955 | SARS-CoV-2 (Delta) | Calu-3 | 0.2 ± 0.02 | > 300 | > 1500 | [5] |
Table 2: Antiviral Activity against Human Cytomegalovirus (CMV)
| Compound | Assay | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| NCGC2955 (1) | Luciferase | 1.7 ± 0.6 | > 500 | > 294 | [6] |
| NCGC2955 (1) | Plaque Assay | 1.99 ± 0.15 | > 500 | > 251 | [6] |
| Analog 7 | Luciferase | 0.21 ± 0.06 | > 500 | > 2380 | [6] |
| Analog 7 | Plaque Assay | 0.55 ± 0.06 | > 500 | > 909 | [6] |
| Analog 8 | Luciferase | 0.28 ± 0.06 | > 500 | > 1785 | [6] |
| Analog 8 | Plaque Assay | 0.42 ± 0.07 | > 500 | > 1190 | [6] |
| Analog 9 | Luciferase | 0.30 ± 0.05 | > 500 | > 1667 | [6] |
| Analog 9 | Plaque Assay | 0.35 ± 0.07 | > 500 | > 1428 | [6] |
Table 3: Antiviral Activity against Human Immunodeficiency Virus-1 (HIV-1)
| Compound | Assay | IC50 (nM) | Reference |
| 5f | Membrane Fusion | 5.8 | [2] |
| TAK-220 (5m) | CCR5 Binding | 3.5 | [2] |
| TAK-220 (5m) | Membrane Fusion | 0.42 | [2] |
| TAK-220 (5m) | HIV-1 Replication (PBMCs) | 1.1 (mean EC50) | [2] |
| 11f | HIV-1 Replication (PBMCs) | 0.59 (EC50) | [3] |
| 19 | CCR5 Inhibition (Calcium Mobilization) | 25.73 | [7] |
| 19 | Anti-HIV Activity | 73.01 | [7] |
Table 4: Antiviral Activity against Norovirus
| Compound | Virus | EC50 (µM) | Reference |
| Heterocyclic carboxamide 1 | Norovirus | 37 | [8] |
| 3,5-di-bromo-thiophene derivative 2j | Norovirus | 24 | [8] |
| 4,6-di-fluoro-benzothiazole derivative 3j | Norovirus | 5.6 | [8] |
| Hybrid compound 4b | Norovirus | 0.53 | [8] |
Experimental Protocols for Antiviral Activity Assessment
The reliable evaluation of antiviral compounds hinges on robust and well-characterized in vitro assays. The following are detailed protocols for commonly employed methods in the study of piperidine carboxamide analogs.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds that inhibit viral replication.
Principle: This method measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, MDCK) in 24-well plates to form a confluent monolayer.[9]
-
Compound Treatment: Prepare serial dilutions of the piperidine carboxamide analogs. Remove the growth medium from the cells and add the compound dilutions. Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.
-
Viral Infection: Infect the cells with a known titer of the virus (e.g., 50-100 plaque-forming units per well). Allow for viral adsorption for 1-2 hours at 37°C.[10]
-
Overlay Application: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) mixed with the respective compound concentrations. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-4 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet.[9] The plaques will appear as clear zones against a background of stained, viable cells.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow of the Plaque Reduction Assay.
Luciferase Reporter Assay
This assay offers a high-throughput and sensitive method for quantifying viral replication, particularly for viruses that have been engineered to express a reporter gene like luciferase.
Principle: The assay measures the activity of a reporter enzyme (luciferase) expressed by a recombinant virus. A decrease in luciferase activity in the presence of a compound indicates inhibition of viral replication.
Step-by-Step Methodology:
-
Cell Seeding: Plate host cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the piperidine carboxamide analogs to the wells.
-
Viral Infection: Infect the cells with a recombinant virus expressing luciferase.
-
Incubation: Incubate the plates for a suitable period (e.g., 24-72 hours) to allow for viral replication and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the luciferase enzyme.[11]
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate. The resulting luminescence is measured using a luminometer.[11]
-
Data Analysis: The EC50 value is determined as the compound concentration that reduces luciferase activity by 50% compared to the virus control.
Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.
Conclusion and Future Perspectives
The piperidine carboxamide scaffold represents a highly promising platform for the development of novel antiviral agents. The data presented herein highlights the remarkable versatility of this chemical class, with different analogs exhibiting potent activity against a diverse array of viruses through varied mechanisms of action. The high selectivity indices observed for many of these compounds underscore their potential for further development as safe and effective therapeutics.
Future research should focus on optimizing the structure-activity relationships for each viral target to enhance potency and pharmacokinetic properties. Furthermore, exploring the potential for combination therapies, where piperidine carboxamide analogs are used in conjunction with other antiviral agents with different mechanisms of action, could lead to more effective treatment strategies and help mitigate the risk of drug resistance. The continued investigation of this versatile scaffold is a critical endeavor in our preparedness against existing and emerging viral threats.
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A Senior Application Scientist's Guide to Benchmarking Novel Fungicides Against Commercial Standards
Introduction: The Imperative for Rigorous Fungicide Evaluation
The relentless evolution of fungal pathogens poses a continuous threat to global food security and agricultural sustainability. The development of novel fungicides is a critical component in the integrated pest management (IPM) toolbox, offering new modes of action and potentially overcoming existing resistance issues.[1][2] However, the transition from a promising lead compound to a commercially viable and effective fungicide is contingent upon a rigorous and objective benchmarking process. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the performance of novel fungicides against established commercial standards. By adhering to the principles of scientific integrity and employing robust experimental designs, researchers can generate the high-quality data necessary to validate the potential of new fungicidal agents.
This document eschews a rigid template, instead focusing on the logical progression of a comprehensive evaluation. We will delve into the critical experimental phases, from initial in vitro screenings to more complex in vivo trials, while emphasizing the importance of understanding the underlying scientific principles that govern each step.
Pillar I: Foundational In Vitro Assessment
The initial phase of benchmarking focuses on characterizing the intrinsic activity of the novel fungicide in a controlled laboratory setting. These in vitro assays are essential for determining the baseline efficacy and spectrum of activity, providing a rapid and cost-effective means of identifying promising candidates for further development.
Determining the Minimum Inhibitory Concentration (MIC): The First Litmus Test
The Minimum Inhibitory Concentration (MIC) is a fundamental metric that quantifies the lowest concentration of a fungicide required to inhibit the visible growth of a specific fungal pathogen.[3] This provides a quantitative measure of the compound's intrinsic potency.
-
Pathogen Culture: Grow the target fungal pathogen (e.g., Fusarium graminearum, Botrytis cinerea) on an appropriate solid medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed.[4]
-
Spore Suspension Preparation: Harvest spores by flooding the agar plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 20) and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Fungicide Stock Solution: Prepare a concentrated stock solution of the novel fungicide and commercial standards in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fungicide stock solutions in a suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized spore suspension to each well, resulting in a final spore concentration of 5 x 10^4 spores/mL.
-
Controls:
-
Positive Control: Wells containing growth medium and the fungal inoculum but no fungicide.
-
Negative Control: Wells containing only the growth medium.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the fungicides.
-
-
Incubation: Incubate the microtiter plates at an optimal temperature for the specific pathogen (e.g., 25°C) for a defined period (e.g., 48-72 hours), or until robust growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest fungicide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Assessing the Spectrum of Activity: Casting a Wide Net
A broad-spectrum fungicide is often more commercially viable as it can be used to control a wider range of plant diseases.[5] Therefore, it is crucial to test the novel fungicide against a diverse panel of economically important fungal pathogens.
The MIC determination protocol described above can be adapted to screen the novel fungicide against a panel of pathogens representing different fungal classes and causing diseases in various crops.
Example Pathogen Panel:
| Pathogen | Disease Caused | Crop(s) Affected |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Ornamentals |
| Puccinia triticina | Leaf Rust | Wheat |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley, Maize |
| Phytophthora infestans | Late Blight | Potatoes, Tomatoes |
| Alternaria solani | Early Blight | Potatoes, Tomatoes |
| Erysiphe necator | Powdery Mildew | Grapes |
By determining the MIC for each pathogen, a comparative spectrum of activity can be established for the novel compound and the commercial standards.
Pillar II: Greenhouse and Growth Chamber Trials - Bridging the Gap to Real-World Application
In vivo experiments under controlled environmental conditions are the critical next step to evaluate the fungicide's performance on a whole-plant level. These trials provide insights into its efficacy in preventing or controlling disease on a living host, as well as its potential for phytotoxicity.
Prophylactic and Curative Efficacy Trials
It is essential to determine whether a fungicide is more effective when applied before (prophylactic) or after (curative) the pathogen has infected the plant.[6]
-
Plant Material: Grow susceptible host plants (e.g., wheat seedlings for Puccinia triticina testing) in pots under controlled greenhouse conditions (e.g., 20-22°C, 16-hour photoperiod).
-
Fungicide Application:
-
Prophylactic Treatment: Apply the novel fungicide and commercial standards to the plants at various concentrations 24 hours before inoculation with the pathogen.[6]
-
Curative Treatment: Apply the fungicides 24-48 hours after inoculation.
-
Control Groups: Include an untreated, inoculated control group and an untreated, non-inoculated (healthy) control group.
-
-
Inoculation: Prepare a spore suspension of the target pathogen as described in the MIC protocol. Spray the suspension evenly onto the leaves of the plants until runoff. For pathogens like Puccinia triticina, it is crucial to maintain high humidity (e.g., by covering the plants with plastic bags) for 24 hours post-inoculation to facilitate infection.
-
Incubation and Disease Assessment: Maintain the plants in the greenhouse and monitor for disease development. Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a standardized disease rating scale (e.g., percentage of leaf area covered by lesions).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated, inoculated control. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), should be used to determine significant differences between treatments.
Phytotoxicity Assessment: Ensuring Crop Safety
A critical aspect of fungicide development is ensuring that the compound does not harm the host plant at effective concentrations.[7] Phytotoxicity can manifest as various symptoms, including chlorosis, necrosis, stunting, and leaf distortion.[7]
-
Plant Material: Use healthy, actively growing plants of the target crop.
-
Fungicide Application: Apply the novel fungicide at a range of concentrations, including the anticipated effective dose and 2-4 times this concentration, to simulate potential over-application in the field.[8] An untreated control group should also be included.
-
Observation and Rating: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a phytotoxicity rating scale to quantify the damage.
Example Phytotoxicity Rating Scale: [9][10]
| Rating | % of Leaf Area Affected | Description |
| 0 | 0% | No visible injury |
| 1 | 1-10% | Slight discoloration or stunting |
| 2 | 11-25% | Moderate discoloration, some necrosis |
| 3 | 26-50% | Severe discoloration, significant necrosis |
| 4 | >50% | Severe necrosis, plant death |
Pillar III: Data Interpretation and Strategic Decision Making
The culmination of the benchmarking process is the comprehensive analysis and interpretation of the collected data. This allows for an informed decision on the future development of the novel fungicide.
Comparative Data Analysis
The performance of the novel fungicide should be directly compared to the commercial standards across all experimental endpoints.
Table 1: Example Comparative Performance Summary
| Compound | FRAC Code | MIC vs. F. graminearum (µg/mL) | Prophylactic Efficacy vs. P. triticina (% control) | Phytotoxicity Rating on Wheat (at 2x effective dose) |
| Novel Fungicide X | New | 0.5 | 92% | 0 |
| Tebuconazole | 3 | 1.2 | 85% | 1 |
| Pyraclostrobin | 11 | 0.8 | 88% | 0 |
Note: The Fungicide Resistance Action Committee (FRAC) code classifies fungicides by their mode of action, which is crucial for resistance management strategies.[11]
Resistance Risk Assessment
A preliminary assessment of the risk of resistance development is a critical consideration. Fungicides with a single-site mode of action are generally at a higher risk of resistance development compared to multi-site inhibitors.[1] Understanding the novel fungicide's mode of action is therefore paramount.
Guidelines for Resistance Risk Assessment: [12][13]
-
Mode of Action: Determine if the fungicide has a single-site or multi-site mode of action.
-
Cross-Resistance: Evaluate if there is cross-resistance with existing fungicide classes.
-
Pathogen Biology: Consider the reproductive rate and genetic variability of the target pathogens.
Visualizing the Benchmarking Workflow
A clear and logical workflow is essential for a successful fungicide benchmarking program.
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Bridging the Gap: A Guide to In Vitro-In Vivo Correlation (IVIVC) for N-Benzylpiperidine Derivatives in CNS Drug Discovery
The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, prized for its structural flexibility and three-dimensional character that allows for potent and selective interactions with a variety of biological targets.[1][2] This versatile scaffold is present in numerous approved drugs, particularly those targeting the central nervous system (CNS), such as the acetylcholinesterase inhibitor Donepezil used in Alzheimer's disease therapy.[1] However, the journey from a promising in vitro hit to a clinically effective in vivo agent is fraught with challenges. The complexity of the CNS, with its intricate neuronal networks and the formidable blood-brain barrier (BBB), often leads to a frustrating disconnect between laboratory assays and real-world therapeutic efficacy.[3][4]
This guide provides a framework for establishing a robust in vitro-in vivo correlation (IVIVC) for N-benzylpiperidine derivatives. We will delve into the critical experimental choices, compare key derivatives from published studies, and offer detailed protocols to equip researchers with the tools to navigate the complexities of CNS drug development. Our focus is not just on the "how," but the "why," fostering a deeper understanding of how to build a self-validating system for predicting clinical potential.
The IVIVC Challenge in CNS Drug Development
An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (like dissolution rate or enzyme inhibition) to an in vivo pharmacokinetic or pharmacodynamic response (like plasma concentration or therapeutic effect).[5][6] For CNS-active compounds, establishing this correlation is particularly arduous. A compound may exhibit nanomolar potency in an enzymatic assay but fail in vivo due to poor BBB penetration, rapid metabolism, or off-target effects within complex neural circuits.[3][7] Therefore, a successful IVIVC strategy for N-benzylpiperidine derivatives must be multi-faceted, integrating data from a cascade of assays that model the biological journey from administration to target engagement in the brain.
Below is a conceptual workflow illustrating the key stages in establishing an IVIVC for CNS-targeted N-benzylpiperidine derivatives.
Caption: IVIVC Workflow for CNS Drug Candidates.
Comparative Analysis of N-Benzylpiperidine Derivatives
To illustrate the principles of IVIVC, we will compare several N-benzylpiperidine derivatives reported in the literature for their activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease. A strong IVIVC would demonstrate that compounds with higher in vitro potency against AChE also show greater efficacy in animal models of cognitive impairment, after accounting for pharmacokinetic differences.
| Compound ID | Target | In Vitro Potency (IC₅₀) | In Vivo Model | In Vivo Efficacy | Reference |
| Donepezil | AChE | ~10-30 nM (varies) | Multiple cognitive models | Gold Standard | [1][8] |
| Compound 5 | AChE | 30 nM | Not Reported | Not Reported | [8] |
| Compound 20 | AChE | 5.94 µM | In silico BBB prediction | Predicted BBB permeant | [8] |
| Compound 28 | AChE | 0.41 µM | Not Reported | Not Reported | [8] |
| Compound 15b | AChE | 0.39 µM | Scopolamine-induced mouse model | Memory amelioration confirmed | [9][10] |
| Compound d5 | HDAC / AChE | 6.89 µM (AChE) | Not Reported | Not Reported | [11] |
| Compound d10 | HDAC / AChE | 3.22 µM (AChE) | Not Reported | Not Reported | [11] |
This table synthesizes data from multiple sources for comparative purposes.
From this data, we can draw initial hypotheses. Compound 15b , with its sub-micromolar in vitro potency, demonstrated the desired in vivo effect, suggesting a successful translation from the lab bench to a living system.[9][10] In contrast, while Compound 20 was predicted to cross the BBB, its significantly lower in vitro potency (5.94 µM) might require higher doses to achieve a therapeutic effect, potentially increasing off-target risks.[8] This comparison underscores the first pillar of IVIVC: potent target engagement in vitro is necessary, but not sufficient, for in vivo success. The next step is to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties that govern the drug's journey to the target.
Essential Experimental Protocols
To build a reliable IVIVC model, standardized and well-validated assays are crucial. Here, we provide step-by-step protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the product of the enzymatic reaction.[12]
Causality: This assay is the foundational in vitro screen. It quantifies the direct interaction between the N-benzylpiperidine derivative and its intended target, providing the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%. This value is a critical input for any IVIVC model.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine iodide (ATCI), the substrate, in the buffer.
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.
-
Prepare a stock solution of AChE enzyme from electric eel (Electrophorus electricus).
-
Prepare serial dilutions of the N-benzylpiperidine test compounds in a suitable solvent (e.g., DMSO), then dilute further in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound dilution.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution. Mix and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
Causality: For a CNS drug to be effective, it must cross the blood-brain barrier. The PAMPA-BBB assay provides a high-throughput, in vitro measure of a compound's passive permeability. While it doesn't account for active transport or efflux, it serves as an excellent early filter to eliminate compounds with poor intrinsic permeability, thus strengthening the IVIVC by incorporating a key ADME parameter.[13]
Methodology:
-
System Setup:
-
Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a brain lipid extract (e.g., porcine brain lipid in dodecane) to create the artificial membrane.
-
-
Assay Procedure:
-
Fill the acceptor plate wells with buffer (pH 7.4) representing the brain side.
-
Prepare solutions of the test compounds in buffer (pH 7.4) and add them to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Incubate the plate sandwich for 4-18 hours at room temperature with gentle shaking.
-
-
Quantification and Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [drug]_acceptor / [drug]_equilibrium) (where V is volume, A is membrane area, t is time).
-
Compare the Pe values to known standards for high and low BBB penetration.
-
Protocol 3: In Vivo Morris Water Maze Test for Cognitive Enhancement
Causality: This is a widely accepted behavioral assay to assess spatial learning and memory in rodents, functions that are impaired in Alzheimer's disease.[10] A positive result in this test provides direct in vivo pharmacodynamic evidence that the compound can reverse a cognitive deficit, a crucial step in validating the in vitro hypothesis and establishing a meaningful IVIVC.
Methodology:
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning):
-
A mouse model of cognitive impairment is used (e.g., scopolamine-induced amnesia).[10]
-
Administer the N-benzylpiperidine derivative or vehicle control via the desired route (e.g., i.p., p.o.) at a set time before the trial.
-
Place the mouse in the pool at one of four starting positions.
-
Allow the mouse to swim for 60-90 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.
-
Repeat for several trials per day over 4-5 consecutive days.
-
-
Probe Trial (Memory):
-
On the day after the final acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the treated and vehicle groups. A significant decrease in latency indicates improved learning.
-
In the probe trial, a significantly greater amount of time spent in the target quadrant by the treated group indicates improved memory recall.
-
Bridging In Vitro Potency with In Vivo Efficacy
The ultimate goal is to create a model where in vitro data can reliably predict in vivo outcomes. This involves correlating parameters like AChE IC₅₀ with behavioral improvements in the Morris water maze.
Caption: From Enzyme Inhibition to Behavioral Outcome.
This diagram illustrates the causal chain. A potent IC₅₀ (in vitro) is the starting point. The compound must then navigate the pharmacokinetic challenges of absorption and distribution, especially BBB penetration, to achieve a sufficient concentration at the AChE enzyme in vivo. Successful target engagement leads to a physiological change (restoration of acetylcholine levels), which ultimately manifests as a measurable behavioral improvement. A strong IVIVC is achieved when the in vivo effective dose (ED₅₀) can be predicted from the IC₅₀ after accounting for the pharmacokinetic factors determined through assays like PAMPA and in vivo PK studies.
Conclusion and Future Directions
Establishing a robust in vitro-in vivo correlation for N-benzylpiperidine derivatives is not a simple, one-to-one comparison but a comprehensive, multi-parameter modeling effort. It requires a systematic approach that begins with precise in vitro characterization of target affinity and ADME properties, followed by carefully designed in vivo studies to measure pharmacokinetics and pharmacodynamics. The examples provided demonstrate that while a potent in vitro profile is a prerequisite, it is the interplay with BBB permeability and overall pharmacokinetic behavior that dictates the ultimate in vivo efficacy.
By adopting the integrated workflow, detailed protocols, and causal reasoning outlined in this guide, researchers can enhance the predictive power of their preclinical data. This self-validating system allows for more informed decisions, helping to prioritize compounds with the highest probability of success and accelerating the development of novel N-benzylpiperidine-based therapeutics for debilitating CNS disorders.
References
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
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Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]
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N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]
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N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
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Recent progress in translational engineered in vitro models of the central nervous system. fluidsbarrierscns.biomedcentral.com. Available at: [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]
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In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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(PDF) Twenty-First Century Challenges for In Vitro Neurotoxicity. ResearchGate. Available at: [Link]
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In Vitro In Vivo Correlation (IVIVC). TSI. Available at: [Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Available at: [Link]
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The Current Challenges for Drug Discovery in CNS Remyelination. MDPI. Available at: [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. europepmc.org. Available at: [Link]
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In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) anti-Alzheimer's agents. ResearchGate. Available at: [Link]
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Challenges and Opportunities in CNS Drug Development. Simbec-Orion. Available at: [Link]
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How to Perform IVIVC for Delayed Release Drug Formulations. YouTube. Available at: [Link]
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In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. MDPI. Available at: [Link]
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A Comparative Cross-Reactivity Profiling Guide: The Case of N-benzyl-N-cyclopropylpiperidine-4-carboxamide and its Class Analogs
This guide provides a comprehensive framework for assessing the cross-reactivity profile of N-benzyl-N-cyclopropylpiperidine-4-carboxamide, a novel piperidine carboxamide derivative. Given the limited publicly available data on this specific molecule, we will use a well-characterized compound from the same structural class, Pimozide , as a case study to illustrate the principles and methodologies of rigorous off-target profiling. The experimental workflows and data interpretation strategies detailed herein are directly applicable to the characterization of novel chemical entities like N-benzyl-N-cyclopropylpiperidine-4-carboxamide.
The imperative for thorough cross-reactivity profiling in drug discovery cannot be overstated. Unforeseen interactions with off-target proteins can lead to adverse drug reactions, toxicity, or diminished efficacy, representing a significant cause of late-stage clinical trial failures. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a comprehensive understanding of a compound's biological signature.
The Significance of the Piperidine Carboxamide Scaffold
The piperidine carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates targeting a wide array of protein families. Its conformational flexibility and ability to engage in various non-covalent interactions allow for potent and selective modulation of targets ranging from G-protein coupled receptors (GPCRs) to ion channels and enzymes. However, this same versatility can also lead to promiscuous binding if not carefully optimized.
A prime example of this pharmacological complexity is observed in the antipsychotic drug Pimozide . While its primary therapeutic effect is attributed to dopamine D2 receptor antagonism, Pimozide is known to interact with a range of other receptors and channels, contributing to both its side-effect profile and potential for drug repositioning. Understanding this polypharmacology is key to developing safer and more effective therapeutics.
Designing a Cross-Reactivity Profiling Cascade
A tiered approach to cross-reactivity profiling is often the most efficient, starting with broad, high-throughput screens and progressing to more focused, functional assessments. This cascade allows for early identification of potential liabilities and informs subsequent lead optimization efforts.
Caption: Decision workflow for functional validation of an off-target ion channel hit.
Experimental Protocol: Automated Patch-Clamp for hERG Channel Activity
Objective: To measure the functional inhibition of the hERG potassium channel by a test compound.
Materials:
-
Automated Patch-Clamp System: (e.g., QPatch, Patchliner).
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Extracellular Solution: Containing appropriate physiological ion concentrations.
-
Intracellular Solution: Containing appropriate physiological ion concentrations for whole-cell recording.
-
Test Compound: N-benzyl-N-cyclopropylpiperidine-4-carboxamide.
Procedure:
-
Cell Preparation: Culture and harvest the HEK293-hERG cells.
-
System Priming: Prime the automated patch-clamp system with extracellular and intracellular solutions.
-
Cell Sealing: The system automatically traps single cells and forms a high-resistance (giga-seal) patch.
-
Whole-Cell Configuration: The system then ruptures the cell membrane to achieve the whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage-step protocol designed to elicit and measure the characteristic hERG tail current.
-
Baseline Recording: Record the baseline hERG current in the absence of the test compound.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Recording: Record the hERG current at each compound concentration after it has reached steady-state effect.
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the data to the baseline current.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The cross-reactivity profile of any novel therapeutic agent is a critical component of its preclinical safety and efficacy assessment. For a novel molecule like N-benzyl-N-cyclopropylpiperidine-4-carboxamide, a systematic, tiered approach is essential. By using the well-documented polypharmacology of a structural analog like Pimozide as a guide, researchers can anticipate potential off-target liabilities and design a robust screening strategy.
The hypothetical data presented for N-benzyl-N-cyclopropylpiperidine-4-carboxamide illustrates an ideal outcome: a compound with high selectivity for its intended target class and a clean profile against a broad range of safety-relevant off-targets, particularly the hERG channel. The experimental protocols provided for radioligand binding and functional electrophysiology represent the gold standards for generating the high-quality data needed to make informed decisions in the drug discovery and development process.
References
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NIMH Psychoactive Drug Screening Program (PDSP). University of North Carolina. [Link]
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Kroeze, W. K., Hufeisen, S. J., Popadak, B. A., Renock, S. M., Steinberg, S., Ernsberger, P., ... & Roth, B. L. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology, 28(3), 519-526. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
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Windley, M. J., & Vandenberg, J. I. (2009). The challenge of predicting drug-induced Torsades de Pointes. Heart, Lung and Circulation, 18(2), 119-126. [Link]
A Head-to-Head Comparison of N-Cyclopropyl and N-Alkyl Piperidine Carboxamides: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the piperidine carboxamide scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. The substituent on the piperidine nitrogen is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, a frequent choice lies between small, aliphatic N-alkyl groups and the conformationally constrained N-cyclopropyl moiety. This guide provides a comprehensive head-to-head comparison of these two classes of substituents, supported by experimental data and established protocols, to aid researchers in making informed decisions during the lead optimization process.
The Strategic Choice: N-Cyclopropyl vs. N-Alkyl Substitution
The decision to incorporate an N-cyclopropyl group over a simple N-alkyl substituent is often a strategic one, aimed at modulating several key drug-like properties. The unique stereoelectronic properties of the cyclopropyl ring can impart significant advantages, but these benefits are not universal and must be weighed against potential drawbacks on a case-by-case basis.
N-Alkyl substituents (e.g., methyl, ethyl, isopropyl) are often the initial choice in structure-activity relationship (SAR) studies due to their synthetic accessibility and the straightforward exploration of steric effects. They can provide a baseline understanding of the steric tolerance of the binding pocket.
The N-cyclopropyl group , on the other hand, is considered a "metabolic blocker" and a conformational restraint. Its rigid nature can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. The strained three-membered ring also possesses unique electronic properties, with some degree of π-character, which can influence interactions with the target protein.
Below is a logical workflow for considering the incorporation of these substituents in a drug discovery program.
Figure 1: A logical workflow for the comparative evaluation of N-Alkyl and N-Cyclopropyl substituents in a drug discovery program.
Physicochemical Properties: A Tale of Two Substituents
The choice between an N-alkyl and an N-cyclopropyl group can have a significant impact on fundamental physicochemical properties that govern a molecule's behavior in biological systems.
| Property | N-Alkyl (e.g., Isopropyl) | N-Cyclopropyl | Rationale and Implications |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The cyclopropyl group is more lipophilic than a similarly sized branched alkyl group. This can impact solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Generally higher | Generally lower | Increased lipophilicity of the N-cyclopropyl group often leads to reduced aqueous solubility, which can be a challenge for oral bioavailability. |
| Basicity (pKa) | Typical for tertiary amines | Can be slightly lower | The electronic properties of the cyclopropyl ring can subtly influence the basicity of the piperidine nitrogen, which can affect interactions with acidic residues in the binding pocket and influence off-target activities (e.g., hERG). |
Table 1: Comparative Physicochemical Properties of N-Alkyl vs. N-Cyclopropyl Piperidine Carboxamides.
Pharmacological Profile: Potency, Selectivity, and Efficacy
The ultimate goal of lead optimization is to enhance the pharmacological profile of a compound. The choice of the N-substituent plays a pivotal role in this endeavor.
Structure-Activity Relationship (SAR) at GPCRs
Piperidine carboxamides are prevalent as ligands for various GPCRs, including opioid and dopamine receptors. The N-substituent often occupies a specific sub-pocket, and its nature can dramatically alter binding affinity and functional activity.
For instance, in the realm of opioid receptor modulators, the N-substituent is crucial for determining agonist versus antagonist activity. While N-methyl substitution in some opioid scaffolds confers agonism, replacing it with a cyclopropylmethyl group can introduce antagonist properties.[1] This highlights the profound impact of this seemingly minor structural change.
In the context of dopamine D3 receptor ligands, SAR studies have shown that the nature of the N-substituent on a piperazine core (structurally related to piperidine) can significantly impact selectivity over the D2 receptor.[2] While direct comparative data for N-cyclopropyl versus a series of N-alkyl piperidine carboxamides at dopamine receptors is not extensively documented in a single study, the general principles of steric and electronic complementarity apply.
A Case Study: CXCR4 Antagonists
A study on CXCR4 antagonists provides a rare direct comparison. In one series of compounds, replacing an N-butylamine side chain with N-alkylpiperidines resulted in robust CXCR4 inhibition.[3] However, further substitutions, including an N-cyclopropyl motif, led to less potent inhibition and no improvement in metabolic stability against CYP450 2D6.[3] This example underscores the target-specific nature of SAR and cautions against generalizing the benefits of N-cyclopropyl substitution.
Metabolic Stability: The "Cyclopropyl Shield"
One of the primary motivations for incorporating an N-cyclopropyl group is to enhance metabolic stability. N-dealkylation is a common metabolic pathway for N-alkyl amines, often mediated by cytochrome P450 (CYP) enzymes. The cyclopropyl group is generally more resistant to this enzymatic cleavage.
A study on the metabolism of fentanyl analogs, which feature an N-substituted piperidine core, provides valuable insights.[4] The investigation revealed that for cyclopropyl fentanyl, N-dealkylation to form the nor-metabolite was the most abundant biotransformation, accounting for 82% of the total metabolic peak area.[4] Notably, oxidation of the cyclopropyl ring itself was not observed.[4] In contrast, for analogs with larger alicyclic rings (e.g., cyclohexyl), ring oxidation became a more prominent metabolic pathway, while N-dealkylation decreased.[4]
This suggests that while the N-cyclopropyl group is not metabolically inert, its primary metabolic fate in this context is cleavage from the piperidine nitrogen, and it effectively prevents oxidation at the alpha-carbon of the substituent, a common site of metabolism for N-alkyl groups.
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A Comparative Guide to Evaluating the Metabolic Stability of N-benzyl-N-cyclopropylpiperidine-4-carboxamide
Abstract
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly metabolized could lead to toxicity. This guide provides a comprehensive framework for evaluating the metabolic stability of N-benzyl-N-cyclopropylpiperidine-4-carboxamide, a novel chemical entity. We will delve into the theoretical underpinnings of metabolic stability assays, provide detailed experimental protocols, and compare the anticipated metabolic profile of our target compound with relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply best practices in the assessment of metabolic stability.
Introduction: The Imperative of Metabolic Stability in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Of these, metabolism, primarily in the liver, is a key elimination pathway for many small molecule drugs.[1][2] The inherent susceptibility of a compound to enzymatic degradation, its metabolic stability, directly influences critical pharmacokinetic parameters such as in vivo half-life and oral bioavailability.[2] Therefore, early assessment of metabolic stability is an indispensable step in the lead optimization phase, enabling a data-driven selection of candidates with favorable pharmacokinetic profiles.[3]
The primary objective of this guide is to present a robust methodology for assessing the metabolic stability of N-benzyl-N-cyclopropylpiperidine-4-carboxamide. We will explore the rationale behind the selection of in vitro test systems and provide a comparative analysis against compounds with alternative structural motifs. The amide linkage in our target compound, for instance, is generally considered more metabolically stable than an ester linkage, a hypothesis that can be experimentally validated using the methods described herein.[4]
Experimental Design: A Multi-faceted Approach to Assessing Metabolic Stability
A thorough evaluation of metabolic stability necessitates a well-designed experimental strategy. The choice of in vitro systems is paramount and is guided by the specific questions being addressed. For initial high-throughput screening, liver microsomes are a cost-effective and widely used tool.[1][5] For a more comprehensive understanding of both Phase I and Phase II metabolism, hepatocytes are considered the "gold standard".[1][6]
In Vitro Test Systems
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][7] Microsomal stability assays are particularly useful for identifying compounds that are highly susceptible to CYP-mediated oxidation.[5][6]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[6][8] They provide a more holistic view of a compound's metabolic fate.
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[2]
For the initial assessment of N-benzyl-N-cyclopropylpiperidine-4-carboxamide, we will focus on a liver microsomal stability assay due to its high-throughput nature and its focus on CYP-mediated metabolism, which is often a key liability for novel compounds.
Comparative Compounds
To contextualize the metabolic stability of our target compound, it is essential to include relevant comparators in the experimental design.
-
N-benzyl-N-cyclopropylpiperidine-4-carboxylate: An ester analogue of our target compound. This will allow for a direct assessment of the metabolic stability of the amide versus the ester linkage.
-
Diazepam: A standard low-clearance compound, serving as a negative control.[6]
-
Verapamil: A standard high-clearance compound, serving as a positive control.[6]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the data.
Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[9]
Materials:
-
Pooled human liver microsomes (HLM)
-
N-benzyl-N-cyclopropylpiperidine-4-carboxamide (Test Compound)
-
N-benzyl-N-cyclopropylpiperidine-4-carboxylate (Comparator 1)
-
Diazepam (Low-Clearance Control)
-
Verapamil (High-Clearance Control)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and comparator compounds in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solutions in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and the test/comparator compound solutions at 37°C for 5 minutes.[10]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]
-
The final incubation mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Controls:
-
No NADPH: Incubate the test compound with microsomes without the NADPH regenerating system to assess for non-CYP mediated degradation.
-
Heat-inactivated microsomes: Incubate the test compound with heat-inactivated microsomes to control for non-enzymatic degradation.[6]
Cytochrome P450 Inhibition Assay (IC50 Determination)
To further characterize the interaction of N-benzyl-N-cyclopropylpiperidine-4-carboxamide with metabolic enzymes, a CYP inhibition assay is recommended. This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.[11][12]
Protocol Overview:
This assay involves incubating human liver microsomes with a specific CYP isoform probe substrate in the presence of varying concentrations of the test compound. The formation of the probe substrate's metabolite is measured by LC-MS/MS. A decrease in metabolite formation compared to the vehicle control indicates inhibition.[11] The FDA recommends evaluating inhibition for at least seven major CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[13][14]
Data Analysis and Interpretation
The data generated from the microsomal stability assay will be used to calculate key parameters that describe the metabolic stability of the compounds.
-
Half-life (t1/2): The time required for 50% of the parent compound to be metabolized. This is calculated from the slope of the natural logarithm of the percent remaining parent compound versus time.
-
Intrinsic Clearance (CLint): This represents the intrinsic ability of the liver to metabolize a drug. It is calculated from the half-life and the microsomal protein concentration.
These parameters allow for a quantitative comparison of the metabolic stability of N-benzyl-N-cyclopropylpiperidine-4-carboxamide with the comparator compounds.
Expected Outcomes and Comparative Analysis
Based on established principles of drug metabolism, we can anticipate the following outcomes:
| Compound | Expected Metabolic Stability | Rationale |
| N-benzyl-N-cyclopropylpiperidine-4-carboxamide | Moderate to High | The amide bond is generally more resistant to hydrolysis than an ester bond.[4] The N-benzyl and N-cyclopropyl groups may be susceptible to dealkylation.[15] |
| N-benzyl-N-cyclopropylpiperidine-4-carboxylate | Low to Moderate | The ester linkage is prone to hydrolysis by carboxylesterases, which are present in liver microsomes. |
| Diazepam | High | Known to be a low-clearance compound, serving as a benchmark for high stability.[6] |
| Verapamil | Low | Known to be a high-clearance compound, serving as a benchmark for low stability.[6] |
Visualizing the Workflow and Potential Metabolic Pathways
Experimental Workflow
Caption: Potential Phase I Metabolic Pathways for the Target Compound.
Conclusion
The evaluation of metabolic stability is a cornerstone of modern drug discovery. This guide has provided a comprehensive and scientifically rigorous framework for assessing the metabolic stability of N-benzyl-N-cyclopropylpiperidine-4-carboxamide. By employing a well-controlled liver microsomal stability assay and comparing the results to relevant structural analogues and standard compounds, researchers can gain critical insights into the pharmacokinetic potential of this novel chemical entity. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug development process. Further investigation using hepatocytes would provide a more complete picture of both Phase I and Phase II metabolism, offering a more robust prediction of in vivo clearance.
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Halladay, J., Wong, S., Jaffer, S. M., Sinhababu, A. K., & Cyrus, S. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link]
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PubMed. (2025, December 13). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. [Link]
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Comparative Docking Studies of Piperidine Derivatives on Cholinesterases: A Guide for Drug Discovery Researchers
This guide provides a comprehensive comparison of piperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes implicated in the progression of Alzheimer's disease. We will delve into the structural nuances of these enzymes, present a detailed, field-proven protocol for comparative molecular docking studies, and analyze the structure-activity relationships of piperidine-based inhibitors, supported by experimental data.
The Critical Role of Cholinesterase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD symptoms is to enhance cholinergic neurotransmission by inhibiting the enzymes that hydrolyze the neurotransmitter acetylcholine (ACh).[1] The two main forms of cholinesterase in the human body are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the primary enzyme responsible for the breakdown of ACh in the brain, BChE also plays a role, particularly in later stages of AD when AChE levels may decrease.[2] Therefore, the development of inhibitors that can target either AChE selectively or both AChE and BChE (dual inhibitors) is a significant area of research in AD drug discovery.[2]
Piperidine, a saturated six-membered heterocyclic amine, is a key scaffold in many approved drugs, including the well-known AChE inhibitor, Donepezil.[3] The piperidine moiety often plays a crucial role in anchoring the inhibitor within the active site of the cholinesterase enzyme.[4] This guide will explore the comparative binding of various piperidine derivatives to both AChE and BChE through the lens of molecular docking, a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE): A Tale of Two Active Sites
While AChE and BChE share significant sequence homology and a similar overall fold, key differences in their active site gorges dictate their substrate specificity and inhibitor selectivity.
-
AChE: The active site of AChE is a narrow gorge, approximately 20 Å deep, with two main binding regions: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.[4] The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is involved in substrate trafficking and can also be a target for inhibitors. The gorge is lined with aromatic residues that play a crucial role in binding ligands through π-π stacking and cation-π interactions.
-
BChE: The active site gorge of BChE is larger and more flexible than that of AChE. This is due to the substitution of several bulky aromatic residues in AChE with smaller aliphatic residues in BChE. This larger active site allows BChE to accommodate a wider range of substrates and inhibitors.
These structural differences form the basis for designing selective inhibitors. For instance, inhibitors with bulky side chains may show a preference for BChE due to its more accommodating active site.
Experimental Protocol: Comparative Molecular Docking of Piperidine Derivatives
This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study of piperidine derivatives against human AChE and BChE using the widely accepted software, AutoDock Vina.
Rationale Behind Experimental Choices
The choice of AutoDock Vina is predicated on its accuracy, speed, and widespread use in the scientific community, ensuring reproducibility. The selection of specific PDB structures for the receptors is critical for the validity of the study. We will use high-resolution crystal structures of human AChE and BChE complexed with known inhibitors to ensure the active site conformations are biologically relevant.
Step-by-Step Methodology
Step 1: Receptor Preparation
-
Obtain Protein Structures: Download the crystal structures of human AChE (PDB ID: 4EY7) and human BChE (PDB ID: 7AIY) from the Protein Data Bank (RCSB PDB).[5][6] These structures are co-crystallized with inhibitors, which helps in defining the active site.
-
Clean the Protein: Open the PDB files in a molecular visualization software such as PyMOL or UCSF Chimera. Remove all water molecules, co-solvents, and the co-crystallized ligand. For this comparative study, we will focus on a single chain of each enzyme (e.g., Chain A).
-
Prepare for Docking: Use AutoDock Tools (ADT) to prepare the receptor. This involves adding polar hydrogens, assigning Kollman charges, and saving the file in the PDBQT format. This format includes atomic charges and atom types necessary for the docking calculations.
Step 2: Ligand Preparation
-
Create 3D Structures: Draw the piperidine derivatives of interest using a chemical drawing software like ChemDraw or Marvin Sketch and save them in a 3D format (e.g., MOL or SDF).
-
Energy Minimization: Perform energy minimization of the ligand structures using a force field like MMFF94. This step ensures that the ligands are in a low-energy conformation.
-
Prepare for Docking: Use ADT to prepare the ligands. This includes detecting the root, setting the number of rotatable bonds, and saving the files in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the search space for the docking algorithm. It should be centered on the active site of the enzyme and be large enough to accommodate the piperidine derivatives.
-
Set Grid Parameters: In ADT, load the prepared receptor PDBQT file. For AChE (PDB: 4EY7), the center of the grid box can be set to the coordinates of the co-crystallized Donepezil.[7] Similarly, for BChE (PDB: 7AIY), the center can be defined based on the position of its co-crystallized inhibitor. A typical grid box size is 25 x 25 x 25 Å with a spacing of 1 Å.
Step 4: Running the Docking Simulation
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line using the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Step 5: Analysis of Results
-
Visualize Docking Poses: Load the receptor PDBQT and the output ligand PDBQT files into a molecular visualization software to analyze the binding poses.
-
Identify Key Interactions: Analyze the interactions between the top-ranked pose of each piperidine derivative and the amino acid residues in the active site of AChE and BChE. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Compare Binding Affinities: The binding affinity values (in kcal/mol) from the Vina output provide a quantitative measure of the predicted binding strength. Lower (more negative) values indicate a stronger predicted binding.
Mandatory Visualization: Experimental Workflow
Caption: A flowchart illustrating the key stages of a comparative molecular docking workflow.
Comparative Analysis of Piperidine Derivatives
The following table summarizes the docking scores and experimental inhibitory activities (IC₅₀ values) of a selection of piperidine derivatives against both AChE and BChE. This data has been compiled from various scientific publications to provide a comparative overview.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
| Donepezil | AChE | -11.5 | 0.023 | [8] |
| BChE | -10.8 | 3.5 | [8] | |
| Compound P8 | AChE | -9.8 | 25.4 | [8] |
| BChE | -10.5 | 11.5 | [8] | |
| Compound P14 | AChE | -9.5 | 30.1 | [8] |
| BChE | -10.2 | 15.3 | [8] | |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | N/A | 0.0012 | [9] |
| BChE | N/A | >41.7 | [9] |
Note: Docking scores and IC₅₀ values can vary depending on the specific software, force field, and experimental conditions used. The data presented here is for comparative purposes within the context of this guide.
Structure-Activity Relationship (SAR) Insights
From the comparative data, several key structure-activity relationships can be deduced:
-
Selectivity for AChE vs. BChE: Donepezil shows significantly higher potency for AChE over BChE, which is consistent with its clinical use.[8] In contrast, compounds P8 and P14 exhibit a preference for BChE, highlighting the potential for designing BChE-selective inhibitors.[8] The high AChE selectivity of the phthalimido derivative is also noteworthy.[9]
-
Role of the Piperidine Ring: The protonated piperidine nitrogen is crucial for interacting with the anionic sites of both enzymes.[10] Its position and substitution pattern can influence the overall binding affinity and selectivity.
-
Impact of Terminal Groups: The nature of the substituent on the piperidine ring significantly impacts the inhibitory activity. Planar aromatic groups, as seen in Donepezil and the phthalimido derivative, can engage in favorable π-π stacking interactions with aromatic residues in the active site gorge.[8][9]
Mandatory Visualization: Ligand-Protein Interactions
Caption: A schematic of key interactions between a piperidine derivative and the cholinesterase active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of piperidine derivatives on cholinesterases. The detailed protocol, comparative data, and SAR insights offer a valuable resource for researchers in the field of Alzheimer's drug discovery.
The findings from such in silico studies, when coupled with experimental validation, can significantly accelerate the design and optimization of novel cholinesterase inhibitors with desired potency and selectivity profiles. Future research in this area will likely focus on the development of dual inhibitors that can simultaneously target other pathological features of Alzheimer's disease, such as amyloid-beta aggregation and oxidative stress, in addition to cholinesterase inhibition.
References
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Dileep, K.V., et al. (2022). Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB Protein Data Bank. [Link]
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Coquelle, N., & Colletier, J.P. (2021). Crystal structure of human butyrylcholinesterase in complex with a dual inhibitor. RCSB Protein Data Bank. [Link]
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Scribd. (n.d.). tutorial-DOCKING2010 How To Use Autodoc Vina. [Link]
- Malinowska, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals.
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Nachon, F., et al. (2007). Structure of human Butyrylcholinesterase in complex with 10mM HgCl2. RCSB Protein Data Bank. [Link]
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ResearchGate. (n.d.). IC 50 values of the AChE and BChE inhibitory effects of adamantyl-based compounds. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Cheung, J., et al. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB Protein Data Bank. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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National Center for Biotechnology Information. (2012). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. [Link]
-
Nachon, F., et al. (2011). X-ray Structure of human butyrylcholinesterase inhibited by pure enantiomer VX-(R). RCSB Protein Data Bank. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
- Kollar, L., et al. (2021).
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ResearchGate. (n.d.). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (PDB code:4EY7). [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
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ResearchGate. (n.d.). Crystal Structure of Human Butyrylcholinesterase and of Its Complexes with Substrate and Products. [Link]
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- Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry.
- Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. Journal of Medicinal Chemistry.
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A Senior Application Scientist's Guide to Assessing the Cholinesterase Selectivity of N-benzyl-N-cyclopropylpiperidine-4-carboxamide
For researchers and drug development professionals navigating the complexities of neurodegenerative disease therapeutics, the selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) is a critical design parameter. This guide provides an in-depth, technical framework for assessing the selectivity of a novel compound, N-benzyl-N-cyclopropylpiperidine-4-carboxamide, for AChE. We will delve into the causal logic behind experimental choices, provide validated protocols, and contextualize the potential findings within the broader landscape of Alzheimer's disease drug discovery.
The Rationale for Selectivity: Why AChE Inhibition is a Key Therapeutic Strategy
In the landscape of Alzheimer's disease treatment, the cholinergic hypothesis remains a cornerstone, positing that a decline in acetylcholine (ACh), a vital neurotransmitter for memory and learning, contributes significantly to the cognitive deficits observed in patients.[1] Acetylcholinesterase inhibitors (AChEIs) are a frontline therapy designed to counteract this by preventing the breakdown of ACh in the synaptic cleft.[2]
However, the human body has two major cholinesterases: AChE, primarily found in the brain and at neuromuscular junctions, and BuChE, which is more ubiquitous and found in plasma, the liver, and glial cells in the brain.[3] While both enzymes can hydrolyze acetylcholine, their roles and prevalence differ. In a healthy brain, AChE is the predominant enzyme responsible for ACh hydrolysis. Therefore, selective inhibition of AChE is thought to offer a more targeted therapeutic effect with a potentially better side-effect profile.[4][5] Highly selective AChE inhibitors, such as Donepezil, have demonstrated significant clinical efficacy.[6][7] This guide will equip you with the methodology to determine if N-benzyl-N-cyclopropylpiperidine-4-carboxamide belongs in this class of selective inhibitors.
Profile of the Candidate Inhibitor: N-benzyl-N-cyclopropylpiperidine-4-carboxamide
The N-benzylpiperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, with Donepezil being a prominent example.[8] The structure of our test compound, N-benzyl-N-cyclopropylpiperidine-4-carboxamide, incorporates this key moiety. The introduction of a cyclopropyl group on the piperidine nitrogen and a carboxamide linker are notable modifications.
Experimental Workflow: Determining AChE and BuChE Inhibition
The cornerstone of assessing inhibitor selectivity is the determination of the half-maximal inhibitory concentration (IC50) for each enzyme. The Ellman's assay is the gold-standard colorimetric method for this purpose due to its reliability and suitability for high-throughput screening.[11][12][13]
Principle of the Ellman's Assay
The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change, and the extent of this reduction is proportional to the inhibitor's potency.[14]
Detailed Experimental Protocol
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Human plasma Butyrylcholinesterase (BuChE)
-
N-benzyl-N-cyclopropylpiperidine-4-carboxamide (test compound)
-
Donepezil and Rivastigmine (positive controls)
-
Acetylthiocholine iodide (ATCI) - AChE substrate
-
Butyrylthiocholine iodide (BTCI) - BuChE substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and controls in phosphate buffer.
-
Prepare working solutions of AChE and BuChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare solutions of ATCI and BTCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (No Inhibitor): 100 µL of phosphate buffer, 50 µL of DTNB, and 50 µL of enzyme solution.
-
Test Wells: 100 µL of the diluted test compound or control inhibitor, 50 µL of DTNB, and 50 µL of enzyme solution.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 50 µL of the respective substrate (ATCI for AChE, BTCI for BuChE) to all wells except the blank.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of change in absorbance reflects the enzyme activity.
-
Visualizing the Workflow
Caption: Workflow for IC50 Determination using Ellman's Assay.
Data Analysis and Interpretation
Calculating Percent Inhibition:
The percentage of inhibition for each concentration of the test compound is calculated using the following formula[15]:
% Inhibition = (1 - (Rate of sample / Rate of control)) x 100
Where the "Rate" is the change in absorbance per minute.
Determining the IC50 Value:
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration of the inhibitor that produces 50% inhibition.[15]
Calculating the Selectivity Index (SI):
The selectivity of the compound for AChE over BuChE is expressed as the Selectivity Index (SI). It is calculated as follows:
SI = IC50 (BuChE) / IC50 (AChE)
A higher SI value indicates greater selectivity for AChE.
Comparative Analysis with Standard Inhibitors
To contextualize the performance of N-benzyl-N-cyclopropylpiperidine-4-carboxamide, its IC50 values and SI should be compared with those of established drugs and structurally related compounds.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (SI) (BuChE/AChE) |
| N-benzyl-N-cyclopropylpiperidine-4-carboxamide | To be determined | To be determined | To be determined |
| Donepezil | ~0.0067[16] | ~7.4[17] | ~1104 |
| Rivastigmine | ~0.0043[16] | ~0.031[17] | ~7.2 |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide[18] | 0.41 | Not Reported | Not Applicable |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide[18] | 5.94 | Not Reported | Not Applicable |
| N-benzyl-piperidine derivative 4a[19] | 2.08 | 7.41 | 3.56 |
Note: IC50 values can vary depending on the experimental conditions.
Structural Determinants of Selectivity
The selectivity of a ligand for AChE versus BuChE is governed by differences in the active sites of the two enzymes. The active site of AChE is a narrow gorge, while that of BuChE is larger and more accommodating due to the substitution of several bulky aromatic amino acid residues with smaller aliphatic ones.
The N-benzyl group of our test compound is expected to interact with the catalytic anionic site (CAS) of AChE. The cyclopropyl group introduces a degree of rigidity and a unique electronic profile that may influence binding affinity and selectivity. The carboxamide linker provides a hydrogen bonding opportunity and a more metabolically stable alternative to an ester linkage found in some other inhibitors.[18]
Caption: Conceptual Binding of the Inhibitor to AChE and BuChE.
Conclusion
This guide provides a robust framework for the comprehensive assessment of the selectivity of N-benzyl-N-cyclopropylpiperidine-4-carboxamide for AChE over BuChE. By following the detailed experimental protocols and data analysis procedures outlined, researchers can generate reliable data to inform the potential of this compound as a selective AChE inhibitor for the treatment of Alzheimer's disease. The comparison with established drugs and the understanding of the structural basis for selectivity are crucial for the rational design of next-generation neurotherapeutics. The N-benzylpiperidine scaffold continues to be a promising starting point for the development of potent and selective cholinesterase inhibitors.[20][21][22]
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Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). Journal of Cellular Biochemistry. [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry. [Link]
-
Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. (2004). Journal of Chromatography A. [Link]
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Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction. (2018). Frontiers in Neuroscience. [Link]
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Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2022). International Journal of Molecular Sciences. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). Molecules. [Link]
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Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (2017). Neuropsychiatric Disease and Treatment. [Link]
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Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. (2006). Current Medical Research and Opinion. [Link]
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Can I calculate the IC50 value from the Ellman assay? (2024). ResearchGate. [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). ResearchGate. [Link]
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Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). PubMed Central. [Link]
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Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1981). Defense Technical Information Center. [Link]
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Improving Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Are Irreversible Inhibitors the Future? (2019). Frontiers in Pharmacology. [Link]
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AeeAChE recovery of donepezil, rivastigmine and compound 9a diluted to... (2025). ResearchGate. [Link]
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New findings about Ellman's method to determine cholinesterase activity. (2007). Zeitschrift für Naturforschung C. [Link]
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Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (2010). Journal of Clinical Psychopharmacology. [Link]
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N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]
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Selectivity profile of representative compounds for AChE versus BuChE. (2014). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride, a compound representative of complex nitrogen-containing heterocyclic molecules frequently encountered in pharmaceutical research. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is not publicly available, we can infer its likely hazard profile by examining structurally analogous piperidine derivatives. This process, known as "hazard banding," allows us to establish a conservative and safe operational plan.
Analysis of related compounds, such as N-Benzyl-4-piperidone and 1-Benzyl-4-piperidinecarboxaldehyde, suggests that this class of chemicals is typically considered hazardous.[1][2] The primary risks are associated with irritation and acute toxicity.
Table 1: Inferred Hazard Profile and Necessary Precautions
| Hazard Classification | Signal Word | Potential Effects & Rationale | Recommended Personal Protective Equipment (PPE) |
|---|---|---|---|
| Acute Oral Toxicity | Warning / Danger | Based on analogues, the compound is likely harmful or toxic if swallowed.[1][2][3][4] The piperidine ring and its derivatives can exhibit significant biological activity. | Standard laboratory PPE is insufficient. Use chemical-resistant gloves (Nitrile), a lab coat, and chemical safety goggles.[5] |
| Skin Corrosion/Irritation | Warning | Causes skin irritation.[1][3] Prolonged contact should be avoided as many benzyl and piperidine compounds can be irritants. | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |
| Serious Eye Damage/Irritation | Warning / Danger | Causes serious eye irritation or damage.[1][2][3] The hydrochloride salt form can be particularly aggressive towards mucous membranes. | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[5] |
| Specific Target Organ Toxicity | Warning | May cause respiratory irritation.[3][6] Inhalation of fine powders or aerosols should be minimized. | Handle only in a well-ventilated area or under a chemical fume hood.[2] |
The Regulatory Imperative: Why This is Hazardous Waste
In a laboratory setting, all chemical wastes should be treated as hazardous unless explicitly determined to be non-hazardous by an environmental health and safety (EHS) professional.[7] N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride falls under this paradigm for several reasons:
-
Characteristic Waste: It is likely to exhibit characteristics of toxicity.
-
Pharmaceutical Waste: As a compound developed for potential drug action, it falls under the stringent guidelines for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of such materials under regulations like the Resource Conservation and Recovery Act (RCRA) and the specific standards for hazardous waste pharmaceuticals found in 40 CFR Part 266 Subpart P.[8]
-
Sewer Disposal Ban: A critical and universally applicable regulation is the EPA's ban on sewering (flushing) hazardous waste pharmaceuticals.[9][10] This practice is prohibited in all U.S. states and territories to prevent the entry of active pharmaceutical ingredients into waterways.[9][10]
Pre-Disposal Protocol: Waste Minimization and Segregation
Proper disposal begins at the point of generation. The goal is to minimize waste volume and ensure it is safely contained and clearly identified.[11][12]
Step-by-Step Segregation and Containment:
-
Identify the Waste Stream: Determine if the waste is the pure, unused compound (solid), a solution (liquid), or contaminated labware (e.g., pipette tips, weighing boats, gloves). Each stream must be segregated.
-
Select a Compatible Container:
-
Solids: Use a screw-cap, wide-mouth container made of high-density polyethylene (HDPE). The original manufacturer's container is an excellent choice.[7]
-
Liquids: Use a sealable, leak-proof HDPE or glass bottle compatible with any solvents used. Never use food or beverage containers.[7]
-
Contaminated Labware: Collect in a designated, lined container or a sealed, heavy-duty plastic bag clearly marked as "Hazardous Waste."
-
-
Ensure Chemical Incompatibility: Never mix this waste with other chemical streams unless directed by your institution's EHS department. Incompatible wastes, such as strong oxidizing agents or bases, must be stored separately to prevent dangerous reactions.[1][7][13] Utilize secondary containment, like a plastic tub, to segregate incompatible materials and contain potential spills.[7][13]
-
Label the Container Correctly: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride."
-
An accurate list of all components and their approximate percentages (including solvents).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Maintain Container Integrity: Keep waste containers closed at all times except when adding waste.[11] Store them in a designated, well-ventilated "Satellite Accumulation Area" near the point of generation.[11][13]
Emergency Protocol: Spill and Decontamination
Accidents require immediate and correct action to mitigate exposure and environmental release.
Minor Spill (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Restrict access to the spill location.
-
Don Appropriate PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and chemical safety goggles.
-
Contain and Absorb:
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][17]
-
Decontaminate: Wipe the spill area with soap and water, followed by a clean water rinse. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow: From Laboratory to Final Disposition
The final disposal of this compound must be handled by a licensed hazardous waste management facility. Laboratory personnel are responsible for the safe accumulation and handoff of the waste to their institution's EHS department.
Caption: Disposal decision workflow for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride.
Step-by-Step Disposal Procedure:
-
Accumulate Waste: Following the segregation and containment steps in Section 3, collect the waste in its properly labeled container at the designated Satellite Accumulation Area.
-
Monitor Volume and Time: Do not overfill containers. Typically, containers should not be filled beyond 80% capacity to allow for expansion. Be aware of your institution's time limits for waste accumulation.
-
Request Pickup: Once the container is full or has reached its time limit, submit a chemical waste pickup request to your institution's EHS department through their specified portal or procedure.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance and laboratory safety audits.
-
EHS Handoff: EHS professionals will collect the waste, ensure it is properly manifested, and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration for organic compounds of this nature.
By adhering to this comprehensive guide, researchers can manage and dispose of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride and similar research chemicals in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.
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Chemical Waste Management for Laboratories. (N.D.). Physikalisch-Technische Bundesanstalt (PTB). [Link]
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Safety Data Sheet: N-Nitrosopiperidine. (2018). CPAChem. [Link]
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Mastering the Safe Handling of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride: A Guide to Personal Protective Equipment and Disposal
As a novel research chemical, N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride requires a meticulous approach to laboratory safety. This guide provides drug development professionals, researchers, and scientists with essential, actionable information for the safe handling and disposal of this compound. The protocols outlined below are designed to establish a self-validating system of safety, grounded in established occupational health standards.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
While a specific Safety Data Sheet (SDS) for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is not widely available, its chemical structure as a piperidine derivative informs a conservative and cautious approach to handling. Piperidine and its analogues are known to be hazardous. For instance, similar compounds like 1-Benzyl-4-piperidinecarboxaldehyde are classified as toxic if swallowed and can cause serious eye damage.[1] Therefore, it is prudent to treat N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride as a substance with a high degree of acute toxicity.
The primary routes of exposure for a powdered solid like this are inhalation of dust, dermal (skin) contact, and ocular (eye) contact.[2] Ingestion is also a potential route of exposure.[2] A thorough risk assessment is the foundational step before any handling of the compound. This assessment, as mandated by the Occupational Safety and Health Administration (OSHA), determines the specific hazards present and the necessary protective measures.[3][4]
GHS Hazard Statement Codes for Structurally Similar Compounds: A supplier of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride lists the following GHS hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications underscore the necessity for the stringent PPE protocols detailed below.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and use of appropriate PPE is a critical control measure.[5] The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, due to the compound's hazardous nature, more robust protection is required.
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are strongly recommended. A face shield should be worn over goggles when handling larger quantities (>1 liter) or during procedures with a high risk of splashing.[7] | Protects against airborne powder and accidental splashes of solutions containing the compound. The hydrochloride salt can be particularly irritating to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Standard latex gloves offer poor chemical protection and should be avoided. Always check the glove manufacturer's compatibility chart for specific chemicals. Double-gloving is recommended when handling the pure solid. Gloves should be inspected for tears or holes before each use and changed immediately upon contamination. |
| Body Protection | Flame-resistant lab coat. | A lab coat protects the skin and personal clothing from contamination.[8] It should be buttoned completely and have tight-fitting cuffs. Lab coats used when handling this compound should be segregated from personal clothing and laundered by a professional service. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. Use of respirators requires a formal respiratory protection program, including fit-testing, as per OSHA standard 29 CFR 1910.134.[3] |
Safe Handling and Operational Workflow
All handling of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride solid should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator, followed by eye/face protection, and finally gloves (don the outer pair if double-gloving).
-
Weighing: Carefully weigh the compound on a tared weigh boat inside a fume hood. Use a spatula to transfer the powder, avoiding any actions that could create dust.
-
Dissolving: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, cap and sonicate or stir to fully dissolve.
-
Post-Handling: After the procedure, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water after removing gloves.[9]
Workflow for Handling N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride
A step-by-step workflow for the safe handling of the compound.
Decontamination and Waste Disposal Plan
Improper disposal of chemical waste can pose a significant threat to human health and the environment.[10] All materials contaminated with N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride must be treated as hazardous waste.[11]
Waste Streams:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses from cleaning glassware should be collected in a separate, sealed, and labeled hazardous waste container. Ensure waste streams are not mixed with incompatible chemicals.[10]
-
Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent.[10] This rinsate must be collected and disposed of as hazardous waste.[10][12] After triple-rinsing, the container can be disposed of in the regular trash.[10]
Disposal Protocol:
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the chemical contents.[10]
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials. Containers must be kept closed except when adding waste.[10]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]
Decision Tree for Waste Disposal
A decision-making guide for the proper segregation and disposal of waste.
By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with handling N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride, ensuring a safe and compliant laboratory environment.
References
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- Fisher Scientific. (2010). Safety Data Sheet: 1-Benzyl-4-piperidinecarboxaldehyde.
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- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
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- BLD Pharmatech. (n.d.). N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
